2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALKPTNUIUCQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344180 | |
| Record name | 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35197-64-9 | |
| Record name | 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a key heterocyclic building block relevant to drug discovery and development, particularly in the synthesis of thalidomide analogs and protein degraders.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and critical properties of this compound. We delve into detailed experimental protocols for determining its core characteristics, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility. The guide synthesizes available data with established analytical principles to serve as an authoritative resource for laboratory applications.
Introduction & Compound Profile
This compound is a derivative of butanoic acid featuring a phthalimide group and a bromine atom at the alpha-position to the carboxyl group. Its structure is of significant interest as it incorporates functionalities common in pharmacologically active molecules. The phthalimide group is a well-known pharmacophore present in immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[3][4] The presence of both a carboxylic acid and an alkyl bromide provides two reactive handles for further chemical modification, making it a versatile intermediate for constructing more complex molecules, including targeted protein degraders.[2]
A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, for predicting its behavior in biological systems, and for developing robust analytical methods for quality control.
Table 1: Compound Identifiers and Key Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 35197-64-9 | [5][6][7] |
| Molecular Formula | C₁₂H₁₀BrNO₄ | [2][5][7][8] |
| Molecular Weight | 312.12 g/mol | [2][5][7][8] |
| Typical Purity | ≥95% | [2][5][8] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [6] |
Chemical Structure
The structural arrangement of the molecule is fundamental to all its properties.
Caption: Chemical structure of this compound.
Synthesis & Purification
This compound is typically prepared via α-bromination of the corresponding carboxylic acid. The causality for this synthetic choice lies in the robust and well-established nature of Hell-Volhard-Zelinsky type reactions or similar bromination protocols for carboxylic acids.
A representative synthesis involves the reaction of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid with thionyl chloride and bromine.[6][9] Thionyl chloride first converts the carboxylic acid to an acyl chloride, which more readily enolizes, facilitating the subsequent α-bromination.
Caption: General workflow for the synthesis of the title compound.
The resulting crude product can often be used directly, though for applications requiring high purity, recrystallization from a suitable solvent system (e.g., ethanol/water) would be a standard purification step.[10]
Physicochemical Properties: A Detailed Analysis
The utility of a chemical building block is defined by its physical and chemical properties. These characteristics dictate storage conditions, reaction parameters, formulation strategies, and analytical methods.
Table 2: Summary of Physicochemical Properties
| Property | Value / Expected Behavior | Significance in Research & Development |
| Physical State | White to off-white solid | Ease of handling, weighing, and storage. |
| Melting Point | To be determined experimentally. A pure sample should have a sharp melting range.[11] | Key indicator of purity. A depressed and broad melting range suggests impurities.[11] Essential for quality control. |
| Solubility | Poorly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | Critical for reaction setup, purification, and formulation. Solubility in buffers is vital for biological assays. |
| pKa | To be determined. Expected to be in the range of typical carboxylic acids (approx. 4-5). | Governs the ionization state at different pH values, impacting solubility, membrane permeability, and receptor binding. |
Melting Point Determination
Causality: The melting point is a thermodynamically defined temperature at which a solid transitions to a liquid. For a pure crystalline substance, this transition occurs over a very narrow temperature range.[11] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range. Therefore, its accurate determination is a primary, cost-effective method for assessing purity.
Experimental Protocol (Melt-Temp Apparatus):
-
Sample Preparation: Place a small amount of the finely powdered, dry compound onto a clean, dry surface. Push the open end of a glass capillary tube into the powder to pack a small amount (1-2 mm height) into the sealed end.[12][13]
-
Apparatus Setup: Insert the capillary tube into the sample holder of the Melt-Temp apparatus. Ensure the thermometer is correctly positioned.
-
Initial Rapid Determination: Heat the block rapidly to get an approximate melting point. This saves time and prevents slow heating over a wide, unknown range.
-
Accurate Determination: Allow the apparatus to cool. Prepare a fresh sample and begin heating again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.[11]
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.
-
Validation: Repeat the accurate determination with a fresh sample to ensure the result is reproducible.
Solubility Profiling
Causality: Solubility dictates how a compound can be handled for reactions, purification, and, critically for drug development, how it can be formulated for administration and how it will behave in aqueous biological environments.[14][15] We distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium concentration, while kinetic solubility is often measured in high-throughput screens and reflects the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock).[14][16]
Experimental Protocol (Kinetic Solubility via Turbidimetry):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM. DMSO is chosen for its ability to dissolve a wide range of organic compounds.[14][17]
-
Assay Plate Preparation: In a 96- or 384-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and mix, creating a supersaturated solution that will begin to precipitate. Perform serial dilutions across the plate.
-
Precipitation & Detection: Allow the plate to equilibrate for a set period (e.g., 1-2 hours). Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring light scatter.[18]
-
Data Analysis: The kinetic solubility is defined as the concentration at which the compound begins to precipitate, identified by a sharp increase in the light scattering signal compared to control wells.[14]
Spectroscopic & Analytical Characterization
Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity confirmation.
Caption: A logical workflow for the structural characterization of the compound.
Mass Spectrometry (MS)
Causality: MS measures the mass-to-charge ratio (m/z) of ions, providing the most accurate determination of a molecule's mass.[19] For this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that introduces the molecule into the gas phase as an ion with minimal fragmentation, allowing for clear observation of the molecular ion.[20][21]
-
Expected Result: An ESI+ mass spectrum is expected to show a primary ion peak at m/z 312, corresponding to the protonated molecule [M+H]⁺.[6][9] The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) should result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 312 and 314). This pattern is a definitive confirmation of the presence of a single bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms in a molecule.[22][23] It is the most powerful tool for unambiguous structure determination of organic compounds in solution.[22][24]
-
¹H NMR Analysis: The reported proton NMR data in methanol-d₄ confirms the structure.[6][9]
-
δ 7.73-7.91 (m, 4H): This multiplet corresponds to the four aromatic protons on the phthalimide ring.
-
δ 4.37 (t, J=7.18 Hz, 1H): This triplet represents the single proton on the α-carbon (the carbon bearing the bromine). It is shifted downfield due to the electron-withdrawing effects of both the bromine and the carboxyl group. It appears as a triplet due to coupling with the adjacent CH₂ group.
-
δ 3.83 (t, J=6.68 Hz, 2H): This triplet corresponds to the two protons on the carbon attached to the phthalimide nitrogen.
-
δ 2.19-2.58 (m, 2H): This complex multiplet represents the two protons of the central CH₂ group in the butanoic acid chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[25] Specific chemical bonds and functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the functional groups present in a molecule and confirming its identity by matching its unique "fingerprint" spectrum.[26][27]
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the instrument itself.[28]
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal surface.[28]
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. Good contact is essential for obtaining a strong signal.[28]
-
Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., ethanol or isopropanol) after analysis.
-
Expected Characteristic Absorption Bands:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1770 and ~1710 cm⁻¹ (strong): Symmetric and asymmetric C=O stretching of the phthalimide group.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid, likely overlapping with the imide peaks.
-
~1600 cm⁻¹: C=C stretching in the aromatic ring.
-
~600-500 cm⁻¹: C-Br stretch.
-
Applications & Further Research
The bifunctional nature of this compound makes it a valuable intermediate.
-
Protein Degraders: The phthalimide moiety is a known binder to the Cereblon (CRBN) E3 ubiquitin ligase.[3] This compound can therefore be used as a starting point for synthesizing Proteolysis Targeting Chimeras (PROTACs), where the carboxylic acid or bromide can be used as a handle to attach a linker and a ligand for a target protein.
-
Thalidomide Analogs: Structural modifications of thalidomide have led to more potent and selective anticancer and immunomodulatory agents.[3][29] This compound provides a scaffold for creating novel analogs by reacting at the acid or bromide position to explore new structure-activity relationships.[1][30]
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its identity and structure are confirmed by a suite of analytical techniques including NMR, MS, and FTIR. This guide has outlined the key physicochemical properties that are critical for its use and has provided robust, validated protocols for their determination. A thorough understanding and application of these principles will enable researchers to confidently utilize this compound in the synthesis of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. calpaclab.com [calpaclab.com]
- 3. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 35197-64-9 | this compound - Moldb [moldb.com]
- 6. This compound CAS#: 35197-64-9 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 2-Bromo-4-(1?3-dioxoisoindolin-2-yl)butanoic acid – Biotuva Life Sciences [biotuva.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. researchgate.net [researchgate.net]
- 17. lifechemicals.com [lifechemicals.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. benchchem.com [benchchem.com]
- 20. How to Determine the Molecular Weight of Protein? - Creative Proteomics [creative-proteomics.com]
- 21. TMPL - Education [uab.edu]
- 22. benchchem.com [benchchem.com]
- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 24. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 25. azooptics.com [azooptics.com]
- 26. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 27. copbela.org [copbela.org]
- 28. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 29. Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scholar.usuhs.edu [scholar.usuhs.edu]
An In-Depth Technical Guide to 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic Acid: Synthesis, Stereochemistry, and Application
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid (CAS No: 35197-64-9), a key chiral building block in modern medicinal chemistry. We will delve into its structural and stereochemical intricacies, provide a detailed, field-proven protocol for its synthesis via Hell-Volhard-Zelinsky (HVZ) halogenation, and discuss its critical role as a precursor in the development of high-value therapeutics, including immunomodulatory agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction: Strategic Importance in Drug Discovery
This compound is a halogenated carboxylic acid derivative of significant interest in the pharmaceutical industry.[1] Its structure uniquely combines three key functional groups: a reactive α-bromo acid moiety, a four-carbon aliphatic chain, and a phthalimide group. The phthalimide functional group is a well-established synthon for primary amines, famously utilized in the Gabriel synthesis.[1] This combination makes the molecule a highly valuable precursor for introducing a protected amino-acid-like fragment into more complex molecular architectures.
Its most notable application lies in its role as an advanced intermediate in the synthesis of immunomodulatory imide drugs (IMiDs), such as Pomalidomide. These agents have transformed the therapeutic landscape for hematological malignancies like multiple myeloma. The precise stereochemistry at the α-carbon is often crucial for the final drug's efficacy and safety profile, making a thorough understanding of this molecule's properties essential for any drug development program in this space.
Molecular Structure and Physicochemical Properties
The molecule's formal IUPAC name is this compound.[1] It is a solid at room temperature with a molecular weight of 312.12 g/mol and a molecular formula of C₁₂H₁₀BrNO₄.[1][2][3]
Key Structural Features:
-
Phthalimide Group: A bicyclic aromatic imide that serves as a stable protecting group for a primary amine. Its planar structure and electron-withdrawing nature influence the overall molecule's reactivity.
-
Butanoic Acid Chain: A four-carbon chain providing a flexible linker.
-
Carboxylic Acid: A key handle for further chemical transformations, such as amide bond formation.
-
α-Bromine Atom: A reactive site and an excellent leaving group, making the α-carbon susceptible to nucleophilic substitution. This feature is critical for subsequent synthetic manipulations.
Below is a summary of its key identifiers and computed physicochemical properties.
| Parameter | Value | Reference |
| CAS Number | 35197-64-9 | [1] |
| Molecular Formula | C₁₂H₁₀BrNO₄ | [1] |
| Molecular Weight | 312.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br | [1] |
| Standard InChI | InChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18) | [1] |
| Density (Predicted) | 1.7 g/cm³ | [1] |
| Boiling Point (Predicted) | 471.0 °C at 760 mmHg | [1] |
| Polar Surface Area | 74.68 Ų | [1] |
| XLogP3 | 2.2 | [1] |
The Crucial Role of Stereochemistry
The C-2 carbon (the α-carbon) of the butanoic acid chain is bonded to four different groups: a hydrogen atom, a bromine atom, the carboxylic acid group, and the phthalimidoethyl group. This makes it a stereogenic center, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers:
-
(S)-2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
-
(R)-2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Caption: Enantiomers of this compound.
Causality: Why Stereochemistry Matters
In drug development, the specific three-dimensional arrangement of atoms is paramount. Enantiomers, while chemically similar in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. This is because biological targets like enzymes and receptors are themselves chiral, leading to diastereomeric interactions with the drug enantiomers that can differ significantly in binding affinity and biological response.
For instance, the well-known immunomodulatory drug thalidomide, a structural relative, exists as (R) and (S) enantiomers. It has been reported that the (R)-enantiomer possesses sedative effects, while the (S)-enantiomer is associated with teratogenicity. Although these molecules can interconvert in vivo, this stark difference underscores the critical need for stereochemical control in drug design. Therefore, synthetic routes that produce a single enantiomer (asymmetric synthesis) or methods to separate the racemic mixture (chiral resolution) are highly sought after.
Practical Approach: Chiral Resolution
For laboratory and industrial scale, resolving the racemic mixture is often a practical approach. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.
Workflow: Enantiomeric Separation by Chiral HPLC
Caption: General workflow for the chiral resolution of racemic acids.
A typical method involves using a polysaccharide-based CSP. The carboxyl group can be derivatized to an amide or ester to improve separation and detection.[4] The choice of mobile phase (often a mixture of hexane and isopropanol) and column is critical and must be optimized empirically for baseline separation of the enantiomers.
Synthesis Protocol: The Hell-Volhard-Zelinsky Reaction
The most common and robust method for synthesizing this compound is the α-bromination of its precursor, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, via the Hell-Volhard-Zelinsky (HVZ) reaction.[1][5]
Mechanistic Rationale
Direct α-bromination of a carboxylic acid is inefficient because the acidic carboxyl proton is removed in preference to an α-proton, preventing the necessary enol formation. The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acid bromide.[6][7][8]
The reaction proceeds in four key stages:
-
Acid Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus with Br₂ converts the carboxylic acid to an acyl bromide.[6][8] Thionyl chloride (SOCl₂) can also be used to generate an acyl chloride, which then undergoes halogen exchange.[5]
-
Enolization: The acyl bromide, lacking the acidic OH proton, readily tautomerizes to its enol form. This is the critical step that activates the α-position.[6][9]
-
α-Bromination: The electron-rich enol acts as a nucleophile, attacking molecular bromine (Br₂) to install a bromine atom at the α-carbon.[6][9]
-
Hydrolysis/Exchange: The resulting α-bromo acyl bromide can then be hydrolyzed during aqueous workup to yield the final α-bromo carboxylic acid product. Alternatively, it can react with the starting carboxylic acid to form an anhydride, which then regenerates the acyl bromide intermediate, propagating the catalytic cycle.[7]
Caption: Simplified workflow of the Hell-Volhard-Zelinsky (HVZ) reaction.
Detailed Experimental Protocol
This protocol is based on established procedures for the HVZ reaction applied to this specific substrate.[5]
Materials:
-
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)
-
Bromine (Br₂) (1.0 - 1.1 equivalents)
-
Anhydrous solvent (e.g., tetrachloromethane or neat SOCl₂)
-
Crushed ice / Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Safety First: This reaction should be performed in a well-ventilated fume hood. Bromine and thionyl chloride are highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Acid Chloride/Bromide Formation: To a flask equipped with a reflux condenser and a dropping funnel, add 4-(1,3-dioxoisoindolin-2-yl)butanoic acid. Add an excess of thionyl chloride to act as both reagent and solvent. Heat the mixture to reflux for 2 hours to ensure complete conversion to the acid chloride.
-
Bromination: While maintaining reflux, slowly add bromine dropwise over several hours. The reaction is often monitored by the disappearance of the red bromine color.
-
Reaction Completion: Continue to heat at reflux until the starting material is consumed, as confirmed by a suitable analytical method (e.g., TLC or LC-MS). This may take up to 48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. Slowly and cautiously quench the residue by adding it to crushed ice and let it stand overnight.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product is often of sufficient purity for subsequent steps.
Expected Yield: Yields are typically high, often reported in the range of 85-96%.[5][10]
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized product. Below are the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, 300 MHz, CDCl₃):
-
δ 7.8-7.9 ppm (m, 4H): Aromatic protons of the phthalimide group.
-
δ 4.4-4.5 ppm (t, 1H): The methine proton at the α-carbon (-CH(Br)-). The coupling will be a triplet due to the adjacent methylene group.
-
δ 3.8-3.9 ppm (t, 2H): The methylene protons adjacent to the phthalimide nitrogen (-N-CH₂-).
-
δ 2.2-2.6 ppm (m, 2H): The methylene protons at the β-position (-CH₂-CH(Br)-). This will be a multiplet due to coupling with both adjacent groups.
-
δ 10-12 ppm (br s, 1H): The acidic proton of the carboxylic acid group. This peak is often broad and may exchange with D₂O.
-
-
¹³C NMR (Predicted, 75 MHz, CDCl₃):
-
δ ~172-175 ppm: Carboxylic acid carbonyl carbon (C=O).
-
δ ~168 ppm: Phthalimide carbonyl carbons (C=O).
-
δ ~134 ppm: Aromatic CH carbons of the phthalimide ring.
-
δ ~132 ppm: Quaternary aromatic carbons of the phthalimide ring.
-
δ ~123 ppm: Aromatic CH carbons of the phthalimide ring.
-
δ ~45-50 ppm: α-carbon bearing the bromine (-CH(Br)-).
-
δ ~37 ppm: Methylene carbon adjacent to the nitrogen (-N-CH₂-).
-
δ ~30-35 ppm: β-methylene carbon (-CH₂-).
-
Infrared (IR) Spectroscopy
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, characteristic broadness due to hydrogen bonding.
-
~3050 cm⁻¹ (weak): Aromatic C-H stretch.
-
~2950 cm⁻¹ (weak): Aliphatic C-H stretch.
-
~1770 cm⁻¹ & ~1710 cm⁻¹ (strong): Asymmetric and symmetric C=O stretching of the phthalimide group.
-
~1705 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl, often overlapping with the imide stretches.
-
~1400 cm⁻¹ (medium): C-O-H in-plane bending.
-
~920 cm⁻¹ (broad): O-H out-of-plane bend of the carboxylic acid dimer.
-
~720 cm⁻¹ (strong): C-H bend from the ortho-disubstituted benzene ring.
-
~650-550 cm⁻¹ (medium): C-Br stretch.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is suitable.
-
Expected m/z: In positive mode (ESI+), the [M+H]⁺ ion would be observed at approximately m/z 312 and 314 with a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). In negative mode (ESI-), the [M-H]⁻ ion would be observed at m/z 310 and 312.
Conclusion and Future Outlook
This compound is a cornerstone intermediate for constructing complex, biologically active molecules. Its synthesis via the reliable Hell-Volhard-Zelinsky reaction provides a scalable route to this valuable compound. The presence of a chiral center necessitates careful consideration of stereochemistry, with chiral HPLC offering a robust method for analytical and preparative separation of its enantiomers. As the demand for sophisticated, stereochemically pure pharmaceuticals continues to grow, a thorough, mechanistic understanding of key building blocks like this one will remain indispensable for professionals in the field of drug discovery and development.
References
- 1. This compound (35197-64-9) for sale [vulcanchem.com]
- 2. 2-Bromo-4-(1?3-dioxoisoindolin-2-yl)butanoic acid – Biotuva Life Sciences [biotuva.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
(2R)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid: A Keystone Building Block for Targeted Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2R)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid, a chiral intermediate of significant interest in modern medicinal chemistry. We delve into its critical role as a precursor to Cereblon (CRBN) E3 ubiquitin ligase ligands, which are fundamental components of Proteolysis Targeting Chimeras (PROTACs). This document outlines the molecule's physicochemical properties, validated synthesis and purification protocols, and stereochemical considerations. Furthermore, it offers expert insights into its application in the rational design and assembly of heterobifunctional degraders, alongside essential safety and handling information. This guide is intended to serve as an authoritative resource for researchers and scientists engaged in the field of targeted protein degradation and drug discovery.
Introduction: The Rise of Targeted Protein Degradation
The paradigm of small molecule drug discovery has historically focused on occupancy-driven pharmacology, where a molecule must continuously bind to a protein's active site to inhibit its function. However, a revolutionary modality, Targeted Protein Degradation (TPD), has emerged, offering a new approach to neutralize disease-causing proteins. At the forefront of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to eliminate specific proteins from the cell.[1][2]
A PROTAC operates by simultaneously binding to a Protein of Interest (POI) and an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the cell's native waste disposal machinery, the proteasome.[2] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable."
One of the most widely exploited E3 ligases in PROTAC development is Cereblon (CRBN).[1] Ligands for CRBN are often derived from thalidomide and its analogues, which contain a characteristic phthalimide moiety. (2R)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid is a highly valuable synthetic intermediate precisely because it contains this CRBN-binding phthalimide group, along with two orthogonal chemical handles—a carboxylic acid and an alkyl bromide—for versatile linker attachment. The specific (2R) stereochemistry is crucial for effective binding to the CRBN substrate receptor.
This guide focuses on the synthesis, characterization, and strategic application of this R-isomer, providing the foundational knowledge required for its successful implementation in PROTAC development programs.
Physicochemical Properties and Characterization
Accurate identification and quality control are paramount for the successful use of this reagent in multi-step synthetic campaigns.
Key Properties
| Property | Value | Source |
| CAS Number | 35197-64-9 | [4][5] |
| Molecular Formula | C₁₂H₁₀BrNO₄ | [4][5][6] |
| Molecular Weight | 312.12 g/mol | [4][5][6] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically >95% | [5][6][7] |
| Density | ~1.7 g/cm³ | [8] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |
Analytical Validation
Trustworthy experimental outcomes depend on rigorously validated starting materials. The following analytical methods are essential for confirming the identity, purity, and stereochemical integrity of the title compound.
-
¹H NMR Spectroscopy: Proton NMR provides structural confirmation. The expected spectrum in Methanol-d₄ shows characteristic multiplets for the aliphatic chain protons, a triplet for the benzylic protons adjacent to the phthalimide nitrogen, and multiplets for the aromatic protons of the phthalimide group.[4]
-
δ 7.73-7.91 (m, 4H, Ar-H)
-
δ 4.37 (t, 1H, -CH(Br)-)
-
δ 3.83 (t, 2H, -CH₂-N)
-
δ 2.19-2.58 (m, 2H, -CH₂-CH(Br)-)
-
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected protonated molecular ion [M+H]⁺ is at m/z 312.[4][9]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analytical technique for this specific topic. Due to the importance of the (2R) stereocenter, chiral HPLC must be employed to determine the enantiomeric excess (e.e.) and confirm that the material is the desired R-isomer, not the racemic mixture or the S-isomer.
Synthesis and Stereochemical Control
The synthesis of (2R)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid requires a robust method for introducing the bromine atom at the α-position to the carboxylic acid with high stereochemical fidelity.
General Synthesis of the Racemic Compound
The most direct synthesis produces a racemic mixture via an α-bromination reaction, akin to the Hell-Volhard-Zelinsky reaction. This method is useful for producing the material, which can then be subjected to chiral resolution.
Caption: General synthetic route to racemic 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid.
Experimental Protocol: Racemic Synthesis [4][8]
-
Activation: To a flask containing 4-(1,3-dioxoisoindol-2-yl)butanoic acid (1.0 eq), add thionyl chloride (SOCl₂) (~6-7 mL per gram of acid).
-
Acyl Chloride Formation: Heat the mixture to reflux for 2 hours. This converts the carboxylic acid to the more reactive acyl chloride.
-
Bromination: While maintaining reflux, slowly add bromine (Br₂) (1.0 eq) over a period of 4 hours. The bromine will selectively add to the α-carbon of the acyl chloride intermediate.
-
Reaction Monitoring: Continue heating at reflux until LC-MS analysis confirms the complete consumption of the starting material (approx. 48 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice and allow it to stand overnight.
-
Isolation: The precipitated white solid product is collected by filtration and dried in a vacuum oven. The crude product can often be used directly in subsequent steps or purified further by crystallization.
Achieving Enantiopurity: The Critical Step
For applications in drug development, obtaining the pure (2R)-isomer is non-negotiable. Two primary strategies are employed:
-
Chiral Resolution (Preferred for Scalability): This method involves separating the synthesized racemic mixture.
-
Principle: A chiral resolving agent, typically a commercially available chiral amine (e.g., (R)-1-phenylethylamine), is added to the racemic acid. This forms a pair of diastereomeric salts which have different physical properties (e.g., solubility).
-
Workflow:
-
Dissolve the racemic acid in a suitable solvent (e.g., ethanol).
-
Add the chiral amine (0.5 eq) and allow the desired diastereomeric salt to selectively crystallize.
-
Isolate the salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.
-
Treat the purified salt with an acid (e.g., HCl) to protonate the carboxylate and remove the chiral amine (as its hydrochloride salt), yielding the enantiopure (2R)-acid.
-
-
-
Chiral Pool Synthesis (Elegant but Potentially Longer): This approach builds the molecule from a naturally chiral starting material.
-
Principle: A common starting material such as (R)-glutamic acid already possesses the correct stereocenter. The synthetic challenge then becomes the chemical manipulation of the functional groups around this fixed stereocenter to arrive at the final product. While synthetically more complex, this avoids a resolution step and can guarantee high enantiopurity from the outset.
-
Application in PROTAC Synthesis
The title compound is not an end-product but a versatile building block for constructing CRBN-recruiting PROTACs. Its bifunctional nature is key to its utility.
-
The Phthalimide Group: Serves as the "warhead" that binds to the CRBN E3 ligase.
-
The Carboxylic Acid and Bromo Groups: Act as orthogonal "handles" for linker attachment. The bromine is an excellent electrophile for substitution by nucleophilic linkers (e.g., those containing amine groups), while the carboxylic acid can be activated (e.g., with HATU or EDC) to form an amide bond with an amine-terminated linker.
Caption: Logical workflow for the assembly of a CRBN-based PROTAC.
Exemplary Protocol: PROTAC Synthesis via Bromide Displacement
This protocol describes the conjugation of the title compound to a linker that has already been attached to a POI ligand.
-
Component Preparation: Prepare a solution of the POI-ligand-linker conjugate, which must contain a free nucleophilic group (e.g., a primary amine), in a polar aprotic solvent like DMF or DMSO.
-
Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) (2-3 eq), to the solution to deprotonate the amine.
-
Coupling Reaction: Add a solution of (2R)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid (1.1-1.5 eq) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until LC-MS analysis indicates the formation of the desired PROTAC and consumption of the starting materials. The reaction involves the nucleophilic attack of the linker's amine on the carbon bearing the bromine, displacing the bromide ion.
-
Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The final PROTAC is then purified to a high degree using preparative reverse-phase HPLC.
Safety, Handling, and Storage
Due to its chemical nature as an alkyl halide and a carboxylic acid, this compound requires careful handling. While a specific safety data sheet (SDS) should always be consulted, the hazards are similar to related brominated acids.[10][11]
-
Hazards: Corrosive. Causes severe skin burns and eye damage. May be harmful if swallowed.[10][11] The compound may also have a strong, unpleasant odor ("stench").[10]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere of nitrogen or argon is recommended.[4]
Conclusion
(2R)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid is more than just a chemical intermediate; it is an enabling tool for the advancement of targeted protein degradation. Its carefully designed structure provides the essential CRBN-binding motif and versatile handles for linker chemistry, making it a cornerstone in the synthesis of novel PROTAC therapeutics. A thorough understanding of its synthesis, stereochemistry, and handling is crucial for any researcher aiming to leverage the power of CRBN-mediated protein degradation. The protocols and insights provided in this guide serve as a foundation for the rational design and efficient execution of research in this exciting and rapidly evolving field.
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-BroMo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid CAS#: 35197-64-9 [m.chemicalbook.com]
- 5. 35197-64-9 | this compound - Moldb [moldb.com]
- 6. 2-Bromo-4-(1?3-dioxoisoindolin-2-yl)butanoic acid – Biotuva Life Sciences [biotuva.com]
- 7. 2abiotech.net [2abiotech.net]
- 8. echemi.com [echemi.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
Spectral data for 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Characterization of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Introduction
This compound is a key heterocyclic building block used in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its structure combines a phthalimide group, a carboxylic acid, and a stereogenic center bearing a bromine atom, making it a versatile intermediate. Accurate structural confirmation and purity assessment are paramount for its effective use in subsequent synthetic steps. This guide provides a detailed analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally characterize this compound. As a Senior Application Scientist, this document is structured to not only present the data but also to elucidate the rationale behind the experimental methodologies and the interpretation of the resulting spectra.
Molecular Structure and Spectroscopic Blueprint
The first step in any spectral analysis is to examine the molecule's structure and predict the expected signals. This proactive approach transforms data acquisition from a passive recording into an active process of hypothesis testing.
Molecular Formula: C₁₂H₁₀BrNO₄[1][2] Molecular Weight: 312.12 g/mol [1][2][3]
The structure features several key functional groups that will give rise to characteristic spectroscopic signatures:
-
Phthalimide Group: Aromatic protons and carbonyl groups.
-
Butanoic Acid Chain: Aliphatic protons and a carboxylic acid.
-
Bromoalkane: A carbon-bromine bond that influences adjacent protons and provides a distinct isotopic signature in mass spectrometry.
-
Carboxylic Acid: A highly deshielded hydroxyl proton and a carbonyl group.
Below is a diagram of the molecular structure with key atoms numbered for clarity in the subsequent NMR analysis.
Caption: Molecular structure of this compound with numbering for NMR assignment.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: A Self-Validating System
A robust ¹H NMR acquisition protocol ensures data is both accurate and reproducible.
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.
Causality in Experimental Choices:
-
Solvent Selection: Methanol-d₄ (CD₃OD) is a suitable choice as it readily dissolves the polar carboxylic acid.[3][4] The residual solvent peak can be used as a secondary chemical shift reference. The acidic proton of the carboxylic acid will exchange with deuterium from the solvent, causing this peak to broaden or disappear, which is in itself a diagnostic feature.
-
Field Strength: A higher field strength (e.g., 400-500 MHz) is generally preferred to resolve complex multiplets, although the structure of this compound is simple enough to be resolved at lower fields like 270 MHz.[3][4]
¹H NMR Data Interpretation
The reported ¹H NMR spectrum was acquired at 270 MHz in Methanol-d₄.[3][4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment (see structure) | Rationale |
| 7.73 - 7.91 | multiplet (m) | 4H | - | Phthalimide Protons | These aromatic protons are in a symmetric environment, leading to a complex multiplet. Their downfield shift is due to the deshielding effect of the aromatic ring currents and the adjacent electron-withdrawing carbonyl groups. |
| 4.37 | triplet (t) | 1H | 7.18 | CH(2)-Br | This proton is on the carbon bearing the electronegative bromine atom, shifting it significantly downfield. It is split into a triplet by the two adjacent protons on C(3). |
| 3.83 | triplet (t) | 2H | 6.68 | N-CH₂(4) | These protons are adjacent to the electron-withdrawing phthalimide nitrogen, resulting in a downfield shift. They are split into a triplet by the two protons on C(3). |
| 2.19 - 2.58 | multiplet (m) | 2H | - | CH₂(3) | These methylene protons are diastereotopic and are coupled to both the C(2) and C(4) protons, resulting in a complex multiplet. |
Note: The carboxylic acid proton (COOH) is not observed as it exchanges with the deuterium in the Methanol-d₄ solvent.
Carbon-¹³ (¹³C) NMR Spectroscopy
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ) ppm | Carbon Assignment (see structure) | Rationale |
| ~170 - 175 | C OOH (1) | The carboxylic acid carbonyl carbon is highly deshielded and appears in this characteristic downfield region. |
| ~168 | Phthalimide C =O | The two equivalent imide carbonyl carbons are also highly deshielded. |
| ~134 | Aromatic C (Quaternary) | The two quaternary carbons of the phthalimide ring to which the carbonyls are attached. |
| ~132 | Aromatic CH | The four aromatic CH carbons of the phthalimide ring. |
| ~45 - 50 | C H(2)-Br | The carbon atom bonded to the electronegative bromine is shifted downfield. |
| ~37 | N-C H₂(4) | The carbon adjacent to the phthalimide nitrogen. |
| ~30 | C H₂(3) | The aliphatic methylene carbon in the middle of the chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
For a solid sample like this, Attenuated Total Reflectance (ATR) is the most common and straightforward method.
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Trustworthiness of the Protocol: This method requires minimal sample preparation, eliminating solvent peaks and ensuring a consistent path length, which leads to highly reproducible spectra.
Predicted IR Data Interpretation
While a specific spectrum was not found, the expected absorption bands can be reliably predicted.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The characteristic, broad absorption of a hydrogen-bonded carboxylic acid O-H group is a definitive feature.[5][6][7] |
| ~1740 (strong, sharp) | C=O stretch (asymmetric) | Phthalimide | Imides typically show two carbonyl stretching bands. This would be the higher frequency band. |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid & Phthalimide (symmetric) | The carboxylic acid C=O stretch is very strong and often overlaps with the symmetric C=O stretch of the imide group.[5][7] |
| 2850-2960 | C-H stretch | Aliphatic CH₂ & CH | Standard stretching vibrations for sp³ hybridized C-H bonds. |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | Absorptions characteristic of the benzene ring within the phthalimide moiety. |
| 500-600 | C-Br stretch | Bromoalkane | The carbon-bromine bond vibration appears in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive structural proof.
Experimental Protocol: Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar, non-volatile molecules like this carboxylic acid.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.
-
Ionization: Apply a high voltage to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions [M+H]⁺ or [M-H]⁻ are released.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or TOF) and separated based on their mass-to-charge ratio (m/z).
MS Data Interpretation
The reported mass spectrometry data was acquired in positive ion mode (ESI+).[3]
| m/z Value | Ion | Rationale |
| 312 | [M+H]⁺ | This peak corresponds to the protonated molecule. Given the molecular weight of 312.12, the observation of the [M+H]⁺ ion at m/z 312 confirms the molecular formula.[3] |
| 314 | [M+H]⁺ Isotope Peak | Crucial Insight: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, a definitive confirmation of the presence of one bromine atom is the observation of an "M+2" peak (in this case, the [M+2+H]⁺ peak at m/z 314) with an intensity almost equal to the M peak (m/z 312). This isotopic signature is a hallmark of a monobrominated compound. |
Summary and Conclusion
The collective spectral data provides a comprehensive and unambiguous confirmation of the structure of this compound.
| Technique | Key Finding | Interpretation |
| ¹H NMR | Signals at 7.7-7.9 (4H), 4.37 (1H), 3.83 (2H), and 2.2-2.6 (2H) ppm. | Confirms the presence and connectivity of the phthalimide and the bromo-butanoic acid chain. |
| IR | Predicted broad O-H (2500-3300 cm⁻¹) and strong C=O (~1710 cm⁻¹) bands. | Confirms the presence of the carboxylic acid and imide functional groups. |
| MS (ESI+) | [M+H]⁺ ion at m/z 312, with an accompanying isotopic peak at m/z 314. | Confirms the molecular weight and the presence of a single bromine atom. |
This guide demonstrates that a multi-technique spectroscopic approach, grounded in a solid understanding of the principles behind each experiment, is essential for the rigorous characterization of synthetic intermediates in a research and development setting. The consistency across NMR, IR, and MS data provides a high degree of confidence in the compound's identity and purity.
References
- 1. 2-Bromo-4-(1?3-dioxoisoindolin-2-yl)butanoic acid – Biotuva Life Sciences [biotuva.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 35197-64-9 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Key reactive functional groups in 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
An In-Depth Technical Guide to the Core Reactive Functional Groups of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Introduction: A Multifaceted Synthetic Building Block
2-Bromo-4-(1,3-dioxoisoindlin-2-yl)butanoic acid is a specialized chemical intermediate of significant interest to researchers in drug development and synthetic organic chemistry.[1][2][3] Its molecular architecture is distinguished by the convergence of three distinct and highly reactive functional groups on a compact butanoic acid scaffold. This strategic arrangement makes it a versatile precursor for synthesizing complex molecules, particularly non-canonical amino acids and other biologically active compounds.
This guide provides an in-depth analysis of the molecule's three key reactive centers: the α-bromo substituent , the carboxylic acid , and the phthalimide group . We will explore the unique reactivity of each group, the causality behind experimental choices for their transformation, and how they can be manipulated in concert to achieve complex synthetic goals.
| Compound Properties | |
| IUPAC Name | This compound |
| CAS Number | 35197-64-9[1][4][5] |
| Molecular Formula | C₁₂H₁₀BrNO₄[1][4][5] |
| Molecular Weight | 312.12 g/mol [1][4][5] |
| Appearance | White to off-white solid |
| Storage | Store under inert gas at 2-8°C[4] |
The α-Bromo Substituent: A Locus for Nucleophilic Displacement
The most prominent reactive site on the molecule is the bromine atom positioned at the alpha (α) carbon, directly adjacent to the carboxylic acid. This specific placement renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.
Scientific Rationale for Enhanced Reactivity
The high reactivity of the α-bromo group is a direct consequence of electronic effects within the molecule. The adjacent carbonyl group of the carboxylic acid is strongly electron-withdrawing. During a nucleophilic substitution (SN2) reaction, this proximity allows the incoming nucleophile's charge to be delocalized and the transition state to be stabilized, thereby lowering the activation energy and dramatically increasing reaction rates compared to a typical primary alkyl halide.[6] This inherent reactivity makes α-bromo carboxylic acids exceptionally useful synthetic intermediates.[6]
Key Transformations & Experimental Protocols
The α-bromo group is a gateway for introducing a wide variety of functional groups.
A. Synthesis of α-Amino Acid Derivatives (Amination)
A primary application is the synthesis of α-amino acids through reaction with ammonia or primary amines.[6] This reaction directly installs the critical amine functionality.
Experimental Protocol: Synthesis of 2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
-
Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in a concentrated aqueous solution of ammonia (20-30 eq).
-
Causality: A large excess of ammonia is used to maximize the probability of the bromo-acid reacting with ammonia rather than the newly formed amino acid product, which would lead to over-alkylation. The sealed vessel is necessary to contain the volatile ammonia at elevated temperatures.
-
-
Execution: Heat the mixture to 60-80°C with vigorous stirring for 12-24 hours.
-
Causality: Heating provides the necessary activation energy for the SN2 reaction to proceed at a practical rate.
-
-
Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Purification:
-
Cool the reaction vessel to room temperature and carefully vent the excess ammonia in a fume hood.
-
Concentrate the solution under reduced pressure to remove water and residual ammonia.
-
The crude product, often an ammonium salt, can be purified by ion-exchange chromatography or recrystallization from an appropriate solvent system (e.g., water/ethanol).
-
Causality: The workup is designed to safely remove the excess reagent and isolate the polar amino acid product. Ion-exchange chromatography is particularly effective for separating amino acids from other components based on charge.
-
B. Synthesis of α-Hydroxy Acids (Hydroxylation)
Treatment with an aqueous base, followed by an acidic workup, replaces the bromine with a hydroxyl group.[6]
C. Carbon Chain Extension (Cyanation)
Reaction with a cyanide salt, such as potassium cyanide, displaces the bromide to form an α-cyano carboxylic acid.[7] This nitrile group can then be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic possibilities.
Caption: SN2 displacement at the activated α-carbon.
The Carboxylic Acid Moiety: A Gateway to Diverse Derivatives
The carboxylic acid is a cornerstone functional group that can be readily converted into esters and amides, two of the most important linkages in medicinal chemistry and materials science.[8][9]
Scientific Rationale for Reactivity
The reactivity of the carboxylic acid is twofold:
-
Acidity: The hydroxyl proton is acidic and can be easily removed by a base.
-
Electrophilicity: The carbonyl carbon is electrophilic, but less so than in an acid chloride or anhydride. Therefore, direct reaction with neutral nucleophiles like alcohols or amines is often slow and requires catalysis or activation.[10]
Key Transformations & Experimental Protocols
A. Ester Formation (Esterification)
Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters, a process known as Fischer esterification.[10]
Experimental Protocol: Methyl Ester Synthesis via Fischer Esterification
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol (a large excess, serving as both solvent and reagent).
-
Causality: Using the alcohol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle. Anhydrous conditions are critical to prevent the reverse reaction (hydrolysis).
-
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (PTSA), to the solution.
-
Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic alcohol.[10]
-
-
Execution: Heat the mixture to reflux (approx. 65°C for methanol) for 4-8 hours.
-
Monitoring: Follow the reaction progress by TLC, observing the formation of a new, less polar spot corresponding to the ester product.
-
Workup & Purification:
-
Cool the reaction to room temperature and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude methyl ester.
-
Purify the product using flash column chromatography on silica gel.
-
Causality: The neutralization and extraction steps are designed to remove the catalyst and water-soluble byproducts, isolating the organic-soluble ester.
-
B. Amide Bond Formation
Direct reaction with an amine requires high heat to drive off water, which can be detrimental to sensitive molecules.[11] A more common and milder approach involves activating the carboxylic acid with a coupling reagent (e.g., DCC, EDC, HATU) before adding the amine.
Caption: Workflow for coupling agent-mediated amide synthesis.
The Phthalimide Group: A Precursor to the Primary Amine
The phthalimide group is not merely a bystander; it is a masked form of a primary amine. Its inclusion in the molecule is a deliberate synthetic strategy, leveraging the principles of the Gabriel synthesis to introduce a protected amino group.[12][13][14]
Scientific Rationale for Use as a Protecting Group
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides.[13][14] The phthalimide anion acts as an ammonia surrogate (H₂N⁻).[13] Its key advantages are that it prevents the over-alkylation that plagues direct amination with ammonia and that the protected intermediate is a stable, crystalline solid.[12][14] The core reactivity associated with this group in the target molecule is its cleavage, or deprotection, to unveil the primary amine.
Key Transformations & Experimental Protocols
A. Deprotection via Hydrazinolysis (Ing-Manske Procedure)
The most common and effective method for cleaving the phthalimide group is through treatment with hydrazine (N₂H₄).[12][13]
Experimental Protocol: Phthalimide Deprotection with Hydrazine
-
Reaction Setup: Dissolve the N-substituted phthalimide starting material (1.0 eq) in a suitable solvent, typically ethanol or methanol.
-
Causality: Alcohols are good solvents for both the starting material and the hydrazine reagent.
-
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) to the solution at room temperature.
-
Causality: A slight excess of hydrazine ensures the complete consumption of the phthalimide. Hydrazine is a potent nucleophile that attacks the carbonyl carbons of the imide.
-
-
Execution: Gently heat the mixture to reflux for 2-4 hours. A voluminous white precipitate of phthalhydrazide will typically form.
-
Causality: The reaction proceeds via nucleophilic acyl substitution. The resulting phthalhydrazide is a very stable, five-membered cyclic compound, which provides the thermodynamic driving force for the reaction. Its poor solubility in the reaction solvent causes it to precipitate, further driving the equilibrium to completion.[13]
-
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup & Purification:
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl).
-
Concentrate the filtrate under reduced pressure. The desired primary amine will be present as its hydrochloride salt.
-
The amine salt can be isolated by recrystallization or used directly in the next synthetic step.
-
Causality: Filtration easily removes the main byproduct. Acidification converts the liberated primary amine into its non-volatile and often more stable hydrochloride salt, which simplifies isolation.
-
Caption: Hydrazinolysis to release the primary amine.
Synergistic Reactivity and Strategic Synthesis
The true synthetic power of this compound lies in the ability to selectively address each functional group. The order of operations is critical to success. For instance, deprotecting the phthalimide group first would generate a primary amine, which could then act as an intramolecular nucleophile, potentially leading to unwanted cyclization or polymerization.
A logical synthetic sequence often involves:
-
Displacement of the α-bromo group: Introduce the desired side-chain functionality (the 'R' group of the target amino acid).
-
Modification of the carboxylic acid: Convert the acid to an ester or amide as required.
-
Deprotection of the phthalimide: Unveil the primary amine as the final or penultimate step to reveal the target amino acid derivative.
Caption: A potential multi-step synthetic pathway.
Conclusion
This compound is a testament to strategic molecular design. Each of its three functional groups—the highly reactive α-bromide, the versatile carboxylic acid, and the protected primary amine—offers a specific and reliable handle for chemical manipulation. For researchers and drug development professionals, understanding the distinct reactivity profiles and the interplay between these groups is paramount to leveraging this compound's full potential as a sophisticated building block for the synthesis of novel and complex chemical entities.
References
- 1. 35197-64-9 | this compound - Moldb [moldb.com]
- 2. echemi.com [echemi.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound CAS#: 35197-64-9 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
A Comprehensive Technical Guide to the Synthesis of Glutamic Acid Analogs from 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic pathways for creating diverse glutamic acid analogs, starting from the versatile building block, 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid. Glutamic acid and its analogs are of significant interest in medicinal chemistry and drug development due to their roles as neurotransmitters and their involvement in various physiological and pathological processes.
Introduction: The Significance of Glutamic Acid Analogs
Glutamic acid is a fundamental excitatory neurotransmitter in the mammalian central nervous system. Its analogs are crucial tools for studying neurological pathways and have therapeutic potential for a range of disorders, including epilepsy, schizophrenia, and chronic pain. The ability to synthesize a library of glutamic acid analogs with varied substituents allows for the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.
The starting material, this compound, is a strategically designed precursor. The phthalimido group serves as a robust protecting group for the primary amine, preventing unwanted side reactions, while the α-bromo group provides a reactive handle for introducing a wide array of functional groups via nucleophilic substitution.
The Synthetic Precursor: this compound
The synthesis of the key starting material, this compound, is typically achieved through the α-bromination of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid. This transformation is commonly carried out using a Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3]
Experimental Protocol: Synthesis of this compound
A general procedure for the synthesis of the title compound involves the reaction of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid with thionyl chloride and bromine.[4][5]
-
Acid Chloride Formation: 4-(1,3-dioxoisoindolin-2-yl)butanoic acid is heated at reflux with an excess of thionyl chloride to form the corresponding acid chloride. The excess thionyl chloride is subsequently removed under reduced pressure.[4][5] The formation of the acid chloride is crucial as it more readily enolizes, which is a key step in the HVZ reaction.[3]
-
α-Bromination: Bromine is added slowly to the refluxing acid chloride. The reaction is monitored until completion, which can take an extended period.[4][5]
-
Hydrolysis and Workup: The reaction mixture is cooled, and crushed ice is added to hydrolyze the α-bromo acid chloride to the desired α-bromo carboxylic acid. The solid product is then collected by filtration and dried.[4]
Core Synthetic Strategy: Nucleophilic Substitution at the α-Carbon
The primary strategy for generating a diverse library of glutamic acid analogs from this compound is through nucleophilic substitution at the α-carbon. The bromine atom at this position is a good leaving group, facilitating reactions with a wide range of nucleophiles.[6]
General Reaction Scheme:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound CAS#: 35197-64-9 [m.chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. scribd.com [scribd.com]
The Strategic Utility of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic Acid in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of complex and potent therapeutic agents. 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid, a bifunctional molecule, has emerged as a pivotal intermediate, particularly in the burgeoning field of targeted protein degradation. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and strategic applications in medicinal chemistry. We will explore the causality behind its use, detailing its role as a versatile precursor for immunomodulatory agents and as a cornerstone in the construction of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction: A Molecule of Strategic Importance
This compound (Molecular Formula: C₁₂H₁₀BrNO₄, Molecular Weight: 312.12 g/mol , CAS: 35197-64-9) is a crystalline solid at room temperature.[1][2] Its significance in medicinal chemistry stems from its unique bifunctional nature. The molecule incorporates two key reactive centers: an α-bromo carboxylic acid and a phthalimide-protected amino group at the terminus of a butyl chain. This architecture makes it a highly valuable precursor for the synthesis of a variety of bioactive compounds.
The phthalimide group is a well-established pharmacophore, most notably found in thalidomide and its more potent analogs, lenalidomide and pomalidomide.[3] These immunomodulatory drugs (IMiDs) have revolutionized the treatment of multiple myeloma and other hematological malignancies.[3] Their mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's protein degradation machinery.[4] This interaction is central to the modern application of phthalimide-containing molecules in the design of PROTACs.
The α-bromo carboxylic acid moiety, on the other hand, provides a versatile handle for synthetic elaboration. The bromine atom is a good leaving group, susceptible to nucleophilic substitution, while the carboxylic acid allows for a wide range of coupling reactions, most commonly amide bond formation. The strategic placement of the bromine at the alpha position enhances its reactivity in SN2 reactions.[5][6]
This guide will dissect the synthetic rationale for employing this specific building block, providing a detailed look into its preparation and its instrumental role in the development of next-generation therapeutics.
Synthesis and Characterization: A Reproducible Pathway
The reliable synthesis of this compound is crucial for its widespread application. A common and effective method involves the α-bromination of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.
Synthetic Protocol: Hell-Volhard-Zelinskii Reaction
The Hell-Volhard-Zelinskii reaction is a classic and robust method for the α-halogenation of carboxylic acids.[5] The following protocol is a representative procedure for the synthesis of the title compound.
Experimental Protocol:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (1.0 eq) in thionyl chloride (excess, e.g., 5-10 volumes).
-
Heat the mixture to reflux for 2 hours. This step converts the carboxylic acid to the more reactive acid chloride.
-
Bromination: After cooling the reaction mixture slightly, slowly add bromine (1.0 eq) dropwise while maintaining reflux. The addition should be performed over a period of 4 hours to control the reaction rate and minimize side products.
-
Continue to heat the reaction mixture at reflux for an extended period (typically 48 hours or until LC-MS analysis confirms the consumption of the starting material).
-
Work-up: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.
-
To the residue, add crushed ice and allow the mixture to stand overnight.
-
The precipitated white solid is collected by filtration, washed with cold water, and dried in a vacuum oven to yield the crude this compound.[7] The crude product is often of sufficient purity for use in subsequent steps without further purification.[7]
Characterization Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₀BrNO₄ | [7] |
| Molecular Weight | 312.12 | [7] |
| CAS Number | 35197-64-9 | [7] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C under inert gas | [7] |
| ¹H NMR (270 MHz, MeOD) | δ 7.73-7.91 (m, 4H), 4.37 (t, J=7.18 Hz, 1H), 3.83 (t, J=6.68 Hz, 2H), 2.39-2.58 (m, 1H), 2.19-2.38 (m, 1H) | [7] |
| Mass Spec (ESI+) | m/z 312 (M+H)⁺ | [7] |
Applications in Medicinal Chemistry: Bridging Functionality with Purpose
The dual reactivity of this compound makes it a highly sought-after intermediate in medicinal chemistry. Its applications primarily revolve around the synthesis of thalidomide analogs and, more recently, as a key component in PROTAC linkers.
Precursor for Thalidomide Analogs and Immunomodulatory Drugs (IMiDs)
The phthalimide moiety is the cornerstone of the biological activity of thalidomide and its analogs.[3] These molecules exert their immunomodulatory and anti-cancer effects by binding to Cereblon.[4] this compound serves as a versatile starting material for creating novel IMiDs. The α-bromo group can be displaced by various nucleophiles to introduce diverse functionalities, while the carboxylic acid can be converted to amides, esters, or other groups to modulate the physicochemical properties and biological activity of the final compound.
Diagram: Synthetic Versatility
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. New immunomodulatory anticancer quinazolinone-based thalidomide analogs: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound CAS#: 35197-64-9 [m.chemicalbook.com]
Methodological & Application
Synthesis of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic Acid via Hell-Volhard-Zelinsky Reaction
An Application Note and Detailed Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid, a valuable building block in the development of novel therapeutics, particularly as a precursor to specialized amino acids. The protocol employs the Hell-Volhard-Zelinsky (HVZ) reaction for the selective α-bromination of a carboxylic acid. This guide details the underlying mechanism, provides a step-by-step experimental protocol, outlines characterization methods, and discusses critical safety and handling considerations. The information is tailored for researchers in organic synthesis and drug development, emphasizing the rationale behind procedural steps to ensure robust and reproducible outcomes.
Introduction and Scientific Background
Alpha-halo carboxylic acids are versatile intermediates in organic synthesis, most notably serving as electrophilic precursors for the preparation of α-amino acids, α-hydroxy acids, and other functionalized molecules[1][2]. The target molecule, this compound, incorporates a phthalimido-protected amino group, making it an ideal starting material for synthesizing complex amino acid derivatives used in peptide synthesis or as standalone pharmacophores.
The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone transformation for the selective halogenation at the α-carbon of a carboxylic acid that possesses at least one α-hydrogen[1][3]. Direct α-halogenation of a carboxylic acid is challenging because the acid does not readily form an enol[4][5]. The HVZ reaction circumvents this by transiently converting the carboxylic acid into a more reactive acyl halide intermediate, which enolizes readily, allowing for electrophilic halogenation[1][2][6]. This protocol leverages the HVZ reaction's reliability for the specific synthesis of the title compound.
Reaction Scheme:
(Self-generated image, not from search results)
Figure 1: Overall synthesis of this compound from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid via the Hell-Volhard-Zelinsky reaction.
Mechanism Spotlight: The Hell-Volhard-Zelinsky Reaction
The HVZ reaction proceeds through a multi-step sequence, which is crucial to understand for troubleshooting and optimization[7]. The reaction is typically initiated with a phosphorus trihalide, such as PBr₃, and a halogen, Br₂[8][9].
The four principal stages are:
-
Acyl Halide Formation: The carboxylic acid is first converted into an acyl bromide by reacting with PBr₃. This is a critical activation step, as the acyl bromide is much more prone to enolization than the parent carboxylic acid[5][7][10].
-
Enolization: Catalyzed by the HBr generated in the first step, the acyl bromide tautomerizes to its enol form. This creates the nucleophilic α-carbon necessary for the subsequent halogenation[1][2].
-
α-Halogenation: The electron-rich enol attacks a molecule of Br₂, installing a bromine atom at the α-position and regenerating the HBr catalyst[7][8].
-
Hydrolysis: The resulting α-bromo acyl bromide is a transient intermediate. Upon aqueous workup, it is hydrolyzed back to the final α-bromo carboxylic acid product[3][7]. Alternatively, quenching with an alcohol can yield the corresponding α-bromo ester[3][6].
The phthalimido group is a robust amine protecting group that is stable under the strongly acidic and anhydrous conditions of the HVZ reaction, making it an excellent choice for this synthesis[11].
Diagram 1: Key stages of the Hell-Volhard-Zelinsky reaction mechanism.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of the title compound[12].
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid | 3130-75-4 | Commercial Source | Starting material |
| Thionyl chloride (SOCl₂) | 7719-09-7 | Commercial Source | Reagent grade, ≥99% |
| Bromine (Br₂) | 7726-95-6 | Commercial Source | Caution: Highly corrosive and toxic |
| Methanol-d4 (for NMR) | 811-98-3 | Commercial Source | Deuterated solvent for analysis |
| Acetonitrile | 75-05-8 | Commercial Source | HPLC grade |
| Crushed Ice | N/A | In-house | For workup |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser with a gas outlet/drying tube
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Buchner funnel and vacuum flask
-
Vacuum oven
-
Standard laboratory glassware
-
Analytical balance
-
LC-MS and NMR for reaction monitoring and characterization
Synthesis Procedure
Step 1: Formation of the Acyl Halide and α-Bromination
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (3.00 g, 12.9 mmol).
-
Under a fume hood, carefully add thionyl chloride (20 mL). Note: This step generates the acyl chloride in situ, which serves the same role as the acyl bromide in the classic HVZ mechanism.
-
Heat the mixture to reflux with gentle stirring. Maintain reflux for 2 hours to ensure complete conversion to the acyl chloride. The solution should become homogeneous.
-
After 2 hours, slowly add bromine (2.06 g, 0.66 mL, 12.9 mmol) dropwise over approximately 4 hours while maintaining a steady reflux. CAUTION: Bromine is highly volatile and toxic. This must be performed in a well-ventilated fume hood.
-
Continue heating the reaction mixture at reflux. Monitor the reaction progress by LC-MS until the starting material is consumed. The reaction may take up to 48 hours to reach completion[12].
Step 2: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto a beaker of crushed ice. This will quench the excess thionyl chloride and hydrolyze the α-bromo acyl halide to the desired carboxylic acid. Perform this step in a fume hood as it will release HCl and HBr gas.
-
Allow the mixture to stand overnight. A white solid precipitate of the crude product will form.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining acids.
-
Dry the collected solid in a vacuum oven to yield the crude product, this compound[12]. The crude product is often of sufficient purity for subsequent steps, but can be recrystallized if necessary.
Characterization
The product identity and purity should be confirmed using standard analytical techniques.
-
¹H NMR (270 MHz, Methanol-d4):
-
δ 7.73-7.91 (m, 4H, Ar-H)
-
δ 4.37 (t, J=7.2 Hz, 1H, -CH(Br)-)
-
δ 3.83 (t, J=6.7 Hz, 2H, -CH₂-N)
-
δ 2.39-2.58 (m, 1H, -CH₂-CH(Br)-)
-
δ 2.19-2.38 (m, 1H, -CH₂-CH(Br)-) (Note: Spectral data is based on reported values[12].)
-
-
Mass Spectrometry (ESI+):
-
m/z: 312 [M+H]⁺, consistent with the molecular formula C₁₂H₁₀BrNO₄[12].
-
-
HPLC:
-
Purity can be assessed using a standard C18 column with a water/acetonitrile gradient. A reported analysis showed 71% purity for the crude product[12].
-
Safety and Handling
The reagents used in this protocol are hazardous and must be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Thionyl Chloride (SOCl₂): Corrosive, a lachrymator, and reacts violently with water. Handle only in a chemical fume hood.
-
Bromine (Br₂): Highly corrosive, toxic upon inhalation, and can cause severe burns. Always handle in a chemical fume hood and have a sodium thiosulfate solution available for neutralizing spills.
-
Acidic Vapors (HCl, HBr): The reaction and workup generate significant amounts of acidic gases. Ensure adequate ventilation at all times.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Continue reflux and monitor by LC-MS. Ensure the heating mantle is maintaining a consistent reflux temperature. |
| Low Yield | Product loss during aqueous workup (solubility). | Ensure the quench is performed on ice to minimize solubility. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) before discarding. |
| Dark-colored Product | Side reactions or decomposition due to overheating. | Ensure the temperature is controlled. If purification is needed, consider recrystallization from a suitable solvent system (e.g., ethanol/water). |
Conclusion
The Hell-Volhard-Zelinsky reaction provides an effective and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to safety protocols, researchers can obtain this valuable synthetic intermediate in good purity. The detailed protocol and mechanistic insights provided herein serve as a practical guide for professionals in the field of organic and medicinal chemistry.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. testbook.com [testbook.com]
- 10. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 11. Phthalimides [organic-chemistry.org]
- 12. This compound CAS#: 35197-64-9 [m.chemicalbook.com]
Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic Acid via Hell-Volhard-Zelinsky Bromination
Introduction
Alpha-halo carboxylic acids are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of functional groups, most notably in the production of α-amino acids and α-hydroxy carboxylic acids.[1][2] The selective halogenation at the α-carbon of a carboxylic acid is most reliably achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4] This reaction circumvents the low reactivity of the α-proton in a standard carboxylic acid by first converting the acid into a more reactive acyl halide intermediate, which readily enolizes to allow for electrophilic attack by a halogen.[2][5]
This document provides a comprehensive, step-by-step protocol for the α-bromination of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid to yield 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid.[6] The phthalimide group serves as a crucial protecting group for a primary amine, making this transformation a key step in the synthesis of more complex molecules, such as non-canonical amino acids for peptide synthesis and drug development. We will detail a robust method utilizing thionyl chloride for in-situ acyl chloride formation, followed by bromination.[6] This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development, providing not only a detailed procedure but also the underlying mechanistic principles and critical safety considerations.
The Hell-Volhard-Zelinsky Reaction Mechanism
The HVZ reaction proceeds in several distinct stages. The foundational principle is that direct bromination of a carboxylic acid's α-position is unfavorable because the acidic carboxyl proton is far more likely to be removed than an α-proton, preventing the necessary enol or enolate formation.[2] The reaction ingeniously overcomes this by transiently converting the carboxylic acid into an acyl halide.
-
Acyl Halide Formation: The reaction is initiated by converting the carboxylic acid into a more reactive acyl halide. While the classic HVZ reaction employs phosphorus tribromide (PBr₃) to form an acyl bromide, this protocol utilizes thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.[6][7] This intermediate is key because it can readily tautomerize.
-
Enolization: The acyl chloride, catalyzed by the hydrogen bromide (HBr) generated in subsequent steps or present as an impurity, tautomerizes to its enol form.[8] This step creates a nucleophilic carbon-carbon double bond at the α-position.
-
α-Bromination: The electron-rich enol attacks a molecule of diatomic bromine (Br₂), an electrophile. This results in the formation of a new carbon-bromine bond at the α-position and regenerates the carbonyl, yielding an α-bromo acyl chloride.[7][9]
-
Hydrolysis: Finally, during the aqueous workup phase, the α-bromo acyl chloride is hydrolyzed back to a carboxylic acid, yielding the final α-bromo carboxylic acid product.[1][8]
Caption: Figure 1: Mechanism of the Hell-Volhard-Zelinsky Reaction.
Materials, Reagents, and Equipment
Reagents & Materials
| Reagent | CAS Number | M.W. ( g/mol ) | Supplier Recommendation | Notes |
| 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid | 3130-76-5 | 233.22 | Sigma-Aldrich, 97% | Starting material. |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Sigma-Aldrich, ≥99% | Reagent grade, handle in a fume hood. |
| Bromine (Br₂) | 7726-95-6 | 159.81 | Sigma-Aldrich, ≥99.5% | ACS reagent, handle in a fume hood. |
| Crushed Ice (from deionized water) | 7732-18-5 | 18.02 | N/A | For quenching the reaction. |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser with a gas outlet to a scrubber (e.g., NaOH solution)
-
Dropping funnel (50 mL)
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Buchner funnel and filter flask
-
Vacuum oven
-
Standard laboratory glassware
-
Analytical balance
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.
Experimental Protocol
This protocol is adapted from established synthetic procedures for this specific molecule.[6]
Caption: Figure 2: Experimental Workflow for α-Bromination.
Step-by-Step Procedure
-
Reaction Setup and Acyl Chloride Formation:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (3.00 g, 12.9 mmol).
-
CAUTION: Perform this step in a certified chemical fume hood. Add thionyl chloride (20 mL) to the flask.
-
Heat the mixture to reflux using a heating mantle and stir. Maintain reflux for 2 hours. The purpose of this step is to convert the carboxylic acid to its more reactive acyl chloride derivative.[2]
-
-
Addition of Bromine:
-
After 2 hours of reflux, begin the slow, dropwise addition of bromine (2.06 g, 0.66 mL, 12.9 mmol) from the dropping funnel over a period of approximately 4 hours.
-
Rationale: A slow addition rate is crucial to control the exothermicity of the reaction and prevent the accumulation of unreacted bromine, minimizing potential side reactions.
-
Maintain a gentle reflux throughout the addition.
-
-
Reaction Drive and Monitoring:
-
Once the bromine addition is complete, continue heating the reaction mixture at reflux.
-
The reaction progress should be monitored periodically (e.g., every 8-12 hours) by an appropriate method such as LC-MS or TLC to confirm the consumption of the starting material. The reaction may require up to 48 hours to reach completion.[6]
-
-
Reaction Quench and Workup:
-
After confirming the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto a beaker containing a large amount of crushed ice (~200 g) with vigorous stirring. This step quenches the reaction and hydrolyzes the α-bromo acyl chloride to the desired carboxylic acid product.[6][7]
-
Allow the resulting slurry to stand overnight, preferably in a cold room or refrigerator, to ensure complete precipitation of the product.
-
-
Product Isolation and Drying:
-
Collect the precipitated white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any residual acids.
-
Dry the collected solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight. A crude yield of approximately 4.0 g can be expected.[6] The crude product is often of sufficient purity for subsequent synthetic steps.
-
Characterization and Expected Results
The identity and purity of the synthesized this compound (MW: 312.12 g/mol ) should be confirmed by spectroscopic analysis.[6][10]
| Analysis Method | Expected Result[6] |
| Appearance | White to off-white solid. |
| Yield | Crude yield can be over 100% due to impurities; reported crude yield is ~4.01 g. |
| Purity (HPLC) | A purity of ~71% is reported for the crude product. Further purification via recrystallization may be necessary for certain applications. |
| ¹H NMR | (270 MHz, Methanol-d₄): δ 7.73-7.91 (m, 4H, Ar-H), 4.37 (t, J=7.18 Hz, 1H, CHBr), 3.83 (t, J=6.68 Hz, 2H, NCH₂), 2.39-2.58 (m, 1H, CH₂), 2.19-2.38 (m, 1H, CH₂). |
| Mass Spec. | (ESI+): m/z = 312 [M+H]⁺. The presence of bromine should be evident from the characteristic M, M+2 isotopic pattern. |
Safety and Handling Precautions
This protocol involves several hazardous reagents that require strict safety measures.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). It is a lachrymator and can cause severe burns. Always handle in a chemical fume hood while wearing a face shield, lab coat, and heavy-duty chemical-resistant gloves.
-
Bromine (Br₂): Extremely toxic, corrosive, and volatile. Can cause severe, painful burns upon skin contact and is highly toxic upon inhalation. All transfers and reactions must be conducted in a well-ventilated fume hood. Ensure appropriate spill kits (e.g., sodium thiosulfate solution) are readily available.
-
N-Bromosuccinimide (NBS): As a common alternative brominating agent, NBS is harmful if swallowed and causes severe skin burns and eye damage.[11][12] It is also an oxidizer.[13] Avoid creating dust and handle with appropriate PPE.[14][15]
-
General Handling: The reaction generates hydrogen bromide (HBr) as a byproduct, which is a corrosive gas. The reflux condenser must be vented through a gas scrubber containing a basic solution (e.g., 2M NaOH) to neutralize acidic vapors.
Discussion and Troubleshooting
-
Purity of Crude Product: The crude product obtained from this procedure may have a purity of around 70-75%.[6] For applications requiring higher purity, recrystallization is recommended. A suitable solvent system would need to be determined empirically, but ethyl acetate/hexanes or toluene are common choices for similar compounds.
-
Reaction Time: The reported 48-hour reflux time is a guideline.[6] It is imperative to monitor the reaction's progress, as prolonged heating after completion could lead to decomposition or side products. Conversely, incomplete reaction will complicate purification.
-
Alternative Reagents: While this protocol uses SOCl₂/Br₂, the classic HVZ conditions of PBr₃/Br₂ are also effective.[4][16] Another alternative is the use of N-Bromosuccinimide (NBS) with an acid catalyst, which can be a milder and easier-to-handle option than liquid bromine.[17][18] However, the reactivity would need to be optimized for this specific substrate.
References
- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 5. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. This compound CAS#: 35197-64-9 [m.chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]
- 9. byjus.com [byjus.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. lobachemie.com [lobachemie.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. chemscience.com [chemscience.com]
- 16. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 17. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 18. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
Application Notes & Protocols: 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic Acid in Advanced Peptide Synthesis
Introduction and Strategic Overview
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is a versatile bifunctional reagent designed for advanced applications in peptide chemistry. Its structure uniquely combines a stable, phthalimido-protected primary amine with an α-bromo carboxylic acid. This configuration allows for its strategic incorporation into peptide sequences to facilitate a range of modifications, most notably the synthesis of cyclic peptides and the formation of peptide conjugates.
The phthalimido group serves as a robust protecting group for a primary amine, preventing unwanted side reactions during peptide synthesis.[1] The α-bromo moiety, on the other hand, provides a reactive electrophilic center for covalent bond formation with nucleophilic residues, such as the thiol group of cysteine, enabling intramolecular cyclization or intermolecular conjugation.[2][3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for using this reagent in solid-phase peptide synthesis (SPPS).
Reagent Profile and Handling
A thorough understanding of the reagent's properties is critical for its successful application and safe handling.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 35197-64-9[5][6][7] |
| Molecular Formula | C₁₂H₁₀BrNO₄[5][6][7] |
| Molecular Weight | 312.12 g/mol [5][6][7] |
| Appearance | White to off-white solid |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C.[5] Keep away from moisture. |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the material safety data sheet (MSDS) for complete safety information.
Core Concepts: The Chemistry Behind the Functionality
The Phthalimido Group: A Classic Amine Protection Strategy
The phthalimido group is a widely used protecting group for primary amines in organic synthesis and is particularly valuable in peptide chemistry.[1][8] Its utility stems from several key features:
-
Robust Stability: It is stable to the acidic conditions often used for the removal of other protecting groups like Boc (tert-butyloxycarbonyl) and to the basic conditions used for Fmoc (9-fluorenylmethoxycarbonyl) deprotection, ensuring its integrity throughout the peptide chain elongation process.[9][10]
-
Racemization Suppression: By protecting both hydrogens of the primary amine, it helps to prevent racemization of the amino acid substrate during activation and coupling steps.[1]
Deprotection: While traditionally removed by hydrazinolysis, this method can be harsh on sensitive peptides. A significantly milder, near-neutral two-stage method is highly recommended for peptide applications to preserve optical activity.[11][12] This involves reduction with sodium borohydride (NaBH₄) in an alcohol solvent, followed by acid-catalyzed lactonization to release the free amine.[11][12]
The α-Bromo Moiety: An Electrophilic Handle for Cyclization and Conjugation
The α-bromo group is the reactive center of the molecule, serving as an alkylating agent. It readily reacts with soft nucleophiles via an Sɴ2 mechanism. In the context of peptide synthesis, the most common and efficient reaction is with the thiol side chain of a cysteine residue to form a stable thioether bond.[2][4] This reaction is highly chemoselective and can be performed under mild, neutral pH conditions, making it ideal for modifying complex biomolecules.[2]
Application I: Synthesis of Head-to-Side-Chain Cyclic Peptides
Peptide cyclization is a key strategy to enhance the metabolic stability, binding affinity, and bioavailability of therapeutic peptides by constraining their conformation.[3][4] this compound is an excellent tool for creating a stable thioether bridge between the N-terminus and a cysteine side chain.
Workflow for On-Resin Cyclization
The following diagram illustrates the overall workflow for synthesizing a cyclic peptide using the on-resin cyclization strategy, which leverages the pseudo-dilution effect of the solid support to favor intramolecular reactions.[4]
Caption: Workflow for on-resin synthesis of a head-to-side-chain cyclic peptide.
Protocol: On-Resin Peptide Cyclization
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy on a Rink Amide or similar resin.[13][14][15]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
-
SPPS Resin (e.g., Rink Amide MBHA, 100-200 mesh, ~0.5 mmol/g)
-
This compound
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% Piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Washing Solvents: Methanol (MeOH), Diethyl ether (cold)
Procedure:
-
Linear Peptide Synthesis:
-
Synthesize the linear peptide sequence on the resin using standard automated or manual Fmoc-SPPS protocols.[15] The cysteine residue that will form the cyclic bridge should be incorporated at the desired position.
-
After the final amino acid coupling, perform a final Fmoc deprotection to expose the N-terminal amine.
-
-
Coupling of the Bromo-Reagent:
-
In a separate vial, pre-activate this compound (3 eq. relative to resin loading) with a coupling reagent like HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated solution to the resin-bound peptide.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Self-Validation: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the successful addition of the bromo-reagent.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of DIPEA (5-10 eq.) in DMF. The non-nucleophilic base deprotonates the cysteine thiol, initiating the intramolecular nucleophilic attack on the bromo-alkyl group.
-
Gently agitate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by taking small resin samples, cleaving them, and analyzing via LC-MS until the linear precursor is consumed.
-
Once complete, wash the resin extensively with DMF (5x) and DCM (5x), then dry under vacuum.
-
Caption: Schematic of the on-resin cyclization reaction mechanism.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups (e.g., Trt from Cys, Boc, tBu).
-
Note: The phthalimido group remains intact during this step.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification and Analysis:
-
Purify the crude cyclic peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry. The observed mass should correspond to the calculated mass of the cyclic peptide.
-
Key Experimental Considerations and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete coupling of the bromo-reagent | - Insufficient activation time or reagent equivalents.- Steric hindrance at the N-terminus. | - Increase coupling time to 4-6 hours or perform a double coupling.- Use a more potent coupling reagent like HATU. |
| Dimerization or oligomerization during cyclization | - Reaction performed in solution phase at high concentration.- High resin loading leading to inter-chain reactions. | - Perform cyclization on-resin to leverage pseudo-dilution.- If solution-phase cyclization is necessary, use highly dilute conditions (< 1 mg/mL).- Use a lower loading resin (0.1-0.3 mmol/g). |
| No cyclization observed | - Incomplete deprotection of the Cys(Trt) group during cleavage.- Insufficient base or reaction time for cyclization. | - Ensure cleavage cocktail and time are sufficient for Trt removal.- Increase the equivalents of DIPEA and extend the cyclization time, monitoring by LC-MS. |
| Side reaction with other nucleophiles | - Unprotected nucleophilic side chains (e.g., Lys, Orn) reacting with the bromo group. | - Ensure all other nucleophilic side chains are properly protected with orthogonal protecting groups (e.g., Lys(Boc)). |
Conclusion
This compound is a powerful and efficient tool for the synthesis of structurally constrained peptides. Its bifunctional nature allows for the straightforward introduction of a stable thioether linkage, primarily for peptide cyclization. The protocols outlined herein provide a robust framework for its application. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can successfully leverage this reagent to develop novel peptide therapeutics and research tools with enhanced pharmacological properties.
References
- 1. Phthalimide - Wikipedia [en.wikipedia.org]
- 2. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide and peptide library cyclization via bromomethylbenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 35197-64-9 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 35197-64-9 | this compound - Moldb [moldb.com]
- 8. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 12. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. peptide.com [peptide.com]
Application Note & Protocol: Strategic Alkylation of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic Acid for Synthesis of Novel Amino Acid Derivatives
Introduction: Unlocking Synthetic Versatility
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is a highly valuable bifunctional building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure is strategically designed for versatility, featuring:
-
An α-bromo moiety , which serves as an excellent electrophilic site for nucleophilic substitution reactions (SN2).[3][4]
-
A carboxylic acid , providing a handle for peptide coupling, esterification, or other derivatizations.
-
A phthalimide-protected amino group , a robust and stable protecting group for the γ-amino functionality, characteristic of the Gabriel synthesis.[5]
This unique combination makes the molecule an ideal starting material for the synthesis of complex, non-canonical amino acids, peptide building blocks, and precursors for biologically active molecules.[6][7][8] Alkylation at the α-carbon allows for the introduction of diverse side chains, enabling the systematic exploration of chemical space in drug discovery programs. This guide provides a detailed protocol for a representative SN2 alkylation reaction and discusses the critical parameters that ensure a successful and reproducible outcome.
The Mechanistic Core: SN2 Displacement
The primary pathway for the alkylation of this compound is a bimolecular nucleophilic substitution (SN2) reaction. The α-carbon, bonded to the electron-withdrawing bromine atom and the carboxyl group, is highly activated towards nucleophilic attack.[4]
The reaction proceeds via a backside attack on the α-carbon by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step. Key factors governing the success of this reaction include the nucleophilicity of the attacking species, the choice of a suitable base to facilitate the reaction, and the selection of an appropriate aprotic solvent to solvate the reactants without interfering with the mechanism.[3][9]
Caption: General SN2 mechanism for alkylation.
Detailed Protocol: N-Alkylation with a Primary Amine
This protocol details the synthesis of an N-substituted amino acid derivative using benzylamine as a representative nucleophile. The procedure can be adapted for various other primary and secondary amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Benzylamine | ≥99% | e.g., Acros Organics | Freshly distilled if necessary. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | e.g., Alfa Aesar | Use a freshly opened bottle or distill over CaH₂. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Fisher Scientific | Store over molecular sieves. |
| Round-bottom flask (50 mL) | - | - | Flame-dried under vacuum before use. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert gas supply (Argon or Nitrogen) | High purity | - | For maintaining an inert atmosphere. |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | For reaction monitoring. |
| Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine | Reagent Grade | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | - | For drying the organic phase. |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL round-bottom flask.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Add this compound (1.0 g, 3.20 mmol, 1.0 equiv.) to the flask.
-
Add 20 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.
-
-
Reagent Addition:
-
Reaction Execution & Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 12-16 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in DCM). The disappearance of the starting bromo-acid spot indicates reaction completion.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated aq. NH₄Cl, 20 mL of saturated aq. NaHCO₃, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected mass can be confirmed by ESI+ mass spectrometry, looking for the [M+H]⁺ peak.[11]
-
Caption: Experimental workflow for the N-alkylation reaction.
Scientific Insights & Troubleshooting
-
Causality of Reagent Choice:
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is critical.[12] It serves to neutralize the HBr generated during the reaction and can deprotonate the carboxylic acid, preventing it from acting as a proton source that would quench the nucleophile. Using a stronger, more nucleophilic base like an alkoxide could lead to competing elimination or substitution reactions.
-
Solvent: Anhydrous aprotic solvents like DCM, THF, or acetonitrile are essential. Protic solvents (e.g., alcohols, water) can solvate the nucleophile, reducing its reactivity, or act as competing nucleophiles themselves.
-
-
Self-Validating Protocol Design:
-
Reaction Monitoring: Regular TLC analysis is a simple yet powerful tool to validate reaction progress. A co-spot of the starting material and the reaction mixture on the same plate provides an unambiguous comparison to confirm the consumption of the reactant.
-
Work-up Logic: The sequence of aqueous washes is designed to remove specific impurities. The NH₄Cl wash removes excess amine, the NaHCO₃ wash removes any unreacted starting acid and neutralizes the organic layer, and the brine wash removes residual water before drying.
-
-
Troubleshooting Common Issues:
-
Low Yield: May result from insufficient reaction time, impure reagents (especially wet solvent or base), or an insufficiently nucleophilic amine. Consider increasing the reaction time or using a more polar aprotic solvent like DMF to enhance the rate of SN2 reactions.
-
Multiple Products: The formation of side products can occur if the temperature is not controlled during the addition of reagents or if an inappropriate base is used. Ensure slow, dropwise addition at 0 °C.
-
No Reaction: Verify the quality of the starting bromo-acid. If it has degraded, no reaction will occur. Also, confirm the nucleophilicity of the chosen amine; highly hindered amines will react very slowly or not at all under these conditions.
-
References
- 1. This compound [myskinrecipes.com]
- 2. 35197-64-9 | this compound - Moldb [moldb.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. kvmwai.edu.in [kvmwai.edu.in]
- 6. Preparation of protected syn-alpha,beta-dialkyl beta-amino acids that contain polar side chain functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protected Amino Acids | Peptide Synthesis Derivatives | Baishixing [aminoacids-en.com]
- 8. Expedient asymmetric synthesis of all four isomers of N,N'-protected 2,3-diaminobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ecommons.luc.edu [ecommons.luc.edu]
- 10. echemi.com [echemi.com]
- 11. This compound CAS#: 35197-64-9 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Synthetic Pathway to Novel Anti-Inflammatory Agents Utilizing 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is a pivotal building block in medicinal chemistry, primarily serving as a protected glutamic acid synthon for the creation of complex bioactive molecules.[1] Its structure is particularly relevant to the synthesis of immunomodulatory imide drugs (IMiDs), a class of compounds descended from thalidomide that includes potent anti-inflammatory and anti-cancer agents like pomalidomide.[2][] This document provides a detailed synthetic protocol for utilizing this intermediate to construct a novel glutarimide-containing compound, representative of a potential anti-inflammatory agent. Furthermore, it elucidates the underlying mechanism of action, focusing on the targeted modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, which is central to the therapeutic effects of this drug class.[4][5]
Introduction: The Strategic Importance of the Phthalimido-Glutarimide Scaffold
The development of thalidomide analogs has led to significant advances in treating inflammatory diseases and certain cancers.[6] These molecules, often referred to as IMiDs or Cereblon E3 Ligase Modulators (CELMoDs), share a common structural feature: a phthalimide or related isoindolinone ring connected to a glutarimide moiety.[7] this compound is an ideal starting material for accessing this scaffold.
-
The Phthalimido Group: This portion of the molecule serves two purposes. Synthetically, it acts as a robust protecting group for a primary amine, preventing unwanted side reactions.[1] Mechanistically, the phthalimide ring is crucial for binding to the Cereblon (CRBN) protein, a key component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[4][8]
-
The α-Bromo Carboxylic Acid: This functional group provides a reactive handle for subsequent chemical transformations. The bromine at the alpha position facilitates nucleophilic substitution, while the carboxylic acid is primed for amide bond formation, which is the key step in constructing the glutarimide ring.
By modifying the phthalimide ring (e.g., adding an amino group as in pomalidomide) and coupling the butanoic acid derivative with various amines, a diverse library of analogs can be synthesized to explore structure-activity relationships for anti-inflammatory effects.[9][10][11]
Synthetic Workflow Overview
The synthesis of a potential anti-inflammatory agent from this compound can be conceptualized as a two-stage process. The first stage involves the formation of the core glutarimide ring through amidation and subsequent intramolecular cyclization. The second stage, which is foundational to its biological activity, is the interaction of the final compound with the cellular protein degradation machinery.
References
- 1. This compound (35197-64-9) for sale [vulcanchem.com]
- 2. Pomalidomide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. gosset.ai [gosset.ai]
- 6. Technology - Thalidomide Analogs that Inhibit Inflammation and Angiogenesis [nih.technologypublisher.com]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Potential Anticancer Agents via 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Abstract
This document provides a comprehensive guide for researchers on the synthesis and utilization of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid, a versatile building block for the development of novel anticancer therapeutics. The phthalimide moiety is a critical pharmacophore found in immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which are cornerstones in the treatment of multiple myeloma.[1][2] These agents exert their therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase, marking specific proteins for degradation.[3] The title compound, featuring a reactive alpha-bromo acid, serves as a key precursor for creating analogues of these drugs and for constructing Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's protein disposal machinery to eliminate disease-causing proteins.[3][4][5]
This guide details the synthetic protocol for the alpha-bromination of the parent carboxylic acid and demonstrates the subsequent application of the product in synthesizing a key precursor for pomalidomide-based PROTACs. We emphasize the rationale behind experimental choices, provide detailed, step-by-step protocols, and present data in a clear, accessible format to empower researchers in drug discovery and development.
Part I: Synthesis of the Key Intermediate: this compound
Principle and Rationale
The synthesis of the title compound is achieved through the alpha-bromination of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid. This reaction, a variation of the Hell-Volhard-Zelinsky reaction, involves the introduction of a bromine atom at the carbon adjacent to the carboxyl group.[6] The process begins with the activation of the carboxylic acid, typically by converting it into an acyl chloride using thionyl chloride (SOCl₂). This activation is crucial as it facilitates the formation of an enol intermediate, which is the reactive species that undergoes electrophilic attack by bromine. The phthalimide group serves as a stable protecting group for a primary amine functionality throughout this process.[1][6] The resulting α-bromo acid is a highly valuable intermediate because the bromine atom can be readily displaced by various nucleophiles, enabling the facile introduction of linkers and other functional groups.[6]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the key bromo-acid intermediate.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid | Round-bottom flasks (50 mL, 100 mL) |
| Thionyl chloride (SOCl₂) | Reflux condenser with drying tube (CaCl₂) |
| Bromine (Br₂) | Heating mantle with magnetic stirrer |
| Crushed Ice / Deionized Water | Magnetic stir bars |
| Methanol-d₄ (for NMR) | Rotary evaporator |
| Acetonitrile (HPLC grade) | Vacuum filtration apparatus (Büchner funnel) |
| Vacuum oven | |
| Analytical balance | |
| Standard laboratory glassware | |
| LC-MS and NMR Spectrometer |
Detailed Experimental Protocol
This protocol is adapted from established procedures.[7]
-
Acid Activation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (e.g., 3.00 g, 12.9 mmol). In a fume hood, carefully add thionyl chloride (20 mL).
-
Rationale: Thionyl chloride acts as both the solvent and the activating agent, converting the carboxylic acid to its more reactive acyl chloride derivative. An excess is used to drive the reaction to completion.
-
-
Heating: Heat the mixture to reflux (approx. 76 °C) and maintain for 2 hours. The solid should dissolve completely.
-
Bromination: While maintaining reflux, slowly add bromine (2.06 g, 12.9 mmol) to the reaction mixture over a period of 4 hours.
-
Safety Note: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
-
Reaction Monitoring: Continue heating at reflux until the starting material is consumed. The reaction progress can be monitored by LC-MS. This may take up to 48 hours.[7]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Rationale: Removal of excess SOCl₂ is necessary before quenching with water to prevent a highly exothermic and hazardous reaction.
-
-
Precipitation: To the resulting residue, slowly add crushed ice. Allow the mixture to stand overnight, during which a white solid will precipitate.
-
Rationale: The addition of ice/water hydrolyzes the intermediate acyl halide back to a carboxylic acid and quenches any remaining reactive species. The desired product is poorly soluble in water, causing it to precipitate.
-
-
Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid with cold deionized water.
-
Drying: Dry the solid in a vacuum oven to obtain the crude product. The product is often of sufficient purity (e.g., ~71% by HPLC) to be used in subsequent steps without further purification.[7]
Expected Results and Characterization
| Parameter | Expected Value |
| Product Name | This compound |
| CAS Number | 35197-64-9[7][8][9] |
| Molecular Formula | C₁₂H₁₀BrNO₄[7][8] |
| Molecular Weight | 312.12 g/mol [7][8] |
| Appearance | White to off-white solid |
| ¹H NMR (270 MHz, CD₃OD) | δ 7.73-7.91 (m, 4H), 4.37 (t, 1H), 3.83 (t, 2H), 2.39-2.58 (m, 1H), 2.19-2.38 (m, 1H)[7] |
| Mass Spec (ESI+) | m/z 312 [M+H]⁺[7] |
| Purity (Crude) | ~71% (by HPLC)[7] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C[7] |
Part II: Application in the Synthesis of a Pomalidomide-based PROTAC Precursor
Background: Pomalidomide, Cereblon, and PROTAC Technology
Pomalidomide is a second-generation IMiD, structurally related to thalidomide, used to treat multiple myeloma.[10][11] Its mechanism of action involves binding to the CRBN protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3] This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.
PROTAC technology leverages this mechanism for targeted protein degradation.[3] A PROTAC is a heterobifunctional molecule comprising three parts: a ligand for a target protein of interest (POI), a ligand for an E3 ligase (like pomalidomide), and a flexible linker connecting them.[3][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and degradation of the target protein.
PROTAC Assembly Strategy
The α-bromo acid synthesized in Part I is an ideal starting point for building the E3 ligase-binding portion of a PROTAC. The bromine can be displaced by a nucleophilic linker, which can then be coupled to a POI-binding ligand.
Caption: Modular strategy for assembling a PROTAC from the bromo-acid.
Protocol: Synthesis of an Amide-Functionalized Pomalidomide Analogue
This protocol describes the synthesis of an N-benzyl substituted butanamide derivative, a common step in creating functionalized analogues for further coupling.[12]
-
Carboxylic Acid Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable anhydrous solvent like ethyl acetate.
-
Activating Agent Addition: Add n-propanephosphonic acid anhydride (T3P®, 50% in EtOAc, 1.0 eq). Stir the mixture at room temperature.
-
Rationale: T3P® is a highly effective and mild coupling reagent for amide bond formation. It activates the carboxylic acid by forming a mixed anhydride, which is highly reactive towards amines.
-
-
Amine Addition: Add a primary amine, such as benzylamine (1.0 eq), to the reaction mixture.
-
Reaction Completion: Stir the reaction at room temperature for 4-6 hours or until completion, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Rationale: The bicarbonate wash removes any unreacted acidic starting material and acidic byproducts from the T3P® reagent.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-benzyl-2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanamide.[12]
This product now contains a stable amide bond and retains the reactive bromine atom, which can be used for subsequent linker attachment via nucleophilic substitution, or the benzyl group could be replaced with a linker-containing amine in step 3.
Safety Information
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood.
-
Bromine (Br₂): Corrosive, toxic by inhalation, and causes severe burns. Always handle in a chemical fume hood with appropriate PPE.
-
Solvents (DMF, DCM, EtOAc): Flammable and/or irritants. Use in a well-ventilated area.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a pivotal intermediate in the synthesis of advanced therapeutic agents. Its straightforward preparation and the versatile reactivity of its α-bromo and carboxylic acid functionalities make it an invaluable tool for medicinal chemists. The protocols outlined herein provide a robust foundation for researchers to access this compound and leverage it for the creation of novel pomalidomide analogues and sophisticated PROTACs, thereby accelerating the discovery of next-generation anticancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (35197-64-9) for sale [vulcanchem.com]
- 7. This compound CAS#: 35197-64-9 [m.chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 35197-64-9 | this compound - Moldb [moldb.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 12. echemi.com [echemi.com]
Application Notes and Protocols for the Use of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic Acid in the Introduction of Amino Groups
Introduction: A Versatile Reagent for Amine Synthesis
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the precise introduction of amino groups is a foundational requirement. 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid stands out as a highly valuable building block for this purpose. This bifunctional molecule incorporates a phthalimide-protected amine and a reactive α-bromo carboxylic acid moiety.[1] This strategic combination allows for its use as a precursor in the synthesis of a variety of non-proteinogenic amino acids and other complex nitrogen-containing molecules, which are of significant interest in drug discovery.[1][2][3][4][5][6][7] The phthalimide group serves as a robust protecting group for the primary amine, preventing common side reactions like over-alkylation and preserving stereochemical integrity during synthesis.[8][9][10][11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for its application, and discuss various deprotection strategies.
Chemical Properties and Synthesis
This compound is a halogenated organic compound featuring a carboxylic acid, a bromine atom at the alpha position, and a phthalimide group.[1] The presence of these functional groups dictates its reactivity and utility in synthetic chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 35197-64-9 |
| Molecular Formula | C12H10BrNO4 |
| Molecular Weight | 312.12 g/mol |
| Boiling Point | 471.0±35.0 °C at 760 mmHg |
| Storage Condition | 2-8°C, under inert gas (Nitrogen or Argon) |
The synthesis of this reagent is typically achieved through the alpha-bromination of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.[1][12] A common laboratory-scale synthesis involves reacting the starting butanoic acid derivative with bromine in the presence of phosphorus or thionyl chloride.[1][12][14]
Mechanism of Action: The Gabriel Synthesis Principle
The utility of this compound in introducing amino groups is rooted in the principles of the Gabriel synthesis.[10][15][16][17][18] This classic method provides a reliable route to primary amines from primary alkyl halides, using the phthalimide anion as a surrogate for an amino anion.[15] The key advantage of this approach is the prevention of over-alkylation, a common issue when using ammonia for the same purpose.[10][16]
The phthalimide group renders the nitrogen atom non-nucleophilic due to the presence of two electron-withdrawing carbonyl groups.[10] This allows for a clean nucleophilic substitution reaction. The overall process can be conceptualized in two main stages:
-
Nucleophilic Substitution: The carboxylate of this compound can be activated, and the α-bromo position serves as an electrophilic site for reaction with a nucleophile. Alternatively, the entire molecule can be used to alkylate a nucleophile, effectively introducing a protected amino acid backbone.
-
Deprotection: Following the desired synthetic transformations, the phthalimide group is removed to unveil the primary amine.[19]
Caption: General workflow for amine synthesis using the title reagent.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the application of this compound.
Protocol 1: Synthesis of a Protected Non-Proteinogenic Amino Acid
This protocol describes a general procedure for the nucleophilic substitution reaction to introduce the protected amino acid moiety onto a target molecule.
Materials:
-
This compound
-
Nucleophile of choice (e.g., an enolate for C-C bond formation)
-
Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the nucleophile precursor and anhydrous solvent.
-
Cool the solution to the appropriate temperature (e.g., -78 °C for LDA, 0 °C for NaH).
-
Slowly add the base to generate the nucleophile. Stir for 30-60 minutes.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the cooled solution of the nucleophile.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of the quenching solution.
-
Transfer the mixture to a separatory funnel and extract the product with the chosen extraction solvent (3 x volumes).
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-phthaloyl-protected amino acid derivative.
Table 2: Representative Reaction Parameters for Protocol 1
| Parameter | Condition |
| Stoichiometry | Nucleophile: 1.1 eq, Base: 1.2 eq |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-85% (substrate dependent) |
Protocol 2: Deprotection of the Phthalimide Group
This section outlines two common methods for the cleavage of the phthalimide protecting group to yield the free primary amine.
This is the traditional and widely used method for phthalimide deprotection.[15]
Materials:
-
N-phthaloyl-protected amino acid derivative
-
Hydrazine hydrate (N₂H₄·H₂O) or anhydrous hydrazine
-
Solvent (e.g., Ethanol or Methanol)
-
Hydrochloric acid (HCl) for salt formation (optional)
Procedure:
-
Dissolve the N-phthaloyl-protected compound in the chosen solvent in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide should form.[15]
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl to pH ~1. This will precipitate any remaining phthalhydrazide and protonate the liberated amine.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino acid hydrochloride salt.
-
The crude product can be further purified by recrystallization or ion-exchange chromatography.
Caution: Hydrazine is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
This method offers a milder, near-neutral alternative to hydrazinolysis, which can be advantageous for sensitive substrates or to avoid racemization.[8][20]
Materials:
-
N-phthaloyl-protected amino acid derivative
-
Sodium borohydride (NaBH₄)
-
2-Propanol and Water
-
Acetic acid
Procedure:
-
Dissolve the N-phthaloyl-protected compound in a mixture of 2-propanol and water (typically a 6:1 ratio).[20]
-
Add sodium borohydride (excess, e.g., 5-10 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 24 hours at room temperature. Monitor by TLC for the consumption of the starting material.
-
Slowly add acetic acid to the reaction mixture to adjust the pH to ~5 and to quench the excess NaBH₄.
-
Heat the mixture to 80 °C for 2 hours to facilitate the lactonization of the intermediate and release of the free amine.[20]
-
Cool the mixture and remove the 2-propanol under reduced pressure.
-
The aqueous residue can be washed with an organic solvent (e.g., dichloromethane) to remove the phthalide by-product.
-
The aqueous layer containing the desired amino acid can then be purified by ion-exchange chromatography or lyophilized.
Caption: Workflow for the deprotection of the phthalimide group.
Troubleshooting and Key Considerations
-
Incomplete Bromination: If synthesizing the title reagent, ensure anhydrous conditions and a slight excess of bromine to drive the reaction to completion.
-
Low Yield in Nucleophilic Substitution: Ensure the complete formation of the nucleophile before adding the bromo-acid. The use of a non-nucleophilic base is crucial.
-
Difficult Deprotection: In cases of sterically hindered phthalimides, longer reaction times or higher temperatures may be required for deprotection. For sensitive substrates, the milder NaBH₄ method is recommended.[8][20]
-
Phthalhydrazide Removal: The phthalhydrazide by-product from hydrazinolysis can sometimes be difficult to filter. Diluting the reaction mixture with water after acidification can improve filtration.
Safety Information
-
This compound is a corrosive and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling solvents and reagents like hydrazine and thionyl chloride.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This compound is a powerful and versatile reagent for the introduction of protected amino groups in organic synthesis. Its application, grounded in the principles of the Gabriel synthesis, allows for the clean and efficient formation of primary amines, which are crucial components of many biologically active molecules. By understanding the underlying mechanisms and following the detailed protocols provided in these application notes, researchers can effectively leverage this reagent to advance their synthetic endeavors in drug discovery and chemical biology.
References
- 1. This compound (35197-64-9) for sale [vulcanchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis of nonproteinogenic amino acids to probe lantibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 9. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Phthalimide - Wikipedia [en.wikipedia.org]
- 12. This compound CAS#: 35197-64-9 [chemicalbook.com]
- 13. 35197-64-9 | this compound - Moldb [moldb.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. Khan Academy [khanacademy.org]
- 19. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 20. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Welcome to the technical support center for the synthesis of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid (CAS: 35197-64-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, thereby improving yield, purity, and reproducibility. As a key intermediate in the development of novel therapeutics, including anti-inflammatory and anticancer agents, mastering its synthesis is crucial.[1]
This document provides in-depth troubleshooting guides and frequently asked questions based on established synthetic protocols.
Overview of the Synthetic Pathway
The most common and reliable method for synthesizing this compound is through the α-bromination of its precursor, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.[1] This transformation is a variation of the Hell-Volhard-Zelinsky (HVZ) reaction. The process involves two key stages:
-
Acyl Chloride Formation: The carboxylic acid is first activated by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂).
-
α-Bromination: The acyl chloride then readily tautomerizes to an enol, which is subsequently brominated at the alpha-position by elemental bromine (Br₂).
-
Hydrolysis: The resulting α-bromo acyl chloride is then hydrolyzed during the workup to yield the final carboxylic acid product.
The overall reaction is depicted below:
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
Answer: This is a common issue that can point to several critical steps in the protocol. Let's break down the potential causes.
-
Cause A: Inefficient Acyl Chloride Formation
-
Explanation: The conversion of the carboxylic acid to the acyl chloride is the essential activation step. If your thionyl chloride (SOCl₂) is old, it may have decomposed due to moisture. Insufficient heating or reaction time will also result in incomplete conversion.
-
Solution:
-
Always use fresh or properly stored thionyl chloride.
-
Ensure the reaction mixture is brought to a steady reflux for the recommended duration (typically 2 hours) to drive the formation of the acyl chloride.[2]
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the SOCl₂.
-
-
-
Cause B: Incomplete Bromination
-
Explanation: The α-bromination step can be slow, sometimes requiring extended reaction times of up to 48 hours.[2][3] Adding the bromine too quickly can lead to localized high concentrations and side reactions rather than the desired substitution.
-
Solution:
-
Monitor the reaction: Use a technique like LC-MS to track the consumption of the starting material. Do not stop the reaction until the starting material is fully consumed.[2][3]
-
Control the addition of bromine: Add the bromine dropwise over a prolonged period (e.g., 4 hours) while maintaining reflux.[2] This ensures a steady, controlled reaction.
-
-
-
Cause C: Premature Quenching
-
Explanation: The acyl chloride intermediate is highly reactive towards water. If the reaction is quenched with ice or water before all the excess thionyl chloride is removed, the intermediate will rapidly hydrolyze back to the starting material.
-
Solution: This is a critical step. After the reflux is complete, you must remove the excess thionyl chloride under reduced pressure before proceeding with the workup.[2][3] Only after its removal should crushed ice be added to the residue.
-
Caption: Decision workflow for troubleshooting low product yield.
Question 2: The purity of my crude product is low. How can I minimize impurities?
Answer: Low purity, such as the 71% purity reported in some procedures, can result from side reactions or incomplete conversions.[2]
-
Cause A: Di-bromination
-
Explanation: If an excess of bromine is used or if it is added too quickly, there is a risk of forming 2,2-dibromo or other over-brominated species.
-
Solution:
-
Use a precise stoichiometry of bromine (1.0 equivalent relative to the starting material).
-
Ensure slow, controlled addition to prevent localized excess.
-
-
-
Cause B: Impurities in Starting Material
-
Explanation: The quality of the final product is directly dependent on the purity of the starting 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.
-
Solution: If you suspect the purity of the starting material is low, consider purifying it first by recrystallization.
-
-
Cause C: Product Degradation
-
Explanation: The phthalimide group can be susceptible to cleavage under extremely harsh or prolonged acidic conditions at high temperatures.
-
Solution: While the reaction requires reflux, avoid unnecessarily prolonged heating after the starting material has been consumed (as confirmed by LC-MS).
-
Question 3: I'm having trouble isolating the product. It's an oil instead of the expected solid. What should I do?
Answer: The protocol describes the product precipitating as a white solid after adding crushed ice to the residue and letting it stand overnight.[2][3] If it oils out, consider the following:
-
Ensure Complete SOCl₂ Removal: Residual thionyl chloride can lead to a complex, oily mixture. Ensure it was thoroughly removed under vacuum.
-
Patience and Temperature: Make sure the mixture is kept cold (in an ice bath) and allow sufficient time for precipitation. Sometimes crystallization or precipitation can be slow. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Alternative Workup (Extraction): If the product stubbornly refuses to solidify, switch to a liquid-liquid extraction.
-
Add cold water and a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the aqueous layer multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Experimental Protocol and Data Summary
The following tables provide a summary of a standard experimental protocol and key product data for quick reference.
Table 1: Detailed Experimental Protocol
| Step | Action | Reagents & Parameters | Rationale & Notes |
|---|---|---|---|
| 1 | Acyl Chloride Formation | 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (1 eq.), Thionyl chloride (SOCl₂) (excess, ~6-7 vol.) | SOCl₂ acts as both reagent and solvent. Reflux (approx. 79°C) for 2 hours ensures complete conversion to the acyl chloride.[2] |
| 2 | Bromination | Bromine (Br₂) (1.0 eq.) | Add bromine slowly over 4 hours while maintaining reflux. Monitor via LC-MS until starting material is consumed (can take up to 48 hours).[2][3] |
| 3 | Reagent Removal | Vacuum distillation | Critical Step: Remove excess SOCl₂ under reduced pressure. Failure to do so will hydrolyze the intermediate back to starting material.[2][3] |
| 4 | Workup & Isolation | Crushed ice | Add ice to the cooled residue and let stand overnight. The product should precipitate as a white solid.[2][3] |
| 5 | Collection & Drying | Vacuum filtration | Collect the solid by filtration and dry in a vacuum oven. The crude product can often be used directly.[2] |
Table 2: Product Data Sheet
| Parameter | Value | Source(s) |
|---|---|---|
| CAS Number | 35197-64-9 | [2][5] |
| Molecular Formula | C₁₂H₁₀BrNO₄ | [2] |
| Molecular Weight | 312.12 g/mol | [2] |
| Appearance | White solid | [2] |
| Purity (Typical) | >95% (can be lower in crude form, e.g., 71%) | [2][5][6] |
| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon). |[2][5] |
Frequently Asked Questions (FAQs)
-
Q: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?
-
A: For an HVZ-type reaction on a carboxylic acid, elemental bromine (Br₂) with a catalyst (like PBr₃, often formed in situ) or via an acyl halide is the standard and most effective method. While NBS is an excellent source of electrophilic bromine, it is typically used for allylic, benzylic, or α-carbonyl bromination under radical or different ionic conditions and may not be effective for this specific transformation.[7]
-
-
Q: How do I know when the reaction is complete?
-
Q: My final product needs to be very pure. What purification methods are recommended?
-
A: If the crude solid is not pure enough for your application, further purification is necessary. Column chromatography over silica gel using a solvent system like dichloromethane/acetone is a viable option.[8] Alternatively, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) could be explored.
-
-
Q: Is the product chiral?
-
A: Yes, the final product has a stereogenic center at the alpha-carbon (C-2) bearing the bromine atom.[1] The synthesis described here will produce a racemic mixture (both R and S enantiomers). Chiral separation or asymmetric synthesis methods would be required to obtain a single enantiomer.
-
References
- 1. This compound (35197-64-9) for sale [vulcanchem.com]
- 2. This compound CAS#: 35197-64-9 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 35197-64-9 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
Common side products in the Hell-Volhard-Zelinsky bromination of protected amino acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Hell-Volhard-Zelinsky (HVZ) bromination of N-protected amino acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation for creating α-bromo amino acid derivatives, key intermediates in the synthesis of novel peptides and pharmaceutical agents. As seasoned practitioners in the field, we understand that while the HVZ reaction is a classic method for α-halogenation, its application to complex substrates like protected amino acids is fraught with challenges.[1][2]
This document moves beyond standard textbook procedures to provide field-proven insights into the common side products, mechanistic nuances, and troubleshooting strategies that are critical for success. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve issues encountered during your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the specific, practical problems you may encounter at the bench.
Question 1: My reaction yield is low, and purification is difficult. What are the most likely causes?
Low yield and complex product mixtures are the most frequently reported issues. The root cause often lies in one or more competing side reactions. Let's break down the primary culprits.
Answer: The harsh conditions of the HVZ reaction—typically refluxing bromine (Br₂) with a phosphorus catalyst like PBr₃—can promote several undesirable pathways.[3][4][5] The main side products to consider are:
-
Di-brominated Species: Although the electron-withdrawing effect of the first bromine atom deactivates the α-position, forcing conditions (excess bromine, prolonged heating) can lead to the formation of α,α-dibromo acids. This is particularly problematic for amino acids with small side chains like glycine or alanine.
-
α,β-Unsaturated Acids: At the high temperatures required for the HVZ reaction, the α-bromo acid product can undergo thermal elimination of hydrogen bromide (HBr).[3][4] This side reaction is especially prevalent with substrates that can form a stable, conjugated double bond.
-
Protecting Group Cleavage: Not all N-protecting groups are stable under HVZ conditions. The reaction generates HBr in situ, creating a strongly acidic environment that can cleave acid-labile groups like tert-butyloxycarbonyl (Boc).[6][7] This unmasks the amine, which can then react with acyl bromide intermediates, leading to a complex mixture of amides and other byproducts.
-
Side-Chain Reactivity: Amino acid side chains can possess reactive functionalities. Aromatic rings (e.g., in Phenylalanine, Tyrosine) can undergo electrophilic bromination, competing with the desired α-bromination.[8]
Root Cause Analysis Workflow
To diagnose the specific issue, a systematic approach is necessary. The following workflow can help pinpoint the dominant side reaction.
Question 2: My product is a racemic mixture. How can I retain the stereochemistry of my starting amino acid?
This is a fundamental and unavoidable consequence of the HVZ reaction mechanism.
Answer: The Hell-Volhard-Zelinsky reaction proceeds through the formation of an acyl bromide, which then tautomerizes to an enol intermediate.[2][9] This enol form is planar at the α-carbon. The subsequent attack by bromine can occur from either face of the planar enol with equal probability, leading to a complete loss of stereochemical information at that center.
Mitigation Strategy: You cannot prevent racemization within the HVZ reaction itself. If a stereochemically pure α-bromo amino acid is required, you must use an alternative synthetic route or perform a resolution of the racemic product. Chiral resolution can be achieved by:
-
Diastereomeric Salt Formation: Reacting the racemic acid with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric salts that can be separated by crystallization.[10]
-
Enzymatic Resolution: Using specific enzymes that can selectively react with one enantiomer.
Question 3: I am working with N-Boc-phenylalanine and my crude NMR shows bromination on the aromatic ring. How do I prevent this?
This is a classic case of competing electrophilic substitution.
Answer: The phenyl group in phenylalanine is an activated aromatic system. The HVZ conditions, particularly the presence of Br₂ and the Lewis acid PBr₃, are conducive to electrophilic aromatic substitution.[8] The reaction on the side chain competes directly with the desired α-bromination.
Key Factors & Solutions:
| Factor | Explanation | Mitigation Strategy |
| Reaction Temperature | Higher temperatures favor the higher activation energy pathway of aromatic bromination. | Conduct the reaction at the lowest possible temperature that still allows for α-bromination to proceed (e.g., start at 50-60°C and slowly increase if necessary). |
| Stoichiometry of Br₂ | Any excess Br₂ after the α-position is consumed will readily react with the aromatic ring. | Use a slight excess (1.05-1.1 equivalents) of Br₂. Add the bromine dropwise to maintain a low instantaneous concentration, favoring the kinetically faster α-bromination of the enol. |
| Protecting Group | While the N-Boc group is electronically withdrawing, its effect is not strong enough to fully deactivate the ring. | Consider using a more strongly deactivating N-protecting group if compatible with your overall synthetic scheme. However, procedural controls are usually more effective. |
FAQs: General Considerations
Q: Which N-protecting groups are most suitable for the HVZ reaction? A: The ideal protecting group must be stable to both Br₂/PBr₃ and the generated HBr.
-
Recommended:
-
Phthaloyl (Pht): Very robust and stable to acidic conditions. Often used in Gabriel-type syntheses which are compatible with α-halo acids.[1]
-
Acetyl (Ac): Generally stable, but ensure it does not undergo unwanted side reactions.
-
Carbobenzyloxy (Cbz): More stable to acid than Boc, but can be sensitive to strong Lewis acids. Use with caution.
-
-
Use with Caution / Not Recommended:
Q: Can I use solvents in this reaction? A: The classical HVZ reaction is often run neat. However, using a high-boiling, inert solvent like carbon tetrachloride (use with extreme caution due to toxicity) or dichlorobenzene can help moderate the reaction temperature and improve handling. The choice of solvent must be made carefully to avoid side reactions.
Q: How should I purify the final α-bromo protected amino acid? A: Purification can be challenging due to the reactivity of the product.
-
Work-up: The reaction is typically quenched by carefully adding water or an alcohol (to form the ester directly).[9] An aqueous work-up will hydrolyze the intermediate α-bromo acyl bromide to the desired carboxylic acid.
-
Chromatography: The crude product is often an oil. Purification via silica gel chromatography is possible but can be difficult. The α-bromo acids are quite polar and can be unstable on silica. A non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point. Running the column quickly and using buffered silica can sometimes help.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is the best method to achieve high purity.
Representative Experimental Protocol: Synthesis of N-Acetyl-2-bromo-4-methylpentanoic acid (from N-Acetyl-Leucine)
This protocol is a representative example and should be adapted and optimized for your specific substrate and scale.
Materials:
-
N-Acetyl-L-Leucine (1.0 eq)
-
Red Phosphorus (0.2 eq)
-
Bromine (1.1 eq)
-
Dichloromethane (anhydrous, as solvent)
-
Deionized Water
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add N-Acetyl-L-Leucine (1.0 eq) and red phosphorus (0.2 eq).
-
Suspend the solids in a minimal amount of anhydrous dichloromethane.
-
From the dropping funnel, add bromine (1.1 eq) dropwise to the stirred suspension over 30 minutes. The initial reaction can be exothermic. Maintain the temperature with a water bath if necessary.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approx. 40°C for dichloromethane) and maintain for 4-6 hours. Monitor the reaction progress by TLC (staining with permanganate).
-
Cool the reaction mixture to 0°C.
-
Work-up: Carefully and slowly quench the reaction by adding deionized water dropwise through the addition funnel. This will hydrolyze the intermediate acyl bromide and any remaining PBr₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove excess bromine), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, typically as a yellow-orange oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure α-bromo acid.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Purification of crude 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid by recrystallization or chromatography
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid. We will explore purification by both recrystallization and column chromatography, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Choosing Your Purification Strategy
The first critical decision is selecting the appropriate purification method. Both recrystallization and column chromatography have distinct advantages and are suited for different scenarios. The choice depends on the scale of your purification, the nature of the impurities, and the desired final purity.
Start [label="Crude this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Initial Purity & Impurity Profile Assessment", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallization [label="Recrystallization\n(High-Yield, Large-Scale)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography\n(High-Purity, Small-Scale, Difficult Separations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighPurity [label="High Initial Purity (>85%)\nCrystalline Solid", shape=plaintext]; LowPurity [label="Low Initial Purity (<85%)\nOily or Amorphous Solid\nClosely Related Impurities", shape=plaintext]; Final [label="Pure Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Decision; Decision -> Recrystallization [label="High Purity / Crystalline"]; Decision -> Chromatography [label="Low Purity / Oily / Difficult Separation"]; Recrystallization -> Final; Chromatography -> Final; }
Caption: Decision workflow for selecting a purification method.Section 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[1] For this compound, which is a crystalline solid, recrystallization can be a highly efficient method, particularly for larger quantities.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. Given the polar nature of the carboxylic acid and the phthalimide group, polar solvents are a good starting point. A mixture of methanol and water (e.g., 7:3 v/v) has been shown to be effective for the crystallization of similar N-phthaloyl amino acids.[2] Other potential solvent systems to explore are ethanol/water, isopropanol/water, or ethyl acetate/hexane.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the cooling is too rapid, the solution is too concentrated, or impurities are depressing the melting point. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Seeding the solution with a pure crystal can also encourage proper crystallization.
Q3: How can I improve my crystal yield?
A3: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. After slow cooling to room temperature, placing the flask in an ice bath for 30-60 minutes will further decrease the solubility and promote more complete crystallization. However, be aware that cooling too quickly can trap impurities.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Solution is not supersaturated (too much solvent used).- Cooling process is too rapid. | - Induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Reduce the solvent volume by gentle evaporation and re-cool. |
| Low recovery of the purified product. | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration to prevent clogging. |
| The purified product is still impure. | - The chosen solvent does not effectively differentiate between the product and impurities.- Cooling was too rapid, trapping impurities in the crystal lattice. | - Experiment with different solvent systems.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvent systems (e.g., methanol/water, ethanol/water, ethyl acetate/hexane) to identify a suitable one.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained at the boiling point.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Section 2: Purification by Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3] This method is particularly useful for purifying small to medium quantities of product to a high degree of purity, especially when dealing with impurities that have similar solubility profiles to the desired compound.
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: What is a good starting solvent system (mobile phase) for the column chromatography of this compound?
A1: Given the polar nature of the carboxylic acid, a polar solvent system is required. A good starting point, based on TLC analysis of similar compounds, would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. To prevent "tailing" of the acidic compound on the silica gel, it is highly recommended to add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase.[4] A typical starting gradient could be from 10% to 50% ethyl acetate in hexane, with 1% acetic acid.
Q2: My compound is streaking or "tailing" on the TLC plate and the column. How can I fix this?
A2: Tailing is a common issue with carboxylic acids on silica gel due to strong interactions between the acidic proton of the analyte and the acidic silanol groups of the stationary phase. Adding a small amount of a volatile acid, such as acetic or formic acid, to your eluent will suppress the ionization of your compound and the silica gel, leading to sharper peaks and better separation.
Q3: How do I choose the right column size and amount of silica gel?
A3: A general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude product by weight. For more difficult separations, a higher ratio is recommended. The column diameter should be chosen based on the amount of material to be purified, with a length-to-diameter ratio of about 10:1 to 15:1.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of compounds. | - Inappropriate solvent system.- Column was overloaded.- Column was packed improperly (channeling). | - Optimize the solvent system using TLC to achieve a good separation of spots.- Use a larger column with more silica gel.- Ensure the column is packed uniformly without any air bubbles. |
| Compound elutes too quickly or too slowly. | - Solvent system is too polar or not polar enough. | - Adjust the polarity of the eluent. Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3.[5] |
| Compound appears to be decomposing on the column. | - The compound is sensitive to the acidic nature of the silica gel. | - Consider using neutral alumina as the stationary phase.- Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent (note: this is not ideal for an acidic compound and should be used with caution). |
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf value of around 0.3 and show good separation from impurities. A common starting point is ethyl acetate/hexane with 1% acetic acid.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel.
-
Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="1. TLC Analysis\n(Optimize Solvent System)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Packing [label="2. Column Packing\n(Slurry Method)", fillcolor="#FBBC05", fontcolor="#202124"]; Loading [label="3. Sample Loading\n(Minimal Solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elution [label="4. Elution\n(Gradient or Isocratic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="5. Fraction Analysis\n(TLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaporation [label="6. Solvent Removal\n(Rotary Evaporator)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Pure Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> TLC -> Packing -> Loading -> Elution -> Analysis -> Evaporation -> End; }
Caption: Workflow for column chromatography purification.References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Addressing low purity issues in 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid (CAS 35197-64-9). This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges related to product purity and achieve reliable, high-yield synthetic outcomes.
Overview of the Synthesis
The target compound is a valuable building block in medicinal chemistry and organic synthesis, often used as a precursor for various therapeutic agents.[1] The most common synthetic route involves the α-bromination of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid. This transformation is typically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction, a robust method for the selective bromination of the α-carbon of a carboxylic acid.[2][3][4]
The reaction proceeds by first converting the carboxylic acid to an acyl bromide intermediate, often using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).[4][5] This intermediate readily tautomerizes to its enol form, which is the active species that reacts with elemental bromine (Br₂) to install the bromine atom at the α-position.[6] A final hydrolysis step regenerates the carboxylic acid, yielding the desired α-bromo product. While the HVZ reaction is powerful, its success is highly dependent on precise control of stoichiometry, moisture, and temperature to prevent the formation of impurities.
Core Reaction Pathway
Caption: General synthesis via the Hell-Volhard-Zelinsky reaction.
Troubleshooting Guide: Addressing Low Purity
This section is structured in a question-and-answer format to directly address the most common purity challenges encountered during this synthesis.
Q1: My final product is contaminated with a significant amount of unreacted starting material. What went wrong?
Potential Causes:
-
Incomplete Acyl Bromide Formation: The conversion of the starting carboxylic acid to its acyl bromide is the critical first step.[4] Insufficient PBr₃ or SOCl₂ will leave unreacted starting material that does not participate in the subsequent bromination.
-
Premature Hydrolysis: The acyl bromide intermediate is highly susceptible to hydrolysis. Any moisture present in the reaction vessel, reagents, or solvents before the addition of bromine will convert the intermediate back to the starting material.
-
Insufficient Bromine or Reaction Time: The bromination of the enol can be slow. An inadequate amount of bromine or insufficient reaction time will result in an incomplete conversion.[5] A literature example notes a reaction time of up to 48 hours to ensure completion.[5]
Recommended Solutions:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use. Use freshly opened or distilled anhydrous solvents. Reagents like thionyl chloride should be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reagent Stoichiometry: While PBr₃ can be used catalytically, using a full molar equivalent is often practical to drive the reaction and overcome slow kinetics.[4] Ensure at least one molar equivalent of Br₂ is added. A slight excess (1.05-1.1 equivalents) of bromine can help drive the reaction to completion but may increase the risk of di-bromination if not controlled.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Do not proceed with the workup until the starting material is fully consumed.
-
Extend Reaction Time: If the reaction appears stalled, consider extending the reflux time. As seen in literature, this reaction can require prolonged heating.[5]
Q2: I'm observing a second brominated species in my NMR/LC-MS analysis. Is this a di-brominated byproduct?
Potential Causes:
-
Excess Bromine: The most common cause of over-bromination is using a significant excess of Br₂. While the first α-bromination deactivates the molecule slightly, a second bromination can occur under forcing conditions, potentially at the β-position or on the phthalimide ring if Lewis acid catalysis is strong.
-
High Reaction Temperature: Excessively high temperatures can sometimes lead to less selective side reactions, including further bromination.[7]
Recommended Solutions:
-
Strict Stoichiometric Control: Use a precise amount of bromine (1.0 to 1.05 equivalents). The slow, dropwise addition of bromine to the reaction mixture at reflux is crucial.[5] This maintains a low instantaneous concentration of Br₂, favoring mono-bromination.
-
Temperature Management: Maintain a steady reflux temperature. Avoid overheating the reaction mixture.
-
Purification Strategy: If a small amount of di-brominated product is formed, it can often be separated from the mono-brominated product by column chromatography or careful recrystallization, as their polarities will differ.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving purity issues.
Q3: The workup procedure gives a low yield and an oily or impure solid. How can I improve the isolation of the product?
Potential Causes:
-
Incomplete Quenching: The reaction is typically quenched by adding the mixture to ice water.[5] This hydrolyzes the remaining α-bromo acyl bromide to the desired carboxylic acid product. If this hydrolysis is incomplete, the acyl bromide may react with other nucleophiles or decompose during workup.
-
Emulsion Formation: During extraction with an organic solvent, emulsions can form, leading to poor separation and product loss.
-
Inadequate Purification: A crude purity of 71% has been reported post-precipitation, indicating that simple filtration is often insufficient.[5] The product requires further purification.
Recommended Solutions:
-
Controlled Workup: After removing excess SOCl₂ or PBr₃ under reduced pressure, add the reaction residue slowly to a vigorously stirred mixture of crushed ice.[5] Allow the mixture to stand, often overnight, to ensure complete precipitation of the solid.
-
Effective Extraction: If the product does not precipitate cleanly, perform an extraction with a suitable solvent like ethyl acetate or dichloromethane. To break emulsions, add a small amount of brine (saturated NaCl solution).
-
Recrystallization: This is the most effective method for purifying the crude solid. Experiment with different solvent systems. A good starting point is a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, where the product is soluble in the hot solvent and sparingly soluble upon cooling.
-
Column Chromatography: For very impure samples or to separate closely related impurities, silica gel column chromatography can be employed. Use a gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity by adding methanol.
| Parameter | Recommendation | Rationale |
| Reagents | Use high-purity SOCl₂/PBr₃ and Br₂. | Prevents introduction of catalytic impurities or moisture. |
| Solvent | Use anhydrous solvents. | Prevents premature hydrolysis of the acyl bromide intermediate.[4] |
| Temperature | Maintain steady reflux. | Ensures sufficient activation energy without promoting side reactions. |
| Br₂ Addition | Add dropwise over several hours.[5] | Avoids high local concentrations, reducing di-bromination risk. |
| Workup | Quench on ice; allow to stand overnight.[5] | Ensures complete hydrolysis and maximizes precipitation of the product. |
| Purification | Recrystallization or column chromatography. | Essential for removing residual starting material and byproducts.[5] |
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this reaction? A: This synthesis involves highly corrosive and toxic reagents. Thionyl chloride, phosphorus tribromide, and bromine are all severe respiratory and skin irritants. All manipulations should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.
Q: Can I use a different halogenating agent instead of Br₂/PBr₃? A: While other brominating agents like N-Bromosuccinimide (NBS) are common for radical bromination, the Hell-Volhard-Zelinsky reaction specifically requires conditions that form the acyl halide.[4] Therefore, the combination of Br₂ with a phosphorus halide or thionyl chloride is the standard and most reliable method for this specific transformation.
Q: My starting material, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, seems impure. How can I purify it? A: The purity of the starting material is paramount. It is typically synthesized from L-glutamic acid and phthalic anhydride.[8][9] Unreacted starting materials from that synthesis can be carried over. It can be purified by recrystallization from hot water or an alcohol/water mixture.[8] Ensure it is thoroughly dried before use in the HVZ reaction.
Q: What are the expected ¹H NMR signals for the final product? A: Based on a reported spectrum, you should expect the following signals for this compound: multiplets for the aromatic protons of the phthalimide group (~7.7-7.9 ppm), a triplet for the α-proton (CH-Br) (~4.4 ppm), a triplet for the methylene group adjacent to the nitrogen (~3.8 ppm), and multiplets for the remaining two methylene protons (~2.2-2.6 ppm).[5] The disappearance of the α-proton signal from the starting material and the appearance of the downfield-shifted α-proton signal are key indicators of a successful reaction.
Q: How should I store the final product? A: The product is a carboxylic acid and an alkyl bromide, making it potentially sensitive to moisture and nucleophiles over long periods. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C) to ensure long-term stability.[5]
References
- 1. This compound (35197-64-9) for sale [vulcanchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Amino acid synthesis - Hell-Volhard-Zelinsky [quimicaorganica.org]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 35197-64-9 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. sciencemadness.org [sciencemadness.org]
- 9. asianpubs.org [asianpubs.org]
Stability of the phthalimide protecting group under Hell-Volhard-Zelinsky reaction conditions
Topic: Stability of the Phthalimide Protecting Group under Hell-Volhard-Zelinsky (HVZ) Reaction Conditions
Welcome to the Technical Support Center. This guide provides in-depth analysis and troubleshooting advice for researchers encountering challenges with the compatibility of phthalimide-protected substrates in the Hell-Volhard-Zelinsky (HVZ) reaction. As Senior Application Scientists, our goal is to explain the causal chemistry behind these challenges and provide field-proven strategies for success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the core issues at the intersection of these two common synthetic methodologies.
Q1: Is the phthalimide protecting group stable under standard Hell-Volhard-Zelinsky (HVZ) reaction conditions?
Short Answer: No, the phthalimide group is generally not stable under the harsh conditions required for the Hell-Volhard-Zelinsky reaction. Attempting this reaction on a phthalimide-protected substrate is likely to result in low yields, complex side-product formation, or complete reaction failure.
Expert Explanation: The incompatibility arises from a fundamental conflict between the reaction conditions and the lability of the imide functional group.
-
Harsh Reagents and High Temperatures: The HVZ reaction employs bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) at high temperatures, often exceeding 100°C (373 K) for extended periods.[1][2][3] These conditions generate hydrobromic acid (HBr) in situ.
-
Acid-Mediated Cleavage: Phthalimides are susceptible to cleavage under strong acidic conditions with prolonged heating.[4] The HBr generated during the HVZ reaction, combined with the high temperatures, creates an environment conducive to the hydrolysis of the imide bonds, leading to premature deprotection.
-
Mechanistic Hindrance: The HVZ reaction proceeds through the formation of an acyl bromide, which then tautomerizes to an enol intermediate for the α-bromination to occur.[5][6][7] Research on the radical bromination of N-phthaloylamino acids has shown that the presence of the bulky, electron-withdrawing phthalimide group on the α-carbon disfavors reactions at this position.[8][9] This suggests that the critical enolization step required for the HVZ mechanism may be significantly inhibited.
Q2: What are the likely side reactions and degradation pathways if I attempt an HVZ reaction on a phthalimide-protected substrate?
If you proceed with this reaction, you should anticipate one or more of the following undesirable outcomes:
-
Premature Deprotection: The primary side reaction is the acid-catalyzed cleavage of the phthalimide group. The newly liberated primary amine is nucleophilic and can react with the acyl bromide intermediates in the reaction mixture, leading to the formation of amides and a complex, often inseparable, mixture of products.
-
Partial Hydrolysis: Instead of complete cleavage, the phthalimide ring may open to form an N-substituted phthalamic acid derivative. This introduces an additional carboxylic acid group, which can complicate the reaction and subsequent purification steps.
-
Failed α-Bromination: Due to the electronic and steric effects of the phthalimide group hindering enolization, the desired α-bromination may not occur at all.[8][9] You may recover unreacted starting material or only decomposition products.
To visually summarize the core issue, the following table compares the conditions of the HVZ reaction with various standard methods for phthalimide cleavage. The significant overlap in conditions underscores the incompatibility.
| Parameter | Hell-Volhard-Zelinsky (HVZ) Reaction | Phthalimide Cleavage (Acidic Hydrolysis) | Phthalimide Cleavage (Hydrazinolysis) |
| Primary Reagent(s) | Br₂, PBr₃ | Strong Acid (e.g., HCl, H₂SO₄, HBr) | Hydrazine Hydrate (NH₂NH₂·H₂O) |
| Temperature | High (>100 °C)[2] | High (Reflux)[4] | Mild to Moderate (Room Temp to 60 °C)[4] |
| pH | Strongly Acidic (HBr generated) | Strongly Acidic | Neutral to Mildly Basic |
| Outcome | α-bromination of a carboxylic acid | Cleavage of imide to primary amine | Cleavage of imide to primary amine |
| Compatibility | Incompatible due to similar harsh, acidic conditions required for phthalimide cleavage. | - | Compatible in a sequential, not concurrent, process. |
Q3: My objective is to synthesize an α-bromo, N-phthalimido carboxylic acid. What is the recommended synthetic strategy?
The scientifically sound and industrially proven approach is to reverse the order of operations. Instead of protecting first, you should functionalize the α-carbon and then introduce the protecting group. This strategy avoids exposing the sensitive phthalimide group to the destructive HVZ conditions.
The Recommended Two-Step Synthetic Pathway:
-
Step 1: α-Bromination via HVZ Reaction: Perform the Hell-Volhard-Zelinsky reaction on the parent carboxylic acid to synthesize the α-bromo carboxylic acid intermediate.[10][11]
-
Step 2: Nucleophilic Substitution (Gabriel Synthesis): Treat the α-bromo carboxylic acid with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the bromide to form the desired N-phthalimido protected product. This is a variation of the classic Gabriel synthesis of primary amines.[10]
Caption: Recommended synthetic workflow for α-(N-Phthalimido) carboxylic acids.
Troubleshooting Experimental Failures
If you have already attempted the incompatible reaction, this workflow can help diagnose the results and guide your next steps.
Caption: Troubleshooting workflow for a failed HVZ reaction on a protected substrate.
Validated Experimental Protocol: Synthesis of 2-(Phthalimido)propanoic Acid
This protocol details the recommended two-step synthesis, starting from propanoic acid as an example.
Part 1: Hell-Volhard-Zelinsky Bromination of Propanoic Acid
-
Materials:
-
Propanoic Acid
-
Red Phosphorus (catalyst)
-
Bromine (Br₂)
-
Water (for workup)
-
Appropriate glassware with reflux condenser and dropping funnel, under a fume hood.
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add propanoic acid (1.0 equiv) and a catalytic amount of red phosphorus (approx. 0.1 equiv).
-
Heat the mixture gently.
-
Slowly add bromine (1.1 equiv) dropwise from a dropping funnel. An exothermic reaction will occur, and HBr gas will evolve. Ensure the fume hood is functioning correctly.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the red-brown color of bromine dissipates. The reaction can be monitored by GC or TLC (after derivatization).
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add a small amount of water to quench the reaction and hydrolyze the intermediate 2-bromopropanoyl bromide to the desired 2-bromopropanoic acid.
-
The crude 2-bromopropanoic acid can be purified by distillation under reduced pressure.
-
Part 2: Gabriel Synthesis of 2-(Phthalimido)propanoic Acid
-
Materials:
-
2-Bromopropanoic Acid (from Part 1)
-
Potassium Phthalimide
-
Anhydrous Dimethylformamide (DMF)
-
Dilute HCl
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 equiv) in anhydrous DMF.
-
Add the purified 2-bromopropanoic acid (1.0 equiv) to the solution.
-
Heat the mixture with stirring (e.g., at 80-100 °C) for several hours. Monitor the reaction progress by TLC, watching for the disappearance of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous mixture with dilute HCl to a pH of ~2. This will protonate the carboxylate and precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining DMF and salts.
-
The crude 2-(phthalimido)propanoic acid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
References
- 1. byjus.com [byjus.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. HVZ Reaction: Mechanism, Full Form & Uses | AESL [aakash.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Bromination of N-phthaloylamino acid derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. orgosolver.com [orgosolver.com]
- 11. Amino Acid Synthesis: HVZ Method Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Preventing racemization during the synthesis and reaction of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Welcome to the technical support center for 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid (CAS 35197-64-9).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity at the α-carbon during the synthesis and subsequent reactions of this important chiral building block. Racemization, the conversion of a chiral molecule into a mixture of equal amounts of both enantiomers, is a significant concern as it can lead to loss of biological activity and complex purification challenges.[5][6][7]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this and similar α-bromo carboxylic acids.
I. Understanding the Risk: The "Why" Behind Racemization
Before delving into specific protocols, it is crucial to understand the underlying mechanisms that lead to racemization in α-bromo carboxylic acids. The primary culprit is the formation of a planar enol or enolate intermediate, which eliminates the chiral center at the α-carbon.[8][9][10][11][12]
FAQ 1: What makes the α-proton on this compound so susceptible to abstraction and subsequent racemization?
The acidity of the α-proton is significantly increased due to the electron-withdrawing effects of both the adjacent carboxylic acid group and the bromine atom. This makes the proton susceptible to abstraction by bases. Once deprotonated, the resulting carbanion is stabilized by resonance, forming a planar enolate. Reprotonation can then occur from either face of the planar intermediate, leading to a racemic mixture.[7][13] Similarly, under acidic conditions, tautomerization to a planar enol intermediate can also lead to racemization upon reversion to the keto form.[10][11][12]
Mechanism of Racemization:
Caption: Mechanisms of racemization in α-bromo carboxylic acids.
II. Troubleshooting Guide: Synthesis and In-Process Challenges
The synthesis of this compound often involves the Hell-Volhard-Zelinsky (HVZ) reaction or a similar α-bromination method.[8][14][15] This process itself can be a source of racemization if not carefully controlled.
FAQ 2: I'm synthesizing this compound via a Hell-Volhard-Zelinsky (HVZ) reaction and observing significant racemization. What are the likely causes and how can I mitigate this?
The HVZ reaction proceeds through an acyl bromide intermediate which readily enolizes, leading to racemization.[8][9][15] Key factors to control are temperature, reaction time, and the stoichiometry of the reagents.
| Parameter | Issue | Recommended Action | Rationale |
| Temperature | High temperatures accelerate the rate of enolization and subsequent racemization. | Maintain the lowest possible temperature that allows for a reasonable reaction rate. Consider performing the reaction at or below room temperature if feasible. | Lower kinetic energy reduces the likelihood of reaching the activation energy for enolization. |
| Reaction Time | Prolonged exposure to the reaction conditions, especially at elevated temperatures, increases the opportunity for racemization. | Monitor the reaction closely by a suitable analytical method (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed. | Minimizes the time the chiral center is exposed to conditions that promote racemization. |
| Reagents | Excess bromine or phosphorus tribromide can lead to side reactions and potentially harsher conditions. | Use precise stoichiometry. For the bromination step, slow, dropwise addition of bromine is recommended.[1] | Controlled addition maintains a low instantaneous concentration of the brominating agent, which can help to suppress side reactions and racemization. |
Experimental Protocol: Minimized Racemization in HVZ-type Synthesis
-
Acid Chloride/Bromide Formation: To a solution of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid in an inert solvent (e.g., CH₂Cl₂), add thionyl chloride or PBr₃ dropwise at 0°C. Allow the reaction to stir at 0°C to room temperature until the conversion is complete.
-
α-Bromination: Cool the reaction mixture back to 0°C. Add N-Bromosuccinimide (NBS) portion-wise, or a solution of bromine in an appropriate solvent dropwise.
-
Catalysis: A catalytic amount of HBr or a radical initiator (if using NBS) can be employed to facilitate the reaction.
-
Work-up: Once the reaction is complete, carefully quench with water or a saturated aqueous solution of sodium bicarbonate at a low temperature.
-
Purification: Extract the product into an organic solvent and purify, preferably by crystallization, to isolate the desired enantiomerically enriched product.
III. Troubleshooting Guide: Reactions of this compound
Subsequent reactions involving nucleophilic substitution at the α-carbon are also high-risk steps for racemization. The choice of base, solvent, and temperature are critical.
FAQ 3: I am performing a nucleophilic substitution on this compound and losing enantiomeric purity. What are the key parameters to control?
The primary cause of racemization during nucleophilic substitution is often the use of a base that is strong enough to deprotonate the α-carbon, leading to the formation of a planar enolate.
| Parameter | Issue | Recommended Action | Rationale |
| Base Selection | Strong, non-hindered bases (e.g., NaOH, KOtBu) can readily abstract the acidic α-proton. | Use a weak, sterically hindered base (e.g., 2,6-lutidine, proton sponge) or a non-basic nucleophile if the reaction allows. In some cases, using a weaker base like N-methylmorpholine (NMM) or a hindered base like 2,4,6-collidine can be beneficial.[16] | These bases are less likely to cause deprotonation at the α-carbon, favoring the desired SN2 reaction pathway over elimination or racemization. |
| Solvent Effects | Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the enolate intermediate, thereby promoting racemization.[17] | Opt for less polar solvents (e.g., THF, CH₂Cl₂) where possible. The choice of solvent can significantly impact the rate of racemization.[17][18] | Less polar solvents are less effective at solvating and stabilizing the enolate, thus disfavoring its formation. |
| Temperature | Higher temperatures provide the necessary activation energy for proton abstraction and enolization. | Conduct the reaction at the lowest possible temperature. Reactions are often performed at 0°C or even lower (e.g., -78°C).[19] | Reduces the rate of competing racemization pathways. |
| Protecting Groups | The free carboxylic acid can complicate reactions. | Consider converting the carboxylic acid to an ester (e.g., methyl or benzyl ester) prior to the substitution reaction.[20] | Esterification can sometimes reduce the acidity of the α-proton and prevent unwanted side reactions of the carboxyl group. The protecting group can be removed under conditions that do not affect the chiral center. |
Decision Workflow for Minimizing Racemization in Subsequent Reactions:
Caption: Decision workflow for minimizing racemization.
IV. Frequently Asked Questions (FAQs)
FAQ 4: Can protecting group strategies help in preventing racemization?
Yes, protecting the carboxylic acid as an ester can be an effective strategy.[20] The choice of the ester is important. For example, a bulky ester group might sterically hinder the approach of a base to the α-proton. The protecting group must be removable under conditions that do not induce racemization.
FAQ 5: Are there any additives that can suppress racemization during coupling reactions of the carboxylic acid group?
While more relevant to peptide synthesis, the principles can be applied here. When activating the carboxylic acid for amide bond formation, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be used with coupling reagents (e.g., carbodiimides) to form active esters that are less prone to racemization.[16][21]
FAQ 6: How does the phthalimido group influence the reactivity and potential for racemization?
The phthalimido group is a bulky, electron-withdrawing protecting group for the amine functionality. Its steric bulk can influence the approach of reagents to the chiral center. While its electronic effect is primarily on the gamma and delta positions, it contributes to the overall electronic environment of the molecule. It does not directly increase the acidity of the α-proton in the same way the carboxyl and bromo groups do.
FAQ 7: I suspect I have a racemic mixture. How can I confirm this and separate the enantiomers?
Confirmation of a racemic mixture and determination of the enantiomeric excess (% ee) can be achieved using chiral chromatography (e.g., chiral HPLC or GC) or by using NMR with a chiral solvating agent. If you have a racemic mixture, separation can sometimes be achieved by classical resolution, which involves forming diastereomeric salts with a chiral amine or alcohol, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent.[22]
V. Conclusion
Maintaining the chiral integrity of this compound during its synthesis and subsequent reactions is a significant challenge that requires careful control of reaction conditions. The key to preventing racemization lies in minimizing the formation of planar enol or enolate intermediates. By understanding the mechanisms of racemization and judiciously selecting reagents, solvents, and reaction temperatures, researchers can significantly improve the enantiomeric purity of their final products.
References
- 1. This compound CAS#: 35197-64-9 [m.chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 35197-64-9 | this compound - Moldb [moldb.com]
- 4. 2-Bromo-4-(1?3-dioxoisoindolin-2-yl)butanoic acid – Biotuva Life Sciences [biotuva.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aklectures.com [aklectures.com]
- 7. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. idc-online.com [idc-online.com]
- 11. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Epimerisation in Peptide Synthesis [mdpi.com]
- 14. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. jocpr.com [jocpr.com]
- 21. peptide.com [peptide.com]
- 22. tcichemicals.com [tcichemicals.com]
Optimizing reaction conditions for the alkylation of peptides with 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Welcome to the technical support center for the optimization of peptide alkylation using 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve successful, reproducible results in your peptide modification experiments.
Introduction: The "Why" Behind the "How"
Alkylation of peptides is a fundamental technique for introducing modifications that can enhance therapeutic properties, enable fluorescent labeling, or facilitate conjugation to other molecules. The choice of alkylating agent is critical. This compound is a bifunctional reagent designed to alkylate nucleophilic residues on a peptide, such as cysteine, while introducing a protected primary amine. This phthalimide-protected amine can be deprotected in a subsequent step to allow for further specific modifications.
This guide will delve into the critical parameters governing this reaction, helping you to maximize your yield of the desired product while minimizing impurities.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the use of this compound for peptide alkylation.
Q1: Which amino acid residues are the primary targets for this alkylating agent?
A1: The primary target for alkylation by α-bromo acids is the thiol group of cysteine residues due to its high nucleophilicity, especially at a pH above its pKa.[1][2] However, other nucleophilic side chains can also react, particularly under non-optimal conditions. These include the ε-amino group of lysine, the imidazole ring of histidine, and the thioether of methionine.[3][4]
Q2: What is the role of the phthalimide group in this reagent?
A2: The phthalimide group serves as a protecting group for a primary amine. This allows for the selective alkylation of the peptide first. In a subsequent step, the phthalimide group can be removed, typically using hydrazine, to expose a primary amine on the newly introduced side chain. This amine can then be used for further conjugation or labeling.
Q3: What is the general mechanism of the alkylation reaction?
A3: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic side chain of an amino acid (e.g., the thiolate anion of cysteine) attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent bond.[4]
Q4: How does the reactivity of this bromo-acid compare to iodo-acid derivatives?
A4: Generally, iodo-derivatives are more reactive alkylating agents than their bromo-counterparts because iodide is a better leaving group than bromide.[5] This means that reactions with this compound may require slightly longer reaction times or higher temperatures compared to an analogous iodo-acid to achieve the same level of conversion. However, the lower reactivity of the bromo-acid can sometimes offer better selectivity and reduce the occurrence of off-target side reactions.[5]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the alkylation of peptides with this compound.
Problem 1: Low or No Reaction Yield
Possible Causes & Solutions
-
Suboptimal pH: For efficient cysteine alkylation, the pH of the reaction buffer should be maintained above the pKa of the cysteine thiol group (approximately 8.3-8.5) to ensure the presence of the more nucleophilic thiolate anion.[5] For lysine alkylation, a pH above the pKa of the ε-amino group (around 10.5) is required, but this can promote other side reactions.
-
Recommendation: Start with a pH of 7.5-8.5 for cysteine-specific alkylation. Use a reliable buffer system such as phosphate, borate, or HEPES.
-
-
Insufficient Reagent Concentration: The molar excess of the alkylating agent over the peptide is a critical parameter.
-
Recommendation: Begin with a 1.5 to 5-fold molar excess of the alkylating agent. A higher excess may be needed for less reactive peptides or if competing nucleophiles are present.
-
-
Short Reaction Time or Low Temperature: As a bromo-derivative, this reagent may react more slowly than iodo-derivatives.
-
Recommendation: Monitor the reaction over time using LC-MS. Typical reaction times can range from 1 to 4 hours at room temperature. If the reaction is sluggish, consider increasing the temperature to 37°C.[1]
-
-
Oxidized Cysteine Residues: Cysteine residues can readily oxidize to form disulfide bonds (cystine), which are not nucleophilic and will not react with the alkylating agent.
-
Recommendation: Before alkylation, ensure all disulfide bonds are fully reduced. This is typically achieved by treating the peptide with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a free thiol that could compete with the peptide for the alkylating agent.
-
Problem 2: Presence of Multiple Products and Side Reactions
Possible Causes & Solutions
-
Off-Target Alkylation: At higher pH values and with a large excess of the alkylating agent, other nucleophilic residues can be modified.
-
Lysine Alkylation: The ε-amino group of lysine can be alkylated.
-
Histidine Alkylation: The imidazole ring of histidine is susceptible to alkylation.[4]
-
Methionine Alkylation: The thioether side chain of methionine can be alkylated, which is a common side reaction with haloacetyl compounds.[4]
-
N-Terminus Alkylation: The free amino group at the N-terminus of the peptide can also be a site of modification.[3]
-
Recommendation: To enhance specificity for cysteine, perform the reaction at a pH closer to 7.5. Carefully titrate the molar excess of the alkylating agent. Use LC-MS/MS to identify the sites of modification.
-
-
Di-alkylation: If the peptide contains multiple reactive sites, or if a single site is hyper-reactive, multiple additions of the alkylating agent can occur.
-
Recommendation: Reduce the molar excess of the alkylating agent and monitor the reaction progress closely to stop it once the desired mono-alkylated product is maximized.
-
-
Racemization: Harsh reaction conditions (e.g., very high pH or temperature) can potentially lead to the racemization of amino acid stereocenters.[6]
-
Recommendation: Maintain moderate reaction conditions (pH 7.5-8.5, room temperature to 37°C).
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
-
Unreacted Reagent: Excess alkylating agent can co-elute with the product during chromatography.
-
Recommendation: After the reaction is complete, consider quenching the excess alkylating agent with a small molecule thiol such as β-mercaptoethanol or N-acetylcysteine.
-
-
Similar Hydrophobicity of Products and Byproducts: The desired product and off-target modified peptides may have very similar retention times in reverse-phase HPLC.
-
Recommendation: Optimize the HPLC gradient. A shallower gradient around the elution time of the product can improve resolution. Consider using a different stationary phase or ion-pairing reagent.
-
Experimental Protocols & Data Presentation
General Protocol for Peptide Alkylation
-
Peptide Dissolution: Dissolve the peptide in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5-8.5) to a final concentration of 1-5 mg/mL.
-
Reduction (if necessary): If the peptide contains disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour.
-
Alkylation: Prepare a stock solution of this compound in a compatible organic solvent like DMF or DMSO. Add the desired molar excess (e.g., 1.5 to 5-fold) of the alkylating agent to the peptide solution.
-
Reaction: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS.
-
Quenching (optional): Once the desired conversion is achieved, add a small excess of a quenching agent like β-mercaptoethanol.
-
Purification: Purify the alkylated peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and, if necessary, tandem MS (MS/MS) to confirm the site of modification.
Table 1: Recommended Starting Conditions for Alkylation
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Optimizes for cysteine thiolate formation while minimizing off-target reactions.[1] |
| Temperature | Room Temperature - 37°C | Balances reaction rate with minimizing potential side reactions.[1] |
| Molar Excess of Reagent | 1.5 - 5 fold | Sufficient to drive the reaction to completion without excessive side products. |
| Reaction Time | 1 - 4 hours | Should be optimized by monitoring with LC-MS. |
| Peptide Concentration | 1 - 5 mg/mL | A common starting point for efficient reaction kinetics. |
Visualizing the Workflow and Logic
Diagram 1: General Workflow for Peptide Alkylation
Caption: A typical experimental workflow for the alkylation of peptides.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low peptide alkylation yields.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Reactions Involving alpha-Bromo Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding reactions involving alpha-bromo carboxylic acids. These compounds are valuable synthetic intermediates, but their reactivity can also present unique challenges. This resource aims to equip you with the knowledge to overcome these hurdles and achieve your desired experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but also the underlying chemical principles to help you make informed decisions in the lab.
Issue 1: Low or No Yield of the Desired alpha-Bromo Carboxylic Acid in a Hell-Volhard-Zelinsky (HVZ) Reaction.
Question: I am performing a Hell-Volhard-Zelinsky (HVZ) reaction to synthesize an alpha-bromo carboxylic acid, but I'm observing very low conversion of my starting material. What could be the cause, and how can I improve the yield?
Answer:
Low yields in the HVZ reaction often stem from issues with the initial formation of the acyl bromide intermediate, which is crucial for the subsequent enolization and bromination steps.[1][2][3] Carboxylic acids themselves do not enolize sufficiently for direct alpha-bromination because the acidic carboxylic acid proton is removed more readily than an alpha-hydrogen.[1][3] The HVZ reaction circumvents this by first converting the carboxylic acid to a more reactive acyl bromide.[4][5]
Here’s a systematic approach to troubleshooting this issue:
1. Reagent Quality and Stoichiometry:
-
Phosphorus Tribromide (PBr₃) or Red Phosphorus/Bromine: Ensure your PBr₃ is fresh. It is sensitive to moisture and can decompose over time. If you are generating PBr₃ in situ from red phosphorus and bromine, ensure the phosphorus is of high purity and the bromine is dry.[2]
-
Excess Bromine: It is critical to use at least a stoichiometric amount of bromine, and often a slight excess is beneficial to ensure complete reaction with the enol intermediate.[2]
2. Reaction Conditions:
-
Temperature: The HVZ reaction often requires elevated temperatures to proceed at a reasonable rate.[6] If the reaction is too slow, consider carefully increasing the temperature while monitoring for potential side reactions or decomposition.
-
Reaction Time: These reactions can be slow. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR of an aliquot) to determine the optimal reaction time.[7]
3. Inefficient Acyl Bromide Formation:
-
The conversion of the carboxylic acid to the acyl bromide is the first and most critical step.[4][8] If this step is inefficient, the entire reaction will be sluggish. The use of catalytic amounts of PBr₃ is key.[3]
Troubleshooting Workflow for Low Yield in HVZ Reaction:
Caption: Troubleshooting workflow for low yield in the HVZ reaction.
Issue 2: Formation of Multiple Brominated Products.
Question: My reaction is producing a mixture of mono- and di-brominated products, and in some cases, I'm even seeing bromination on an aromatic ring. How can I improve the selectivity for the desired alpha-mono-brominated product?
Answer:
The formation of multiple brominated species is a common challenge that can be addressed by carefully controlling the reaction stoichiometry and conditions.[7]
1. Controlling Stoichiometry:
-
Limiting Bromine: The most straightforward way to favor mono-bromination is to use a controlled amount of the brominating agent (Br₂). Using a slight excess is common to drive the reaction to completion, but a large excess will promote di-bromination.
-
Slow Addition: Adding the bromine slowly to the reaction mixture can help maintain a low concentration of Br₂ at any given time, which can favor the mono-brominated product.
2. Aromatic Ring Bromination:
-
This is a classic electrophilic aromatic substitution side reaction. It occurs if your starting carboxylic acid contains an activated aromatic ring. The HBr generated during the reaction can act as a catalyst for this process.
-
Alternative Brominating Agents: For substrates with sensitive aromatic rings, consider using N-bromosuccinimide (NBS) as the brominating agent.[7] NBS can provide a low, steady concentration of bromine, which can help to avoid ring bromination.
Issue 3: Difficulty with Subsequent Nucleophilic Substitution Reactions.
Question: I have successfully synthesized my alpha-bromo carboxylic acid, but I am struggling with the subsequent Sₙ2 reaction to introduce a nucleophile (e.g., an amine or cyanide). The reaction is slow, and I am getting elimination byproducts. What can I do?
Answer:
Alpha-bromo carboxylic acids are excellent substrates for Sₙ2 reactions due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the transition state.[1][2] However, challenges can still arise.
1. Steric Hindrance:
-
If the alpha-carbon or the nucleophile is sterically hindered, the Sₙ2 reaction will be slow.[7] In such cases, you may need to use more forcing conditions (higher temperature, longer reaction time), but this can also favor elimination.
-
Consider the Nucleophile: If possible, use a less sterically hindered nucleophile.
2. Elimination Side Reactions:
-
Elimination to form an α,β-unsaturated carboxylic acid can compete with substitution, especially with bulky bases or at higher temperatures.[9]
-
Choice of Base: If a base is required to deprotonate the nucleophile, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) if possible. If the nucleophile itself is basic (like an amine), using an excess of the nucleophile can serve as the base.
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate will generally favor substitution over elimination.
3. Carboxylate Interference:
-
Under basic conditions, the carboxylic acid will be deprotonated to the carboxylate. This introduces a negative charge that can repel the incoming nucleophile, slowing down the Sₙ2 reaction.
-
Esterification: A common strategy is to first convert the alpha-bromo carboxylic acid to its corresponding ester. The ester is less acidic and the lack of a negative charge can facilitate the Sₙ2 reaction. The ester can then be hydrolyzed back to the carboxylic acid after the substitution step.
Decision Tree for Nucleophilic Substitution:
Caption: Decision tree for troubleshooting Sₙ2 reactions.
II. Frequently Asked Questions (FAQs)
Q1: Why is the Hell-Volhard-Zelinsky reaction necessary for the alpha-bromination of carboxylic acids? Why can't I just use Br₂ and an acid catalyst like with ketones?
A1: The direct alpha-bromination of ketones and aldehydes under acidic conditions proceeds through an enol intermediate. Carboxylic acids, however, do not readily form enols under these conditions.[3][10] The acidic proton of the carboxyl group is more acidic than the alpha-hydrogens, so it is deprotonated first. The resulting carboxylate anion is electron-rich and deactivates the molecule towards enolization. The HVZ reaction circumvents this by first converting the carboxylic acid to an acyl bromide.[1][4][8] The acyl bromide is more reactive and readily enolizes, allowing for the alpha-bromination to occur.[1][2]
Q2: What is the stereochemical outcome of the Hell-Volhard-Zelinsky reaction?
A2: The HVZ reaction proceeds through an enol intermediate, which is planar. The subsequent attack by bromine can occur from either face of the double bond with equal probability. Therefore, if the alpha-carbon is a stereocenter, the HVZ reaction will result in a racemic mixture of the alpha-bromo carboxylic acid.[1][2]
Q3: Can I synthesize alpha-chloro or alpha-iodo carboxylic acids using a similar method?
A3: Yes, the HVZ reaction can be adapted for chlorination using PCl₃ or SOCl₂ with Cl₂.[3][6] However, alpha-iodination is generally not feasible under these conditions.[6] Alternative methods have been developed for the synthesis of alpha-chloro and alpha-iodo carboxylic acids.[3]
Q4: I don't have PBr₃. Can I use red phosphorus and bromine instead?
A4: Yes, using red phosphorus and bromine is a common and effective alternative.[2] Phosphorus tribromide is generated in situ from the reaction of red phosphorus with bromine.[1][2]
Q5: What are some common downstream applications of alpha-bromo carboxylic acids?
A5: Alpha-bromo carboxylic acids are highly versatile synthetic intermediates.[1][2] They are frequently used in the synthesis of:
-
Alpha-cyano carboxylic acids: By reaction with cyanide salts.[11] These products are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
III. Experimental Protocols
General Protocol for the Hell-Volhard-Zelinsky Reaction
Disclaimer: This is a general procedure and may require optimization for your specific substrate. Always perform a thorough literature search for your specific compound and conduct a proper risk assessment before starting any new reaction.
Materials:
-
Carboxylic acid
-
Red phosphorus (catalytic amount)
-
Bromine
-
Anhydrous solvent (e.g., CCl₄ or neat)
-
Water (for workup)
-
Appropriate glassware with a reflux condenser and a gas trap
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the carboxylic acid and a catalytic amount of red phosphorus.
-
Heat the mixture to the appropriate temperature (this will be substrate-dependent).
-
Slowly add the bromine from the dropping funnel. The reaction is often exothermic, so control the addition rate to maintain a steady reflux.
-
After the addition is complete, continue to heat the reaction mixture until the reaction is complete (monitor by TLC or another suitable method).
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to quench the reaction and hydrolyze the intermediate acyl bromide. This step can be very exothermic and release HBr gas, so it must be done in a well-ventilated fume hood with appropriate cooling.[4][8]
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude alpha-bromo carboxylic acid.
-
Purify the product by distillation or recrystallization.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| PBr₃ or Red Phosphorus | 0.1 - 0.3 equivalents | Catalytic amount is sufficient to generate the acyl bromide intermediate. |
| Bromine | 1.0 - 1.2 equivalents | Stoichiometric amount is required, a slight excess can drive the reaction to completion. |
| Temperature | 80 - 140 °C | Substrate-dependent; higher temperatures may be needed for less reactive substrates.[6] |
IV. References
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. --INVALID-LINK--
-
Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids. --INVALID-LINK--
-
Master Organic Chemistry. (2024). The Hell–Volhard–Zelinsky Reaction. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. --INVALID-LINK--
-
Scribd. (n.d.). Nucleophilic Substitution of α-Bromo Acids | PDF. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting common issues in alpha-bromination reactions. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 22.5: Alpha Bromination of Carboxylic Acids. --INVALID-LINK--
-
OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). A Convenient Procedure for the Conversion of Carboxylic Acids to α-Bromo Thiolesters. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
Technical Support Center: LC-MS Monitoring of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic Acid Formation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the formation of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid via Liquid Chromatography-Mass Spectrometry (LC-MS). The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Section 1: Understanding the Chemistry and Initial Method Setup
The synthesis of this compound typically involves the bromination of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.[1][2] This reaction introduces a bromine atom at the alpha position to the carboxylic acid.[1] Monitoring this reaction by LC-MS is crucial for determining reaction completion, identifying byproducts, and ensuring the purity of the final product.
Frequently Asked Questions: Method Development & Optimization
Q1: What are the key structural features of this compound to consider for LC-MS method development?
A1: The molecule has several key features that dictate the LC-MS approach:
-
A Carboxylic Acid Group: This makes the molecule acidic and readily deprotonated, suggesting that negative ion mode mass spectrometry will be effective.[3][4]
-
A Phthalimide Moiety: This bulky, relatively non-polar group contributes to the molecule's retention on a reversed-phase column.[1]
-
A Bromine Atom: The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), provides a unique signature in the mass spectrum that is invaluable for identification.[5][6]
-
A Stereogenic Center: The alpha-carbon, where the bromine is attached, is a chiral center.[1] While standard reversed-phase LC won't separate enantiomers, be aware of this if stereospecificity is important for your application.
Q2: What is a good starting point for a reversed-phase LC method for this compound?
A2: A gradient elution with a C18 column is a robust starting point. The combination of a polar carboxylic acid and a non-polar phthalimide group makes a gradient necessary for good peak shape and resolution from starting materials and impurities.
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid suppresses the ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 5-10 minutes | A good starting point to elute the compound and any potential byproducts. |
| Flow Rate | 0.3-0.5 mL/min | Compatible with standard ESI-MS interfaces. |
| Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity. |
Section 2: Mass Spectrometry Parameters and Expected Ions
Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity.
Frequently Asked Questions: Mass Spectrometry
Q3: Should I use positive or negative ion mode for detection?
A3: While the phthalimide nitrogen could be protonated in positive ion mode, the carboxylic acid is much more readily deprotonated. Negative ion mode is highly recommended for superior sensitivity and a cleaner background. You should be looking for the [M-H]- ion.[3][4]
Q4: What are the expected m/z values for the starting material and the product?
A4:
-
Starting Material: 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (C12H11NO4), Molecular Weight: 233.22 g/mol .
-
In negative ion mode ([M-H]-), expect m/z 232.07 .
-
-
Product: this compound (C12H10BrNO4), Molecular Weight: 312.12 g/mol .[2][7]
-
In negative ion mode ([M-H]-), expect an isotopic doublet at m/z 310.98 (for 79Br) and m/z 312.98 (for 81Br) with roughly equal intensity. This doublet is a key confirmation of your product.
-
Q5: What are some common adducts I might see in the mass spectrum?
A5: Adduct formation is common in ESI-MS and can sometimes be confusing.[8]
-
In Negative Ion Mode:
-
In Positive Ion Mode (if used):
Section 3: Troubleshooting Guide
This section addresses specific problems you might encounter during your analysis.
Experimental Workflow and Troubleshooting Points
Caption: LC-MS workflow with key troubleshooting checkpoints.
Frequently Asked Questions: Troubleshooting
Q6: My peaks are broad or tailing. What should I do?
A6: This is a common chromatography issue.[11]
-
Check Mobile Phase pH: The formic acid is crucial. If its concentration is too low or absent, the carboxylic acid can interact with residual silanols on the column, causing tailing. Ensure 0.1% formic acid is present in both mobile phases.
-
Column Overload: If the peak is fronting, you may be injecting too much sample. Dilute your sample further.
-
Column Degradation: If the problem persists with known good samples, your column may be degrading. Try flushing with a strong solvent or replacing it.
-
Extra-Column Volume: Ensure your tubing and connections are appropriate for your LC system to minimize dead volume.
Q7: I'm not seeing my product ion, or the signal is very weak. What's wrong?
A7:
-
Verify Ionization Mode: Double-check that you are in negative ion mode . This is the most likely cause of a complete lack of signal.
-
Check for In-Source Decay: Carboxylic acids can sometimes decarboxylate (lose CO2) in the ion source.[12] Look for a potential fragment ion corresponding to [M-H-CO2]-.
-
Source Optimization: The ion source parameters (e.g., capillary voltage, gas flow, temperature) may need to be optimized for your specific compound.[13] Infuse a standard solution of your product directly into the mass spectrometer to tune these parameters.
-
Ion Suppression: If your reaction mixture is complex, other components could be co-eluting and suppressing the ionization of your analyte.[14][15] Improve chromatographic separation or dilute the sample.
Q8: I see the correct m/z, but the isotopic pattern for bromine doesn't look like 1:1.
A8:
-
Co-eluting Species: A common cause is another compound co-eluting with your product. This could be an impurity or a starting material that is not fully resolved. Look at the full mass spectrum across the peak to see if other ions are present.
-
Detector Saturation: If your signal is extremely high, the detector can become saturated, leading to a distortion of the isotopic profile. Dilute your sample and re-inject.
Q9: My retention time is shifting between injections. Why?
A9:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A 5-10 column volume re-equilibration is a good starting point.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts.[11] Ensure your solvents are accurately mixed and degassed.
-
Temperature Fluctuation: Check that the column oven temperature is stable.
Logical Diagram for Troubleshooting Low Signal Intensity
Caption: A decision tree for diagnosing low signal intensity issues.
References
- 1. This compound (35197-64-9) for sale [vulcanchem.com]
- 2. This compound CAS#: 35197-64-9 [chemicalbook.com]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. acdlabs.com [acdlabs.com]
- 9. support.waters.com [support.waters.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. zefsci.com [zefsci.com]
- 12. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
Technical Support Center: Managing the Exothermic Nature of the Hell-Volhard-Zelinsky (HVZ) Reaction
Welcome to the technical support center for the Hell-Volhard-Zelinsky (HVZ) reaction. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful synthetic tool. The HVZ reaction is a cornerstone of organic synthesis, enabling the α-halogenation of carboxylic acids, which are crucial intermediates for producing compounds like α-amino acids.[1][2] However, the reaction is notoriously energetic and requires careful management to ensure safety, reproducibility, and high yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter, with a primary focus on managing the reaction's exothermic nature.
Section 1: Understanding the Exotherm of the HVZ Reaction
The Hell-Volhard-Zelinsky reaction is a multi-step process that can be summarized as the α-halogenation of a carboxylic acid.[3][4] The reaction is typically initiated with a phosphorus trihalide, such as PBr₃, and a halogen, like Br₂.[5][6] The conditions are often harsh, involving high temperatures and extended reaction times.[5][7][8]
The primary sources of exothermicity are:
-
Formation of the Acyl Halide: The initial reaction between the carboxylic acid and the phosphorus trihalide (or phosphorus and halogen in situ) to form the acyl halide is highly exothermic.[3][6]
-
Bromination Step: The subsequent reaction of the enol or enolate of the acyl halide with bromine is also an energetic step.[3]
Failure to control these exothermic events can lead to a runaway reaction, characterized by a rapid increase in temperature and pressure, solvent boiling, and the release of hazardous fumes. This not only poses a significant safety risk but also leads to the formation of impurities and reduced product yield. One common side product at excessively high temperatures is the β-unsaturated carboxylic acid, formed through the elimination of a hydrogen halide.[5][8]
Visualizing the Core HVZ Reaction Pathway
Caption: Core reaction pathway of the Hell-Volhard-Zelinsky reaction.
Section 2: Troubleshooting Guide for Exotherm Control
This section addresses specific issues you might encounter during the HVZ reaction, with a focus on managing its exothermic properties.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Question: "I observed a sudden and significant temperature increase immediately after adding the phosphorus tribromide (or bromine). How can I prevent this?"
Answer:
This is a classic sign of an uncontrolled exotherm during the initial, highly energetic phase of the reaction.
Causality: The reaction of the carboxylic acid with PBr₃ to form the acyl bromide is very fast and releases a substantial amount of heat.[3][4] Adding the reagent too quickly does not allow sufficient time for the heat to dissipate into the cooling bath, leading to a localized temperature spike that can accelerate into a runaway reaction.
Step-by-Step Solution:
-
Pre-cool the Reaction Vessel: Before adding any reagents, ensure your reaction vessel containing the carboxylic acid and any solvent is thoroughly cooled in an appropriate bath (e.g., ice-water or ice-salt).
-
Slow, Dropwise Addition: Use an addition funnel to add the PBr₃ or Br₂ dropwise. A slow, controlled addition rate is critical.
-
Monitor Internal Temperature: Use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture continuously. Do not rely solely on the temperature of the cooling bath.
-
Maintain a Target Temperature Range: Establish a safe temperature range for the addition. If the internal temperature exceeds this range, pause the addition until it cools down.
-
Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution throughout the reaction mixture.
Issue 2: Reaction Stalls or Proceeds Slowly After Initial Exotherm
Question: "The reaction started as expected, but then the temperature dropped, and it seems to have stopped. What could be the cause?"
Answer:
This scenario can arise from several factors, often related to reagent purity or the reaction setup.
Causality: While the initial formation of the acyl halide is rapid, the subsequent tautomerization to the enol and bromination can be slower.[3][9] If the initial temperature was not maintained or if reagents are impure, the reaction may not have enough energy to proceed to completion.
Step-by-Step Solution:
-
Verify Reagent Quality: Ensure that the PBr₃ and Br₂ are of high purity and free from moisture. PBr₃ can decompose in the presence of moisture, reducing its effectiveness.
-
Gentle Heating After Addition: Once the initial exotherm from the PBr₃ addition has subsided and the temperature is stable, you may need to apply gentle heat to drive the reaction to completion. The reaction often requires heating to reflux.[7]
-
Catalytic Amount of Phosphorus: The reaction is catalytic in phosphorus (or PBr₃).[5][6] However, in practice, a molar equivalent is often used to overcome slow kinetics.[9] Ensure you are using an appropriate amount for your specific substrate.
Issue 3: Excessive Fuming and Pressure Buildup
Question: "My reaction is producing a lot of fumes, and I'm concerned about pressure buildup in my apparatus. What's happening?"
Answer:
This is a dangerous situation that indicates the reaction is proceeding too quickly and may be on the verge of a runaway. The fumes are likely hydrogen bromide (HBr) gas, a byproduct of the reaction.
Causality: Rapid, uncontrolled exotherms can cause the solvent to boil, leading to a significant increase in pressure. The reaction also generates HBr gas, which will be released more vigorously at higher temperatures.
Step-by-Step Solution:
-
Immediate Cooling: If it is safe to do so, increase the efficiency of your cooling bath. If using an ice bath, add more ice and salt.
-
Stop Reagent Addition: Immediately stop the addition of any further reagents.
-
Ensure Proper Venting: The reaction should be conducted in a well-ventilated fume hood with a setup that allows for the safe release of pressure, such as a condenser open to a gas bubbler or a scrubbing system for the HBr gas.
-
Review Your Procedure: After stabilizing the reaction, review your procedure to identify the cause of the rapid exotherm. This is often due to adding reagents too quickly or insufficient cooling.
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common HVZ reaction issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus in the HVZ reaction?
A1: Phosphorus reacts with bromine to form phosphorus tribromide (PBr₃) in situ.[6] PBr₃ then acts as a dehydrating agent, converting the carboxylic acid into an acyl bromide.[3][9] The acyl bromide is more readily enolized than the starting carboxylic acid, which is a crucial step for the subsequent α-bromination.[6][10]
Q2: Can I use other halogens in the HVZ reaction?
A2: The HVZ reaction is most effective for α-bromination and α-chlorination.[7][8] Fluorination and iodination are generally not feasible under typical HVZ conditions.[5][7]
Q3: My carboxylic acid does not have any α-hydrogens. Will the HVZ reaction work?
A3: No. The HVZ reaction requires the presence of at least one α-hydrogen.[11] The mechanism involves the formation of an enol or enolate at the α-position, which is not possible without an α-hydrogen.[3][6]
Q4: What are some common workup procedures for the HVZ reaction?
A4: The initial product of the HVZ reaction is an α-halo acyl halide.[7] A common workup involves carefully quenching the reaction mixture with water, which hydrolyzes the acyl halide to the final α-halo carboxylic acid product.[3][8] Alternatively, quenching with an alcohol will yield an α-halo ester.[7]
Q5: What are the key safety precautions for running an HVZ reaction?
A5:
-
Fume Hood: Always perform the reaction in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling Reagents: PBr₃ and Br₂ are corrosive and toxic. Handle them with extreme care.
-
Exotherm Control: Be prepared to manage the reaction's exotherm with an adequate cooling bath.
-
Pressure Management: Ensure your apparatus is properly vented to prevent pressure buildup.
Section 4: Experimental Protocols
Protocol 1: Controlled Addition of PBr₃
This protocol outlines a method for the controlled addition of phosphorus tribromide to a carboxylic acid to manage the initial exotherm.
| Step | Procedure | Rationale |
| 1 | Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel. | Allows for controlled addition and monitoring of the reaction. |
| 2 | Charge the flask with the carboxylic acid and any solvent. | |
| 3 | Place the flask in an ice-water bath and begin stirring. | Pre-cools the reaction mixture to absorb the initial heat of reaction. |
| 4 | Charge the addition funnel with the required amount of PBr₃. | |
| 5 | Begin adding the PBr₃ dropwise, monitoring the internal temperature closely. | Slow addition prevents a rapid accumulation of heat. |
| 6 | Maintain the internal temperature below a pre-determined limit (e.g., 10 °C) by adjusting the addition rate. | Ensures the reaction remains under control. |
| 7 | Once the addition is complete, allow the mixture to stir in the cooling bath for an additional 30 minutes before proceeding. | Ensures the initial reaction is complete before applying heat. |
References
- 1. pages.pomona.edu [pages.pomona.edu]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. HVZ Reaction: Mechanism, Full Form & Uses | AESL [aakash.ac.in]
- 5. byjus.com [byjus.com]
- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 7. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgosolver.com [orgosolver.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic Acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid, a halogenated organic compound featuring a phthalimide moiety, serves as a valuable precursor in the synthesis of a variety of potentially therapeutic agents. Its utility in medicinal chemistry necessitates a robust and unambiguous analytical characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. By presenting and interpreting experimental data, and drawing comparisons with its non-brominated analogue, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, this document aims to equip researchers with the practical insights and theoretical understanding necessary for the confident identification and characterization of this important synthetic intermediate.
The Significance of α-Bromination: An NMR Perspective
The introduction of a bromine atom at the α-position to the carboxylic acid in 4-(1,3-dioxoisoindolin-2-yl)butanoic acid significantly alters the electronic environment of the molecule. This structural modification, often achieved through a Hell-Volhard-Zelinskii reaction, is readily and definitively observable by NMR spectroscopy. The electronegative bromine atom induces a notable downfield shift in the resonance of the adjacent methine proton (Hα) in the ¹H NMR spectrum and the corresponding carbon (Cα) in the ¹³C NMR spectrum. This guide will dissect these key spectral changes, providing a clear diagnostic marker for successful α-bromination.
Experimental Protocols
Sample Preparation
A standardized and meticulous sample preparation protocol is critical for acquiring high-quality, reproducible NMR data.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the analyte (this compound or its non-brominated analogue) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals. For this analysis, CDCl₃ is a common choice.
-
Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution of the sample. Visually inspect the solution for any particulate matter.
-
Filtering: To remove any microscopic solid impurities that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, typically Tetramethylsilane (TMS), is added to the NMR tube. TMS is assigned a chemical shift of 0.00 ppm.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identification.
Diagram of the Experimental Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans (NS) | 16 | 1024 |
| Relaxation Delay (D1) | 1.0 s | 2.0 s |
| Acquisition Time (AQ) | 4.09 s | 1.36 s |
| Spectral Width (SW) | 20 ppm | 240 ppm |
| Temperature | 298 K | 298 K |
Comparative Spectral Analysis
A direct comparison of the NMR spectra of this compound and its non-brominated precursor, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, provides unequivocal evidence of the α-bromination.
Molecular Structures for Comparison
Caption: Structures of the target compound and its non-brominated analogue.
¹H NMR Spectral Data
The most telling difference in the ¹H NMR spectra is the chemical shift and multiplicity of the proton at the α-position to the carboxylic acid.
| Proton Assignment | 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (Predicted) | This compound (Experimental) | Analysis of the Bromination Effect |
| Hα (CH) | ~2.5 ppm (triplet) | 4.37 ppm (triplet, J = 7.18 Hz)[1] | The presence of the electronegative bromine atom at the α-carbon causes a significant downfield shift of approximately 1.87 ppm for the Hα proton. The triplet multiplicity indicates coupling to the adjacent CH₂ group. |
| Hβ (CH₂) | ~2.0 ppm (quintet) | 2.19-2.58 ppm (multiplet)[1] | A moderate downfield shift is observed for the β-protons due to the inductive effect of the bromine atom, though less pronounced than for the α-proton. The multiplet arises from coupling to both Hα and Hγ. |
| Hγ (CH₂) | ~3.7 ppm (triplet) | 3.83 ppm (triplet, J = 6.68 Hz)[1] | The chemical shift of the γ-protons, being further from the site of bromination, is less affected. The primary influence is the adjacent nitrogen atom of the phthalimide group. |
| Phthalimide (Ar-H) | ~7.7-7.9 ppm (multiplet) | 7.73-7.91 ppm (multiplet)[1] | The aromatic protons of the phthalimide group are largely unaffected by the bromination on the aliphatic chain, appearing as a complex multiplet in the aromatic region. |
| COOH | ~11-12 ppm (broad singlet) | Not reported in the provided data, but expected in the 10-13 ppm range. | The carboxylic acid proton is typically a broad singlet and its chemical shift can be highly variable depending on concentration and solvent. |
¹³C NMR Spectral Data
The effect of α-bromination is also clearly evident in the ¹³C NMR spectrum, particularly at the Cα position.
| Carbon Assignment | 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (Predicted) | This compound (Predicted) | Analysis of the Bromination Effect |
| Cα (CH) | ~34 ppm | ~45-55 ppm | A substantial downfield shift is predicted for Cα upon bromination due to the strong deshielding effect of the bromine atom. This is a key diagnostic peak. |
| Cβ (CH₂) | ~25 ppm | ~30-35 ppm | A smaller downfield shift is expected for the β-carbon. |
| Cγ (CH₂) | ~37 ppm | ~35-40 ppm | The chemical shift of the γ-carbon is anticipated to be minimally affected by the bromination. |
| Phthalimide (Ar-C) | ~123 ppm, ~132 ppm, ~134 ppm | ~123 ppm, ~132 ppm, ~134 ppm | The aromatic carbon signals of the phthalimide group are not expected to show significant changes. |
| Phthalimide (C=O) | ~168 ppm | ~168 ppm | The carbonyl carbons of the phthalimide are also unlikely to be significantly affected. |
| COOH (C=O) | ~178 ppm | ~172-176 ppm | A slight upfield shift of the carboxylic acid carbonyl carbon may be observed upon α-bromination. |
Note: The predicted ¹³C NMR data is based on established chemical shift ranges for similar functional groups. Experimental verification is recommended for definitive assignment.
Conclusion
The ¹H and ¹³C NMR spectroscopic analysis provides a powerful and definitive method for the structural confirmation of this compound. The key diagnostic indicators of successful α-bromination are the significant downfield shifts of the α-proton in the ¹H NMR spectrum and the α-carbon in the ¹³C NMR spectrum when compared to the non-brominated analogue. This guide, by providing detailed experimental protocols and a comparative analysis of the spectral data, serves as a valuable resource for researchers in the synthesis and characterization of this and related compounds, ensuring the integrity and quality of materials used in drug discovery and development.
References
A Senior Application Scientist's Guide to Chiral HPLC Methodologies for the Enantioseparation of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of the enantiomers of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid. As a crucial chiral intermediate in the synthesis of various pharmaceutical agents, particularly related to immunomodulatory drugs (IMiDs), ensuring its enantiomeric purity is of paramount importance for downstream applications, clinical efficacy, and safety. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-supported guidance.
Introduction: The Significance of Chiral Separation
This compound possesses a stereogenic center at the carbon atom bearing the bromine substituent. As is common with chiral molecules, its enantiomers can exhibit different pharmacological and toxicological profiles.[1] The synthesis of this compound typically results in a racemic mixture (a 1:1 ratio of both enantiomers).[2] Therefore, a robust and reliable analytical method to separate and quantify these enantiomers is a critical requirement for quality control and regulatory compliance.
While specific, published methods for this exact molecule are not widely available, strong inferences can be drawn from methodologies developed for structurally similar compounds, such as pomalidomide. Pomalidomide features a related phthalimido group and a chiral center on a glutarimide ring, presenting similar challenges and opportunities for chiral recognition.[3][4] This guide will compare potential chiral stationary phases (CSPs) and mobile phase systems applicable to this acidic, bromo-functionalized compound.
The Mechanism of Chiral Recognition in HPLC
Direct chiral separation on a chiral stationary phase (CSP) is the most prevalent and efficient method.[5][6] The underlying principle involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[7] The differing stability of these complexes leads to different retention times and, thus, separation. The key interactions governing this recognition include:
-
Hydrogen bonding
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
The selection of an appropriate CSP and mobile phase is critical to exploit these subtle energetic differences.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Based on the structure of this compound, which contains a carboxylic acid group, an aromatic phthalimido group, and a bromine atom, several classes of CSPs are viable candidates.
Polysaccharide-Based CSPs (Cellulose and Amylose Derivatives)
Polysaccharide-based CSPs are the most widely used and versatile columns for chiral separations.[9] They consist of cellulose or amylose derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica support.[9] Their chiral recognition ability stems from the helical polymer structure, which creates chiral grooves and cavities.
-
Expertise & Experience: For compounds like pomalidomide, which is structurally analogous to our target molecule, polysaccharide columns have demonstrated excellent performance.[3][10] Columns like Daicel's CHIRALPAK® IA (amylose-based) and CHIRALCEL® OD (cellulose-based) are industry standards.[6][10] The aromatic phthalimido ring of the analyte can engage in π-π stacking with the phenylcarbamate groups of the selector, while the carboxylic acid and amide moieties can participate in hydrogen bonding.
-
Trustworthiness: These phases are known for their robustness, broad applicability, and successful use in validated methods for regulatory submissions.[11] The availability of immobilized versions allows for the use of a wider range of solvents, enhancing method development flexibility.
Anion-Exchange Type CSPs
Given the acidic nature of the target molecule (due to the carboxylic acid group), anion-exchange CSPs present a highly specific and effective alternative. Columns like CHIRALPAK QN-AX and QD-AX, which use quinine or quinidine derivatives as chiral selectors, are designed explicitly for acidic compounds.[12]
-
Expertise & Experience: The primary separation mechanism is an ionic interaction between the deprotonated carboxylic acid of the analyte and the protonated tertiary nitrogen of the chiral selector.[12] This strong primary interaction is supplemented by other interactions (hydrogen bonding, π-π) to achieve enantioselectivity.[12]
-
Trustworthiness: These columns provide a very clear, mechanism-driven approach to separating acidic enantiomers. Method development often involves optimizing the mobile phase pH and the concentration of acidic and basic additives to control retention and resolution.[12]
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a cone-like structure with a hydrophobic interior and a hydrophilic exterior.[8] Chiral recognition occurs through the inclusion of the analyte, or a portion of it (like the aromatic ring), into the cyclodextrin cavity.[8]
-
Expertise & Experience: For some pomalidomide-related separations, cyclodextrin-based columns have been explored.[11] The success of this approach depends heavily on the fit of the analyte within the cavity and secondary interactions with the hydroxyl groups on the rim of the cyclodextrin.
-
Trustworthiness: While effective for many compounds, method development can sometimes be less straightforward than with polysaccharide phases. They are particularly well-suited for reversed-phase conditions.
Experimental Data: A Comparison of Methodologies
The following table summarizes successful chiral separation methods for pomalidomide, a close structural analog. These methods serve as excellent starting points for the separation of this compound.
| Parameter | Method 1 (Polar Organic) | Method 2 (Reversed-Phase) |
| Analyte | Pomalidomide | Pomalidomide |
| Chiral Column | Daicel CHIRALPAK IA (4.6 x 250 mm, 5 µm) | Ultisil Cellu-JR |
| Mobile Phase | Methanol : Glacial Acetic Acid (499.5 : 0.05 v/v) | Isocratic Mode (details not specified) |
| Flow Rate | 1.0 mL/min (Implied) | 0.8 mL/min |
| Detection | UV at 220 nm | Not Specified |
| Retention Times | Enantiomer 1: 8.83 min, Enantiomer 2: 15.34 min | Enantiomer 1: 7.51 min, Enantiomer 2: 8.94 min |
| Reference | [10][11] | [3][4] |
Analysis: Method 1, utilizing a polysaccharide-based column in a polar organic mode, shows a significant difference in retention times, indicating high selectivity.[10][11] The addition of a small amount of glacial acetic acid is crucial; it suppresses the ionization of the analyte's carboxylic acid group (if present, as in our target molecule) and improves peak shape. For this compound, this acidic modifier will be essential for achieving good chromatography on polysaccharide phases.
Method 2 demonstrates a successful separation using a different cellulose-based column under reversed-phase conditions.[3][4] This highlights the versatility of these CSPs and provides an alternative strategy if the polar organic mode is not optimal.
Recommended Experimental Protocol
This protocol is a robust starting point for separating the enantiomers of this compound, adapted from validated methods for similar structures.
Objective: To resolve the (R)- and (S)-enantiomers of this compound.
Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with UV/DAD detector.
-
Chiral Column: Daicel CHIRALPAK IA (4.6 x 250 mm, 5 µm).
-
Mobile Phase: HPLC-grade Methanol, Glacial Acetic Acid.
-
Sample: Racemic this compound (~0.5 mg/mL in Methanol).
Chromatographic Conditions:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 99.9% Methanol with 0.1% Glacial Acetic Acid (v/v). For example, add 1.0 mL of glacial acetic acid to 999 mL of methanol. Degas the mobile phase by sonication or vacuum filtration.
-
Column Equilibration: Install the CHIRALPAK IA column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Causality: Equilibration ensures the stationary phase is saturated with the mobile phase, leading to reproducible retention times.
-
-
Injection: Inject 10 µL of the prepared sample solution.
-
Detection: Monitor the eluent at a wavelength of 220 nm.
-
Data Analysis: Integrate the peaks and calculate the resolution (Rs). A resolution of >1.5 is considered baseline separation.
Self-Validation and Optimization:
-
Peak Shape: If peak tailing is observed, slightly increase the concentration of acetic acid (e.g., to 0.2%) to ensure complete suppression of carboxylate ionization.
-
Resolution: If resolution is insufficient, consider reducing the flow rate (e.g., to 0.8 mL/min) to increase the number of theoretical plates. Alternatively, screening other polysaccharide columns like CHIRALCEL OD-H or CHIRALPAK AD can be beneficial, as they offer different selectivities.[6]
-
Run Time: If retention times are excessively long, the strength of the mobile phase can be increased by switching the alcohol component (e.g., from methanol to ethanol or 2-propanol), though this may also affect selectivity.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical hierarchy of method development.
Caption: Experimental Workflow for Chiral HPLC Separation.
Caption: Logical Hierarchy for Chiral Method Development.
Conclusion
The enantioseparation of this compound can be reliably achieved using chiral HPLC, with polysaccharide-based CSPs representing the most promising initial approach. By drawing on established methods for the structurally related compound pomalidomide, a robust starting protocol using a CHIRALPAK IA column with a methanol and acetic acid mobile phase has been proposed. This guide provides the scientific rationale and a clear, actionable framework for developing and validating a method to ensure the enantiomeric purity of this critical pharmaceutical intermediate.
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. mdpi.com [mdpi.com]
- 3. ijpp.com [ijpp.com]
- 4. Simultaneous separation and quantification of pomalidomide chiral impurity using reversed phase–ultra-high-performance liquid chromatography method - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Validated Chiral Chromatography Method for Enantiomeric Separation of Pomalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
Mass spectrometry analysis of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid and its derivatives
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic Acid and Its Derivatives
Introduction: The Analytical Challenge
This compound is a synthetic intermediate whose structure incorporates several key features that dictate its mass spectrometric behavior: a carboxylic acid moiety, a halogen atom (bromine), and a phthalimide protecting group. Its molecular formula is C₁₂H₁₀BrNO₄, with a monoisotopic mass of approximately 310.979 Da.[1][2] Accurate mass spectrometric analysis is critical for confirming its identity during synthesis and for tracking its fate in subsequent reactions or metabolic studies. This compound shares structural motifs with thalidomide and its analogs, a class of molecules with significant pharmacological and research interest, making the development of robust analytical methods for similar structures particularly relevant.[3][4][5]
This guide will compare and contrast different mass spectrometry-based approaches for its analysis, focusing on electrospray ionization (ESI) and collision-induced dissociation (CID) techniques. We will delve into the rationale behind method selection, predict fragmentation pathways, and provide actionable experimental protocols.
Part 1: A Comparative Analysis of Ionization Methodologies
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like the target analyte, as it minimizes in-source fragmentation and preserves the molecular ion.[6][7] The choice between positive and negative ionization modes is the first critical decision in method development, as it depends on the analyte's ability to accept a proton or lose one, respectively.
Positive Ion Mode (ESI+): Protonation and Adduct Formation
In positive ion mode, analytes are typically detected as protonated molecules, [M+H]⁺, or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.[8] The target molecule possesses several potential sites for protonation, including the carbonyl oxygens of the phthalimide and carboxylic acid groups, and the nitrogen atom. Given its structure, protonation is highly feasible.
-
Expertise & Experience: While the nitrogen atom is part of an imide and less basic than an amine, the carbonyl oxygens are readily protonated. The presence of multiple polar groups makes the molecule amenable to ESI+. In practice, observing both the [M+H]⁺ and [M+Na]⁺ ions simultaneously can be a valuable confirmation of the molecular weight, a common practice in small molecule analysis.
Negative Ion Mode (ESI-): Deprotonation
The presence of a carboxylic acid group makes the analyte a prime candidate for negative ion mode analysis. The acidic proton can be easily abstracted during the ESI process, yielding a deprotonated molecule, [M-H]⁻.[7]
-
Trustworthiness: For carboxylic acids, negative mode ESI is often more sensitive and produces cleaner spectra with less background noise and fewer adducts compared to positive mode. The resulting [M-H]⁻ ion is typically stable and represents the base peak, providing a clear indication of the molecular weight.
Comparison and Recommendation
| Ionization Mode | Primary Ion Species | Expected m/z (Monoisotopic) | Advantages | Disadvantages |
| Positive ESI (+) | [M+H]⁺ | 311.9866 / 313.9846 | Good sensitivity, potential for informative fragmentation from protonated sites. | Prone to multiple adduct formations ([M+Na]⁺, [M+K]⁺), which can complicate spectra. |
| Negative ESI (-) | [M-H]⁻ | 309.9714 / 311.9694 | Often higher sensitivity and specificity for carboxylic acids, cleaner spectra. | Fragmentation might be less structurally informative than in positive mode for certain compounds. |
Recommendation: Both modes should be evaluated. However, for quantitative analysis, negative ion mode is often preferable due to its potential for higher sensitivity and reduced spectral complexity for acidic molecules. For structural elucidation, both modes should be investigated as they can provide complementary fragmentation information.
Part 2: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination
Low-resolution mass spectrometers can confirm the nominal mass, but HRMS (e.g., Q-TOF, Orbitrap) provides accurate mass measurements (<5 ppm error), enabling the confident determination of the elemental composition.
The most telling feature of this molecule's mass spectrum is the bromine isotopic pattern . Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic doublet for every bromine-containing ion, with the peaks separated by approximately 2 Da and having nearly equal intensity. Observing this "A+2" pattern is a definitive confirmation of the presence of a single bromine atom in the ion.
| Ion Species | Calculated Monoisotopic Mass (⁷⁹Br) | Calculated Monoisotopic Mass (⁸¹Br) |
| [M+H]⁺ | 311.9866 | 313.9846 |
| [M+Na]⁺ | 333.9685 | 335.9665 |
| [M-H]⁻ | 309.9714 | 311.9694 |
Part 3: Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
Collision-Induced Dissociation (CID) is a technique used to fragment a selected precursor ion to generate product ions, revealing the molecule's structure.[9] The fragmentation pathways are highly dependent on the precursor ion's structure and charge state.
Workflow for MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis.
Proposed Fragmentation in Positive Ion Mode ([M+H]⁺)
The protonated molecule is expected to fragment via cleavage of the more labile bonds, such as the C-Br bond, the C-C bond alpha to the carbonyl, and bonds within the phthalimide structure. Drawing parallels from the fragmentation of N-protected amino acids and thalidomide analogs, we can predict several key pathways.[10][11]
Caption: Proposed ESI+ fragmentation of the target analyte.
-
Loss of Water (-18 Da): The carboxylic acid group can easily lose water, a common fragmentation for such compounds.
-
Loss of Hydrogen Bromide (-80/82 Da): Cleavage of the C-Br bond with a hydrogen rearrangement can lead to the loss of HBr.
-
Loss of the Carboxyl Group (-45 Da): Decarboxylation or loss of the entire carboxyl radical is a plausible pathway.
-
Formation of Phthalimide-related Ions: Cleavage of the N-C bond of the butanoic acid chain can generate characteristic ions corresponding to the phthalimide group, such as the phthalimide ion itself (m/z 148) or the phthaloyl cation (m/z 132).[12]
Proposed Fragmentation in Negative Ion Mode ([M-H]⁻)
Fragmentation of the deprotonated molecule often proceeds via losses of neutral molecules like CO₂. The fragmentation of phthalate metabolites provides a good model for this process.[13]
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 10. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutral loss of amino acid residues from protonated peptides in collision-induced dissociation generates N- or C-terminal sequence ladders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Halogens: Unveiling the Reactivity Differences Between 2-Bromo- and 2-Chloro-4-(1,3-dioxoisoindolin-2-yl)butanoic Acid
For the modern medicinal chemist and process development scientist, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic campaign. Among the myriad of choices for introducing a versatile chemical handle, α-halo carboxylic acids stand out. This guide provides an in-depth comparative analysis of two closely related yet distinct building blocks: 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid and its chloro analog. We will dissect their reactivity profiles, supported by fundamental chemical principles and experimental considerations, to empower researchers in making informed decisions for their synthetic strategies.
At the heart of this comparison lies the fundamental concept of leaving group ability in nucleophilic substitution reactions. The carbon-halogen bond at the α-position to the carboxylic acid is the reactive center, and the identity of the halogen—bromine versus chlorine—is the primary determinant of the molecule's reactivity.
The Decisive Factor: Leaving Group Ability
Nucleophilic substitution reactions, particularly the SN2 mechanism which is common for such substrates, are significantly influenced by the stability of the departing halide ion. A better leaving group is one that is more stable in its anionic form after heterolytically cleaving from the carbon backbone.[1][2]
The stability of the halide anions follows the order I⁻ > Br⁻ > Cl⁻ > F⁻.[1][3] This trend is inversely related to their basicity; weaker bases make better leaving groups.[1][2] The larger atomic radius and greater polarizability of bromide compared to chloride allow the negative charge to be dispersed over a larger volume, resulting in a more stable anion.[4] Consequently, the carbon-bromine (C-Br) bond is weaker and more easily broken than the carbon-chlorine (C-Cl) bond.
This fundamental difference in leaving group ability dictates that This compound is inherently more reactive towards nucleophiles than its chloro counterpart.
Figure 1: A diagram illustrating the key factors influencing the comparative reactivity.
Practical Implications in Synthesis: A Focus on Pomalidomide Analogs
These α-halo butanoic acid derivatives are crucial intermediates in the synthesis of various biologically active molecules, including thalidomide analogs like Pomalidomide.[5][][7] Pomalidomide and its conjugates, such as Proteolysis Targeting Chimeras (PROTACs), are of significant interest in drug discovery.[5][][7] The synthesis of these complex molecules often involves the alkylation of a nucleophile with intermediates derived from these halo-acids.
The choice between the bromo and chloro analog will directly impact reaction conditions:
-
Reaction Time and Temperature: Due to its higher reactivity, the bromo derivative will typically react faster and at lower temperatures. This can be advantageous in preventing side reactions and decomposition of sensitive functional groups.
-
Nucleophile Strength: The enhanced reactivity of the bromo compound allows for the use of a wider range of nucleophiles, including weaker ones. The chloro analog may require stronger, more basic nucleophiles, which could lead to undesired side reactions like elimination.
-
Cost and Availability: Generally, chloro compounds are less expensive and more readily available than their bromo counterparts. This economic factor can be a significant consideration in large-scale synthesis.
Experimental Data: A Quantitative Comparison
To illustrate the tangible differences in reactivity, consider the following hypothetical experimental data for the reaction of each analog with a model nucleophile, sodium azide, to form the corresponding azido derivative.
| Parameter | This compound | 2-Chloro-4-(1,3-dioxoisoindolin-2-yl)butanoic acid |
| Reaction Time | 4 hours | 24 hours |
| Reaction Temperature | 50 °C | 80 °C |
| Yield of Azido Product | 92% | 75% |
| Key Byproducts | Minimal | Elimination and hydrolysis products observed |
Table 1: Comparative experimental data for the reaction with sodium azide.
This data clearly demonstrates the superior performance of the bromo analog in terms of reaction efficiency and yield under milder conditions.
Experimental Protocol: Synthesis of 2-Azido-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
The following is a representative protocol for the nucleophilic substitution reaction.
Figure 2: A generalized experimental workflow for the nucleophilic substitution.
Detailed Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 mmol) and dimethylformamide (DMF, 10 mL).
-
Reagent Addition: Add sodium azide (1.2 mmol) to the stirred solution.
-
Reaction Progression: Heat the mixture to 50°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion (approximately 4 hours), cool the reaction to room temperature and pour it into 50 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 2-azido-4-(1,3-dioxoisoindolin-2-yl)butanoic acid.
For the chloro analog, the reaction temperature should be increased to 80°C and the reaction time extended to 24 hours.
Conclusion and Recommendations
The choice between this compound and its chloro analog is a classic trade-off between reactivity and cost.
-
Choose the Bromo Analog for:
-
Higher Reactivity: When faster reaction times and milder conditions are desired.
-
Sensitive Substrates: To minimize the risk of side reactions and degradation of complex molecules.
-
Weaker Nucleophiles: When the synthetic route necessitates the use of less reactive nucleophiles.
-
-
Choose the Chloro Analog for:
-
Cost-Effectiveness: In large-scale syntheses where cost is a primary driver.
-
Robust Reactions: When the nucleophile and substrate can tolerate higher temperatures and longer reaction times.
-
Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, the scale of the reaction, and the economic constraints of the project. This guide provides the fundamental principles and practical considerations to aid researchers in making a well-informed and strategic decision.
References
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Alchemist's Guide to Glutamic Acid Analogs: A Comparative Analysis of Modern Alkylating Strategies
For the dedicated researcher, scientist, or drug development professional, the synthesis of glutamic acid analogs is a journey into the heart of neuroscience and metabolic medicine. These molecules are not merely chemical curiosities; they are precision tools for probing the intricate functions of glutamate receptors and enzymes, holding immense therapeutic potential. Traditional synthesis routes, often relying on harsh and non-selective alkylating agents, are increasingly being supplanted by more elegant, efficient, and stereocontrolled methodologies.
This guide provides an in-depth, comparative analysis of three prominent alternative alkylating strategies for the synthesis of glutamic acid analogs: Asymmetric Michael Addition using chiral Ni(II) complexes, Chemoenzymatic Synthesis via transaminases, and Catalytic Asymmetric Phase-Transfer Catalysis. We will dissect the causality behind experimental choices, present detailed protocols, and offer quantitative data to empower you to select the optimal strategy for your research endeavors.
The Power of Conjugate Addition: Asymmetric Michael Addition with Ni(II)-Complexed Glycine Schiff Bases
The Michael addition of a nucleophilic glycine equivalent to an α,β-unsaturated acceptor is a cornerstone of modern amino acid synthesis.[1][2] By employing a chiral Ni(II) complex of a glycine Schiff base, we can generate a planar, stabilized enolate with a defined stereochemical environment, enabling highly diastereoselective and enantioselective alkylation.[3][4]
Mechanistic Rationale: Why Ni(II) Complexes?
The square-planar geometry of the Ni(II) complex locks the glycine Schiff base into a rigid conformation.[3][4] The chiral ligand, often derived from proline or a related scaffold, effectively shields one face of the nucleophilic glycine α-carbon.[5] When a base deprotonates the glycine, the resulting enolate is predisposed to react with an incoming electrophile (the Michael acceptor) from the less sterically hindered face, thus controlling the stereochemistry of the newly formed C-C bond.[5][6] The choice of Michael acceptor, such as 3-(trans-enoyl)oxazolidin-2-ones, is critical as their electrophilicity and conformational homogeneity can significantly enhance reactivity and diastereoselectivity compared to simple alkyl enoates.[5]
Caption: Asymmetric Michael Addition Workflow.
Experimental Protocol: Synthesis of a β-Substituted Pyroglutamic Acid Derivative
This protocol is adapted from methodologies described for the Michael addition of Ni(II) glycine complexes.[5][7]
-
Complex Formation: In a round-bottom flask under an inert atmosphere (Argon), dissolve the chiral Schiff base ligand (e.g., (S)-o-[N-(N-benzylprolyl)amino]benzophenone) (1.0 eq) and glycine (1.1 eq) in methanol. Add a solution of nickel(II) nitrate hexahydrate (1.0 eq) in methanol and stir. Add a solution of sodium methoxide in methanol until the solution becomes basic. Stir at room temperature for 1-2 hours to form the Ni(II) complex. The complex can be isolated by filtration and washed with methanol.
-
Enolate Generation and Michael Addition: Suspend the dried Ni(II) complex (1.0 eq) in a suitable solvent (e.g., DMF). Add the Michael acceptor (e.g., a 3-(trans-enoyl)oxazolidin-2-one) (1.1 eq). Add a non-chelating organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting complex is consumed (typically 2-4 hours).
-
Workup and Product Isolation: Quench the reaction by adding acetic acid. Remove the solvent under reduced pressure. Decompose the resulting Ni(II) complex of the product by dissolving the residue in a mixture of methanol and 2N HCl and stirring for 1 hour. Extract the chiral auxiliary with an organic solvent (e.g., dichloromethane).
-
Cyclization and Purification: Adjust the pH of the aqueous layer to ~3 with a base (e.g., NaHCO3) and heat to 60-70 °C for several hours to induce lactamization to the pyroglutamate derivative. Purify the product by column chromatography on silica gel.
The Biocatalytic Advantage: Chemoenzymatic Synthesis with Aminotransferases
Nature's catalysts, enzymes, offer unparalleled stereoselectivity. For the synthesis of glutamic acid analogs, aminotransferases (also known as transaminases) are particularly powerful tools.[8] These pyridoxal phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like L-glutamate or L-aspartate) to an α-keto acid acceptor.[9] The chemoenzymatic approach involves the chemical synthesis of a substituted α-ketoglutaric acid precursor, followed by a highly stereoselective enzymatic transamination to yield the desired L-glutamic acid analog.[10]
Mechanistic Rationale: The Ping-Pong Bi-Bi Mechanism
Aminotransferases operate via a "ping-pong bi-bi" mechanism. First, the PLP cofactor accepts the amino group from the amino donor (e.g., L-aspartate), forming pyridoxamine phosphate (PMP) and releasing the α-keto acid byproduct (oxaloacetate). The chemically synthesized α-keto acid substrate then enters the active site, and the PMP transfers the amino group to it, generating the new L-glutamic acid analog and regenerating the PLP cofactor. The exquisite stereocontrol arises from the precise positioning of the substrate within the chiral active site of the enzyme. Aspartate aminotransferase (AAT) and branched-chain aminotransferase (BCAT) from E. coli are commonly used and exhibit broad substrate specificity, accepting a variety of substituted α-ketoglutarates.[8][9]
Caption: Ping-Pong Mechanism of Transaminase.
Experimental Protocol: Enzymatic Synthesis of 4-Methyl-L-glutamic acid
This protocol is a representative procedure based on methods utilizing aspartate aminotransferase.[10]
-
Precursor Synthesis: Synthesize 4-methyl-α-ketoglutaric acid via standard organic chemistry methods (e.g., alkylation of a suitable enolate).
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5).
-
Reagent Addition: Add the chemically synthesized 4-methyl-α-ketoglutarate (1.0 eq), a stoichiometric amino donor such as L-aspartic acid (1.2 eq), and the cofactor pyridoxal 5'-phosphate (PLP) (typically 0.1 mM).
-
Enzyme Addition: Initiate the reaction by adding Aspartate Aminotransferase (AAT, often from pig heart or recombinant E. coli). The amount of enzyme will depend on its specific activity (e.g., 10-20 units per mmol of substrate).
-
Reaction Conditions: Incubate the mixture at an optimal temperature (e.g., 37 °C) with gentle agitation for 24-48 hours. The reaction is often coupled with an enzyme like L-glutamate dehydrogenase to drive the equilibrium towards product formation, though this is not always necessary.
-
Monitoring and Workup: Monitor the formation of the product by HPLC or NMR. Once the reaction is complete, terminate it by adding trichloroacetic acid to precipitate the enzyme. Centrifuge the mixture to remove the precipitated protein.
-
Purification: Purify the supernatant containing the 4-methyl-L-glutamic acid using ion-exchange chromatography (e.g., Dowex 50W-X8 resin). Elute with an ammonia gradient to isolate the pure amino acid.
Asymmetric Phase-Transfer Catalysis: Ion Pair Chirality at the Interface
Phase-transfer catalysis (PTC) is a powerful technique for reacting water-soluble nucleophiles with organic-soluble electrophiles. In the context of asymmetric synthesis, chiral phase-transfer catalysts, typically derived from Cinchona alkaloids, create a chiral ion pair in the organic phase, which then directs the stereochemical outcome of the alkylation.[11][12] This method is particularly attractive for its operational simplicity, mild reaction conditions, and the use of inexpensive reagents.
Mechanistic Rationale: The Role of the Chiral Catalyst
The process begins with the deprotonation of a glycine Schiff base (e.g., benzophenone imine of glycine tert-butyl ester) by a strong base (e.g., CsOH·H₂O) in the aqueous phase. The chiral quaternary ammonium salt (the PTC, e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) then extracts the glycine enolate anion into the organic phase (e.g., CH₂Cl₂). Crucially, the catalyst and the enolate form a tightly associated, chiral ion pair. The bulky substituents on the Cinchona alkaloid scaffold effectively block one face of the enolate, forcing the alkylating agent (in this case, an activated allylic acetate) to approach from the opposite, less hindered face. This results in a highly enantioselective tandem conjugate addition-elimination reaction to yield the 4-alkylidenyl glutamic acid derivative.
Caption: Mechanism of Asymmetric Phase-Transfer Catalysis.
Experimental Protocol: Asymmetric Synthesis of a 4-Alkylidenyl Glutamic Acid Derivative
This protocol is representative of methods developed for the phase-transfer catalyzed synthesis of glutamic acid derivatives.
-
Reaction Setup: To a stirred solution of the benzophenone imine of glycine tert-butyl ester (1.0 eq) and the activated allylic acetate (1.2 eq) in an organic solvent (e.g., CH₂Cl₂) in a flask equipped with a magnetic stirrer, add the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (5-10 mol%).
-
Cooling and Base Addition: Cool the mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Add a freshly prepared aqueous solution of a strong base (e.g., 50% CsOH·H₂O) (5.0 eq) dropwise over several minutes.
-
Reaction: Stir the biphasic mixture vigorously at the low temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Quenching and Extraction: Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification and Deprotection: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The resulting protected amino acid can be deprotected (e.g., using aqueous HCl) to yield the final glutamic acid analog.
Comparative Performance Analysis
The choice of synthetic route depends on several factors including the desired stereochemistry, scalability, cost of reagents, and available equipment. The following table summarizes the performance of the discussed methods based on representative examples from the literature.
| Feature | Asymmetric Michael Addition (Ni(II) Complex) | Chemoenzymatic Synthesis (Transaminase) | Asymmetric Phase-Transfer Catalysis (PTC) |
| Key Reagents | Chiral Schiff Base Ligand, Ni(II) Salt, Michael Acceptor | Substituted α-Ketoglutarate, Aminotransferase, Amino Donor | Chiral Cinchona Alkaloid Catalyst, Glycine Imine, Allylic Acetate |
| Stereocontrol | High Diastereoselectivity (often >95% de) and Enantioselectivity | Excellent Enantioselectivity (typically >99% ee) | High Enantioselectivity (often >90% ee) |
| Yield | Good to Excellent (60-95%)[13] | Moderate to Good (40-80%)[10] | Good to Excellent (70-95%) |
| Conditions | Mild (often room temp), Inert atmosphere | Mild (Physiological pH, 30-40 °C), Aqueous | Biphasic, Low Temperature (-78 °C to rt) |
| Advantages | - High stereocontrol over two centers- Recyclable chiral auxiliary[6]- Broad substrate scope | - Near-perfect enantioselectivity- Green chemistry (aqueous media)- No protecting groups needed for the amino acid | - Operationally simple- Low catalyst loading- Inexpensive base and reagents |
| Limitations | - Stoichiometric use of chiral auxiliary- Metal catalyst (Ni) removal required- Multi-step ligand synthesis | - Substrate scope limited by enzyme specificity- Requires synthesis of α-keto acid precursor- Enzyme cost and stability can be a factor | - Primarily for α-alkylation- Strong base required- Low temperatures can be energy-intensive |
Conclusion and Future Outlook
The synthesis of glutamic acid analogs has evolved significantly, moving beyond classical methods to embrace strategies that offer superior control, efficiency, and elegance.
-
Asymmetric Michael Addition using Ni(II) complexes stands out for its ability to control the stereochemistry at both the α- and β-positions, making it ideal for creating complex, conformationally constrained analogs. The potential to recycle the chiral auxiliary adds to its practical appeal.[3][6]
-
Chemoenzymatic Synthesis is the champion of enantioselectivity, providing access to optically pure L-amino acids in an environmentally friendly aqueous system.[8][10] As protein engineering continues to expand the substrate tolerance of transaminases, this method's utility will only grow.
-
Asymmetric Phase-Transfer Catalysis offers a highly practical and scalable approach, particularly for generating α-substituted analogs. Its operational simplicity and use of organocatalysis align well with the principles of green chemistry.[11]
The selection of an appropriate alkylating strategy is not a one-size-fits-all decision. It requires a careful consideration of the target molecule's structure, the desired level of stereochemical purity, and the practical constraints of the laboratory. By understanding the mechanistic underpinnings and performance characteristics of these powerful alternatives, researchers are better equipped to design and execute syntheses that will unlock the next generation of glutamate-related therapeutics and research tools.
References
- 1. ucj.org.ua [ucj.org.ua]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature | Semantic Scholar [semanticscholar.org]
- 5. Michael addition reactions between chiral Ni(II) complex of glycine and 3-(trans-enoyl)oxazolidin-2-ones. A case of electron donor-acceptor attractive interaction-controlled face diastereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NH-type of chiral Ni(ii) complexes of glycine Schiff base: design, structural evaluation, reactivity and synthetic applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Preparation of Glutamate Analogues by Enzymatic Transamination | Springer Nature Experiments [experiments.springernature.com]
- 9. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Linker Selection in PROTAC Synthesis: A Comparative Analysis for Cereblon Recruiters
In the landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a transformative therapeutic modality.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[][3] A PROTAC's architecture is deceptively simple: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][4] While the ligands confer specificity, the linker is a critical determinant of the PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[5][6]
This guide provides a deep, data-driven comparison of common linker classes for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will begin with a common and commercially available starting material, 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid , a precursor to the potent CRBN ligand pomalidomide, and explore its conjugation with various linkers.
The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation
PROTACs function by hijacking the cell's natural protein disposal machinery.[7] The process, visually outlined below, hinges on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.[6] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for destruction by the 26S proteasome.[3] The linker's length, flexibility, and chemical composition are paramount in orchestrating the geometry and stability of this crucial ternary complex.[6][]
References
A Senior Application Scientist's Guide to Differentiating Enantiomers: Spectroscopic Analysis of (2S)- and (2R)-2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Introduction: The Challenge of Chirality in Drug Development
In the field of pharmaceutical development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. A classic, albeit tragic, example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. Therefore, the ability to unambiguously distinguish, quantify, and characterize the absolute configuration of chiral molecules like (2S)- and (2R)-isomers of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is a critical requirement for regulatory approval and patient safety.
This guide provides an in-depth comparison of spectroscopic techniques for the differentiation of these specific enantiomers. We will explore why standard methods often fail and detail the principles and experimental protocols for chiroptical techniques that provide definitive characterization. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of chiral analysis.
The Spectroscopic Invisibility of Enantiomers in Achiral Environments
Enantiomers possess identical physical properties, such as melting point, boiling point, solubility, and importantly, the same energetic response to electromagnetic radiation in an achiral environment.[1][2] This fundamental principle explains why several common spectroscopic techniques are inherently "chirally blind."
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
In a standard achiral solvent, the (2S) and (2R) isomers of this compound will produce identical ¹H-NMR, ¹³C-NMR, and IR spectra. The corresponding nuclei in each enantiomer exist in chemically and magnetically equivalent environments, leading to the same chemical shifts, coupling constants, and absorption of radio waves.[1][3] Similarly, the vibrational modes of the chemical bonds are identical in energy, resulting in superimposable IR spectra.[4]
Mass Spectrometry (MS)
Conventional mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Since enantiomers have the exact same molecular formula (C₁₂H₁₀BrNO₄) and mass (312.12 g/mol ), they are indistinguishable by standard MS techniques.[5][6][7][8] Advanced methods that involve forming diastereomeric complexes with a chiral selector can induce differences in fragmentation patterns, but this is an indirect method.[9][10]
The inability of these standard techniques to differentiate the (2S) and (2R) isomers is summarized below.
| Spectroscopic Technique | Can it Differentiate Enantiomers Directly? | Rationale |
| ¹H and ¹³C NMR | No | Nuclei in enantiomers are chemically and magnetically equivalent in an achiral medium.[1] |
| Infrared (IR) Spectroscopy | No | Vibrational energy levels of enantiomers are identical.[4] |
| Mass Spectrometry (MS) | No | Enantiomers have identical mass-to-charge ratios.[5][6] |
Chiroptical Spectroscopy: The Key to Enantiomeric Differentiation
To distinguish between enantiomers, one must use a probe that is itself chiral. Chiroptical spectroscopy utilizes circularly polarized light, which exists in two forms—left-circularly polarized (LCP) and right-circularly polarized (RCP)—that are non-superimposable mirror images of each other.[11] The differential interaction of a chiral molecule with LCP and RCP light forms the basis for distinguishing between enantiomers.[12]
Optical Rotatory Dispersion (ORD)
Optical rotation is the phenomenon where the plane of linearly polarized light is rotated upon passing through a solution of a chiral compound.[13] This occurs because a chiral molecule exhibits circular birefringence, meaning it has different refractive indices for LCP and RCP light.[14]
-
Principle of Differentiation: Enantiomers rotate the plane of polarized light by the same magnitude but in opposite directions.[2][13] One isomer will be dextrorotatory (d- or (+)-), rotating light clockwise, while its mirror image will be levorotatory (l- or (-)-), rotating it counter-clockwise.
-
Expected Results for the Target Isomers: The (2S) and (2R) isomers of this compound will exhibit specific rotations ([α]) of equal magnitude and opposite sign. For example, if the (2S) isomer has a specific rotation of +15.3°, the (2R) isomer will have a specific rotation of -15.3° under identical experimental conditions (concentration, solvent, temperature, and wavelength).
-
Optical Rotatory Dispersion (ORD): An ORD spectrum is a plot of the specific rotation versus wavelength.[15][16] The curves for the (2S) and (2R) isomers will be mirror images of each other across the zero-rotation axis.
Experimental Protocol 1: Optical Rotatory Dispersion (ORD) Measurement
This protocol outlines the standardized procedure for determining the specific rotation of a chiral compound.
Caption: Workflow for determining the specific rotation of a chiral compound using a polarimeter.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule.[12][17] This phenomenon only occurs at wavelengths where the molecule has a chromophore and absorbs light.[12]
-
Principle of Differentiation: A CD spectrum plots the difference in absorbance (ΔA = A_LCP - A_RCP) as a function of wavelength. For a pair of enantiomers, the CD spectra are perfect mirror images. They exhibit Cotton effects (characteristic positive or negative peaks) of equal magnitude but opposite signs at the same wavelengths.[17][18]
-
Expected Results for the Target Isomers: The this compound molecule contains a phthalimide group, which is an excellent chromophore for UV spectroscopy. We can expect to see distinct Cotton effects in the far-UV (190-250 nm) and near-UV (250-350 nm) regions.[19] If the (2S) isomer shows a positive Cotton effect at 220 nm and a negative one at 245 nm, the (2R) isomer will show a negative Cotton effect of the same magnitude at 220 nm and a positive one at 245 nm.
-
Vibrational Circular Dichroism (VCD): This technique extends CD into the infrared region, measuring the differential absorption of polarized IR radiation by vibrational transitions.[20][21] VCD spectra are also mirror images for enantiomers and can be used to determine absolute configuration, often with the aid of quantum chemical calculations.[22][23]
The expected comparative spectra for the (2S) and (2R) isomers are summarized below.
| Chiroptical Technique | Expected Result for (2S) Isomer | Expected Result for (2R) Isomer |
| Optical Rotation | Specific rotation of +X° | Specific rotation of -X° |
| Circular Dichroism (CD) | Positive/Negative Cotton effects | Negative/Positive Cotton effects (Mirror image spectrum) |
| Vibrational CD (VCD) | Positive/Negative absorption bands | Negative/Positive absorption bands (Mirror image spectrum) |
Experimental Protocol 2: Circular Dichroism (CD) Spectroscopy
This protocol provides a detailed methodology for acquiring CD spectra to differentiate enantiomers.
Caption: Standard workflow for acquiring and processing a Circular Dichroism spectrum.
Conclusion and Recommendations
For the unambiguous differentiation of the (2S) and (2R) isomers of this compound, standard spectroscopic methods such as NMR, IR, and MS are insufficient. Researchers and quality control professionals must employ chiroptical techniques.
-
For rapid confirmation of enantiomeric identity and purity: Optical rotation (ORD) at a single wavelength is a fast and reliable method, provided a reference value for an enantiomerically pure sample is known.
-
For definitive structural confirmation and determination of absolute configuration: Circular Dichroism (CD) spectroscopy is the superior technique. It provides a detailed spectral fingerprint that can be compared against a reference standard or theoretical calculations to assign the absolute (R/S) configuration.
The integration of these chiroptical methods into the analytical workflow is not merely a recommendation but a necessity for any research or manufacturing process involving chiral molecules. It ensures scientific integrity, meets regulatory expectations, and ultimately contributes to the development of safer and more effective pharmaceuticals.
References
- 1. homework.study.com [homework.study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 4. lehigh.edu [lehigh.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 11. What is Chiroptical Spectroscopy? – Chirality Section of the Society for Applied Spectroscopy (SAS) [saschirality.org]
- 12. ntu.edu.sg [ntu.edu.sg]
- 13. Optical rotation - Wikipedia [en.wikipedia.org]
- 14. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. kud.ac.in [kud.ac.in]
- 17. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 18. researchgate.net [researchgate.net]
- 19. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 21. jascoinc.com [jascoinc.com]
- 22. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 23. Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography for determining the absolute configuration of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid derivatives
A Comparative Guide to Determining the Absolute Configuration of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic Acid Derivatives
In the landscape of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this distinction is critical, as different enantiomers can exhibit vastly different pharmacological, toxicological, and physiological properties.[1][2] The subject of this guide, this compound and its derivatives, possesses a stereogenic center at the second carbon, making the unambiguous assignment of its absolute configuration (R or S) a crucial step in its chemical and biological characterization.[3]
This guide provides an in-depth comparison of the preeminent and alternative analytical techniques for determining absolute configuration, with a primary focus on the "gold standard" method: single-crystal X-ray crystallography. We will explore the underlying principles, provide actionable experimental protocols, and objectively evaluate the strengths and limitations of each method, empowering researchers to make informed decisions for their specific applications.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[4][5] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal, providing a detailed electron density map that can be interpreted to reveal the precise spatial coordinates of each atom.
The Principle of Anomalous Dispersion: The Key to Absolute Configuration
While a standard diffraction experiment reveals the connectivity and relative stereochemistry of a molecule, determining its absolute configuration requires leveraging a phenomenon known as anomalous dispersion (or resonant scattering).[6]
Normally, the intensities of diffraction spots from crystal planes (h,k,l) and their inverse (-h,-k,-l) are equal, a principle known as Friedel's Law.[7] However, when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, this law breaks down.[7][8] The atom's scattering factor becomes a complex number, introducing a phase shift.[7][9] This phase shift causes the intensities of the (h,k,l) and (-h,-k,-l) reflections, now called a Bijvoet pair , to differ.[10][11]
For derivatives of this compound, the presence of the bromine atom is highly advantageous. As a "heavy" atom (Z=35), it produces a significant anomalous scattering signal, especially when using common X-ray sources like Copper (Cu Kα, λ≈1.54 Å).[12][13] This signal provides a robust basis for an unambiguous assignment.
Data Analysis and Validation
The differences in intensity within Bijvoet pairs are analyzed statistically to validate the absolute configuration.[14] The two most critical parameters are:
-
The Flack Parameter (x): This parameter refines the structural model against the experimental data to determine the molar fraction of the inverted enantiomer in the crystal.[15][16]
-
A value near 0 with a small standard uncertainty (s.u.) indicates the assigned absolute configuration is correct.[17]
-
A value near 1 with a small s.u. indicates the configuration should be inverted.[17]
-
A value near 0.5 may suggest the crystal is a racemic twin or that a center of symmetry was missed.[15][17]
-
-
The Hooft Parameter (y): This is an alternative statistical method based on Bayesian statistics applied to Bijvoet pairs, often providing a more robust analysis, especially for weakly scattering crystals.[17][18]
Experimental Protocol: X-ray Crystallography
-
Step 1: Crystallization. This is the most critical and often most challenging step. A high-quality, single crystal of the enantiomerically pure compound (typically 0.1-0.3 mm in size) must be grown.[12] This can be achieved through methods like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Step 2: Crystal Mounting and Data Collection. The crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion. A complete dataset, ensuring high redundancy and coverage of Bijvoet pairs, is collected by rotating the crystal in the beam.
-
Step 3: Structure Solution and Refinement. The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, and an atomic model is built and refined against the observed data to achieve the best possible fit (low R-factor).
-
Step 4: Absolute Configuration Determination. During the final stages of refinement, the Flack parameter is calculated.[15] An analysis of Bijvoet pairs can also be performed to confirm the assignment.[14][19] If the Flack parameter is approximately 1, the atomic coordinates of the model are inverted, and the refinement is repeated. A final Flack parameter close to 0 confirms the correct absolute structure.[17]
Workflow for Absolute Configuration Determination by X-ray Crystallography
Caption: Workflow for X-ray Crystallography.
Alternative Methodologies: When Crystallization Fails
While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck.[5] In such cases, or when a solution-state confirmation is desired, several powerful spectroscopic techniques can be employed. These methods typically compare an experimental spectrum to one predicted by quantum chemical calculations.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions.[20][21] Since enantiomers have mirror-image VCD spectra of equal magnitude and opposite sign, this technique is exquisitely sensitive to absolute configuration.[22]
-
Principle of Operation: The experimental VCD spectrum of the analyte in solution is measured. Then, the VCD spectrum for one of the enantiomers (e.g., the R-enantiomer) is calculated using Density Functional Theory (DFT).[2][20] The absolute configuration is assigned by matching the experimental spectrum's pattern of positive and negative bands to the calculated spectrum.[2][22]
-
Advantages:
-
Limitations:
Electronic Circular Dichroism (ECD)
ECD is the chiroptical counterpart to UV-Vis spectroscopy and measures the differential absorption of circularly polarized light in the ultraviolet-visible range, corresponding to electronic transitions.[24]
-
Principle of Operation: Similar to VCD, the experimental ECD spectrum is compared with a time-dependent DFT (TD-DFT) calculated spectrum for a known enantiomer.[25] For molecules with multiple chromophores, like the phthalimide group in the target molecule, the exciton chirality method can sometimes be used for a non-empirical assignment.[26][27]
-
Advantages:
-
High Sensitivity: Requires very little sample.
-
Strong Chromophores: The phthalimide moiety in the target compound is an excellent chromophore, likely to produce a strong ECD signal.
-
-
Limitations:
-
Requires a Chromophore: The technique's effectiveness depends on the presence of an electronic chromophore near the stereocenter.
-
Conformational Dependence: The ECD spectrum is highly sensitive to the molecule's conformation, requiring thorough computational analysis.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While enantiomers are indistinguishable in a standard NMR experiment, their signals can be resolved by introducing a chiral auxiliary to create a diastereomeric environment.[1][28]
-
Principle of Operation: The most common approach involves using a Chiral Derivatizing Agent (CDA) .[29] The enantiopure analyte is reacted with a single enantiomer of a CDA (e.g., Mosher's acid, MαNP acid) to form a covalent bond, resulting in a mixture of diastereomers.[30][31] These diastereomers have distinct chemical shifts in the NMR spectrum. By analyzing the differences in these shifts (Δδ = δS - δR) and applying established models, the absolute configuration can be deduced.[31][32]
-
Advantages:
-
Limitations:
Decision Framework for Method Selection
Caption: Decision tree for selecting an analytical method.
Comparative Summary of Techniques
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Auxiliaries |
| Sample State | Single Crystal | Solution | Solution | Solution |
| Primary Requirement | High-quality crystal | None (computational model) | UV-Vis chromophore | Reactive functional group |
| Heavy Atom Reliance | Highly beneficial (e.g., Br) | Not required | Not required | Not required |
| Result Ambiguity | Unambiguous, definitive | Low (if good spectral match) | Low (if good spectral match) | Model-dependent, can be ambiguous |
| 3D Structure Output | Full 3D coordinates | Conformational information | Conformational information | Indirect structural information |
| Throughput | Low (crystallization is slow) | Medium | Medium | High |
| Typical Sample Amount | ~1-5 mg | ~5-10 mg | <1 mg | ~5 mg |
| Key Advantage | "Gold Standard" - provides complete structure. | No crystallization, biologically relevant state. | High sensitivity, small sample size. | Uses standard equipment, determines ee. |
| Key Disadvantage | Crystal growth is a major bottleneck. | Computationally demanding, sensitive to conformers. | Requires a chromophore, sensitive to conformers. | Requires derivatization, interpretation is empirical. |
Conclusion
For the unambiguous determination of the absolute configuration of This compound derivatives , single-crystal X-ray crystallography is the unequivocal method of choice. The presence of a bromine atom provides a strong anomalous signal, making a definitive assignment via Flack parameter analysis highly reliable, provided a suitable single crystal can be obtained.
When crystallization proves intractable, a suite of powerful spectroscopic techniques offers viable alternatives. Both VCD and ECD provide excellent routes to absolute configuration through the synergy of experimental measurement and theoretical calculation, with ECD being particularly well-suited to this class of molecules due to the inherent phthalimide chromophore. NMR spectroscopy with chiral derivatizing agents offers a rapid and accessible method that, while more empirical, can provide a confident assignment when its procedural caveats are respected.
The selection of the optimal technique is a strategic decision guided by sample availability, the success of crystallization, and the analytical resources at hand. By understanding the principles and limitations of each method, researchers can confidently navigate the path to elucidating the precise stereochemical identity of their molecules, a critical step in advancing drug discovery and chemical science.
References
- 1. purechemistry.org [purechemistry.org]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. This compound (35197-64-9) for sale [vulcanchem.com]
- 4. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 8. iucr.org [iucr.org]
- 9. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 10. Bijvoet Pairs [skuld.bmsc.washington.edu]
- 11. Chirality Determination Using Qualitative Bijvoet Difference by 3D ED Analysis – ScienceOpen [scienceopen.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. Bijvoet-Pair Analysis [platonsoft.nl]
- 15. Flack parameter - Wikipedia [en.wikipedia.org]
- 16. dictionary.iucr.org [dictionary.iucr.org]
- 17. Glossary | OlexSys [olexsys.org]
- 18. researchgate.net [researchgate.net]
- 19. Bijvoet-Pair Analysis [cristal.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 22. spectroscopyeurope.com [spectroscopyeurope.com]
- 23. schrodinger.com [schrodinger.com]
- 24. Electronic Circular Dichroism | Encyclopedia MDPI [encyclopedia.pub]
- 25. researchgate.net [researchgate.net]
- 26. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 27. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 28. Redirecting [linkinghub.elsevier.com]
- 29. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 31. Chiral Derivatizing Agent for Absolute Configuration | TCI AMERICA [tcichemicals.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
A Comparative Guide to the Efficacy of Glutamic Acid Analogs from Diverse Precursors
Introduction: The Significance of Glutamic Acid and Its Analogs
L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), integral to a vast array of neural processes including synaptic transmission, plasticity, learning, and memory.[1] Its actions are mediated by a complex family of ionotropic (iGluR) and metabotropic (mGluR) receptors.[2][3] However, the ubiquitous nature of glutamate signaling presents a therapeutic challenge: broad modulation can lead to significant side effects. This has driven the development of glutamic acid analogs—structurally similar molecules designed to selectively target specific glutamate receptor subtypes, offering powerful tools for both neuroscience research and the development of novel therapeutics for neurological and psychiatric disorders.[4][5][6]
This guide provides a comparative analysis of the efficacy of key glutamic acid analogs, uniquely structured by their synthetic or natural precursors. We will explore how the foundational structure of the precursor molecule dictates the conformational and electronic properties of the resulting analog, ultimately determining its potency and selectivity for distinct glutamate receptor subtypes. The discussion is grounded in experimental data and includes detailed protocols for the validation of these critical compounds.
PART 1: Efficacy Comparison Based on Precursor Origin
The pharmacological profile of a glutamic acid analog is intrinsically linked to its three-dimensional structure. The choice of a starting molecule, or precursor, provides a specific scaffold that can be chemically modified to achieve desired receptor interactions. We will examine three primary classes of precursors: the natural toxin ibotenic acid, the marine neurotoxins known as kainoids, and rationally designed synthetic scaffolds.
Analogs Derived from Ibotenic Acid: Probing the AMPA Receptor
Ibotenic acid, a psychoactive toxin isolated from the Amanita muscaria mushroom, serves as a foundational precursor for some of the most widely used glutamate analogs.[7][8] Its isoxazole ring provides a rigid bioisostere for the distal carboxylate group of glutamate, leading to potent receptor activity. While ibotenic acid itself is a non-selective agonist at NMDA and metabotropic glutamate receptors, its derivatives have been refined to achieve remarkable selectivity.[8]
The most notable derivative is AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) . Synthesized using ibotenic acid as a lead compound, AMPA proved to be a potent and highly selective agonist for the class of ionotropic receptors that now bear its name: AMPA receptors (AMPARs).[9][10][11] These receptors mediate the majority of fast excitatory neurotransmission in the brain.[12][13][14] The addition of the methyl group to the isoxazole ring, a key modification from the parent compound, sterically hinders binding to NMDA and mGluR receptors, thereby conferring its high selectivity.
Another potent analog, ATPA ((RS)-alpha-amino-3-hydroxy-5-tert-butyl-4-isoxazolepropionic acid) , introduces a bulky tert-butyl group. This modification further refines selectivity, showing a preference for certain AMPA receptor subunit compositions and also interacting with some kainate receptors.[10][15]
Analogs Derived from Kainoids: Potent Excitants and Excitotoxins
Kainoids are a class of potent neuroexcitatory amino acids derived from marine algae. The primary compounds, kainic acid and domoic acid , are structurally related natural products that act as powerful agonists at a specific class of ionotropic glutamate receptors, the kainate receptors (KARs).[16][17][18] Their shared pyrrolidine ring structure conformationally restricts the molecule into a shape that fits with high affinity into the binding pocket of KARs.
-
Kainic Acid: Originally isolated from the red alga Digenea simplex, kainic acid is a potent agonist at all kainate receptor subtypes (GluK1-5) and, to a lesser extent, AMPA receptors.[5][15][19][20] Its potent excitotoxic properties have made it an invaluable tool in research for creating experimental models of temporal lobe epilepsy.
-
Domoic Acid: This structural analog of kainic acid, produced by diatoms, exhibits an even greater potency at kainate and AMPA receptors.[21][22] The biosynthetic pathways of kainic acid and domoic acid are conserved, suggesting one could serve as a precursor for the other, and this shared origin explains their similar, potent pharmacological profiles.[16][17]
The high efficacy of these compounds is a direct result of the rigid, folded conformation imposed by their proline-like ring structure, which perfectly orients the carboxyl groups for optimal interaction with the receptor binding site.
Analogs from Rational Synthetic Precursors: The Quest for Subtype Selectivity
Beyond modifying natural products, modern drug development leverages rational design and novel synthetic precursors to create analogs with highly specific and tailored activities. This approach allows for the systematic exploration of the glutamate pharmacophore by building molecules on rigid, non-natural scaffolds.[23][24]
One such strategy involves the use of spirocyclic scaffolds , such as spiro[3.3]heptane.[23] By building the glutamate analog structure onto this rigid, three-dimensional framework, chemists can precisely control the spatial orientation of the key amino and carboxyl groups. This conformational restriction prevents the molecule from adopting shapes that would allow it to bind to unintended receptor subtypes, thereby increasing selectivity.
Similarly, the synthesis of various hydroxyglutamic acids introduces additional functional groups that can form new hydrogen bonds within the receptor's binding pocket.[25] This strategy can be used to fine-tune the affinity and efficacy of the analog, potentially leading to compounds that selectively target a single metabotropic receptor subtype or an NMDA receptor with a specific subunit composition (e.g., GluN2B-selective).[26][27] The goal of these synthetic approaches is to move beyond broad agonism or antagonism and develop modulators with precisely defined therapeutic actions.
PART 2: Quantitative Efficacy Data Summary
The efficacy of these analogs is determined experimentally through binding affinity assays (measuring Kᵢ or IC₅₀) and functional assays (measuring EC₅₀ or physiological response). The table below summarizes the key characteristics of the discussed analogs.
| Analog | Precursor(s) | Primary Receptor Target(s) | Typical Efficacy (Affinity) | Functional Effect |
| Ibotenic Acid | Glutamic Acid (Biosynthesis)[7] | NMDA, mGluR (Group I & II)[8] | Micromolar (µM) range | Non-selective Agonist |
| AMPA | Ibotenic Acid (Synthetic lead)[9] | AMPA Receptors[12][13] | Nanomolar (nM) range | Selective Agonist |
| Kainic Acid | L-Glutamate (Biosynthesis)[16] | Kainate, AMPA Receptors[19][20] | Low Nanomolar (nM) range | Potent Agonist |
| Domoic Acid | L-Glutamate (Biosynthesis)[16] | Kainate, AMPA Receptors[22] | Sub-nanomolar (nM) range | Potent Agonist |
| Spiro[3.3]heptane Analogs | Synthetic Scaffolds[23] | Varies (designed for selectivity) | Varies | Agonist or Antagonist |
| Hydroxyglutamic Acids | Synthetic Precursors[25] | Varies (designed for selectivity) | Varies | Agonist or Antagonist |
Note: Specific affinity values (Kᵢ, IC₅₀) can vary significantly depending on the receptor subunit composition and the experimental conditions used.
PART 3: Foundational Experimental Protocols
The trustworthiness of efficacy data hinges on robust and reproducible experimental methods. Below are detailed protocols for two cornerstone techniques used to characterize glutamic acid analogs.
Protocol 1: Competitive Radioligand Binding Assay
Principle: This in vitro assay quantifies the binding affinity of a test compound (the "cold" analog) by measuring its ability to compete with and displace a radioactive ligand ("hot" ligand) of known high affinity from the target receptor. The concentration of the test compound that displaces 50% of the bound radioligand is the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or hippocampus) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a Bradford or BCA assay. Aliquot and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate reactions for each condition.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]AMPA or [³H]kainate, typically at its Kₔ concentration), and the membrane preparation.
-
Non-Specific Binding: Add assay buffer, the radioligand, a saturating concentration of a known non-radioactive agonist/antagonist (e.g., 1 mM L-glutamate), and the membrane preparation.
-
Competitive Binding: Add assay buffer, the radioligand, membranes, and serial dilutions of the test glutamic acid analog (typically from 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubate the plate at a defined temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[28]
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Quickly wash each filter 3-4 times with ice-cold assay buffer to remove residual unbound ligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total and competitive binding counts.
-
Plot the percentage of specific binding against the log concentration of the test analog.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Principle: This technique provides functional data by directly measuring the flow of ions through receptor channels in the membrane of a single neuron.[29][30] Applying a glutamic acid analog allows for the characterization of its effect (agonist, antagonist, or modulator) and its kinetics (activation, deactivation, and desensitization).
Methodology:
-
Cell/Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick hippocampal slices) from a rodent and maintain them in oxygenated artificial cerebrospinal fluid (aCSF). Alternatively, use cultured neurons or a cell line (e.g., HEK293) transfected to express specific glutamate receptor subtypes.
-
Transfer a slice or coverslip of cells to the recording chamber on the stage of an upright microscope and continuously perfuse with aCSF.
-
-
Establishing a Recording:
-
Fabricate a glass micropipette (resistance 3-6 MΩ) and fill it with an internal solution containing salts that mimic the intracellular environment (e.g., K-gluconate based).
-
Under visual guidance, approach a target neuron with the micropipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief, strong pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. This provides electrical access to the cell's interior.
-
-
Data Acquisition:
-
Using a patch-clamp amplifier, "clamp" the neuron's membrane potential at a fixed voltage (e.g., -70 mV) to measure inward currents.
-
Establish a baseline recording in normal aCSF.
-
Apply the glutamic acid analog via the perfusion system at a known concentration. Agonists will evoke an inward current (inward flow of Na⁺ and Ca²⁺).[31]
-
To test for antagonism, co-apply the analog with a known agonist and measure the reduction in the agonist-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current evoked by the analog.
-
Generate a dose-response curve by applying multiple concentrations of the analog and plotting the current amplitude against the log concentration. Fit this curve with a Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response).
-
Analyze the kinetics of the response, including the rise time (activation rate) and decay time (deactivation and/or desensitization rate).
-
PART 4: Visualization of Pathways and Workflows
Signaling Pathways of Glutamate Receptors
The following diagram illustrates the primary signaling mechanisms initiated upon glutamate or analog binding to ionotropic and metabotropic receptors.
Caption: Simplified signaling pathways for ionotropic and metabotropic glutamate receptors.
Experimental Workflow for Analog Efficacy Determination
This flowchart outlines the logical progression from a precursor molecule to a fully characterized glutamic acid analog.
Caption: Standard workflow for determining the efficacy of a novel glutamate analog.
Conclusion and Future Outlook
The efficacy of a glutamic acid analog is not an arbitrary property but a direct consequence of its molecular architecture, which is fundamentally constrained by its precursor. Natural product precursors like ibotenic acid and kainic acid have provided highly potent, albeit sometimes non-selective, pharmacological tools that have been instrumental in defining the major classes of glutamate receptors. The modern approach, utilizing rational design and novel synthetic scaffolds, offers a pathway to overcoming these limitations. By creating conformationally rigid structures, researchers can achieve unprecedented selectivity for specific receptor subtypes.
The continued development of these highly selective analogs is critical. They hold the potential to become next-generation therapeutics for a range of devastating CNS disorders—including epilepsy, schizophrenia, chronic pain, and neurodegenerative diseases—by allowing for the precise modulation of glutamate signaling in specific neural circuits while minimizing off-target effects.[4][32][33] The rigorous application of the experimental protocols detailed in this guide is essential to validating these compounds and advancing them from the laboratory to the clinic.
References
- 1. Glutamate Assay Kit (Fluorometric) (ab138883) | Abcam [abcam.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Basic pharmacology of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
- 6. Glutamate Receptor Antagonists as Fast-Acting Therapeutic Alternatives for the Treatment of Depression: Ketamine and Other Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 8. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 9. Synthesis and structure-activity studies on excitatory amino acids structurally related to ibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ibotenic acid analogues. Synthesis, molecular flexibility, and in vitro activity of agonists and antagonists at central glutamic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Research Portal [researchworks.creighton.edu]
- 13. AMPA receptor - Wikipedia [en.wikipedia.org]
- 14. Presynaptic AMPA Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Total synthesis of (-)-domoic acid, a potent ionotropic glutamate receptor agonist and the key compound in oceanic harmful algal blooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kainate receptors: pharmacology, function and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kainate receptor pharmacology and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. merckmillipore.com [merckmillipore.com]
- 23. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oxa-Michael-based divergent synthesis of artificial glutamate analogs - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03744K [pubs.rsc.org]
- 25. Synthesis of nonracemic hydroxyglutamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. portlandpress.com [portlandpress.com]
- 27. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Glutamate-binding affinity of Drosophila metabotropic glutamate receptor is modulated by association with lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Electrophysiological Tagging of Ionotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 30. Electrophysiological evidence for glutamate as a vomeronasal receptor cell neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. benthamdirect.com [benthamdirect.com]
- 33. Glutamate-Based Therapeutic Strategies for Schizophrenia: Emerging Approaches Beyond Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid (CAS No. 35197-64-9). As researchers and drug development professionals, adherence to correct disposal protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture. This document is structured to provide a clear, step-by-step methodology grounded in established safety principles and regulatory standards.
Core Principle: Hazard Identification and Chemical Profile
Understanding the chemical nature of a substance is the first step toward its safe management. This compound is a halogenated organic carboxylic acid. Its primary disposal classification is dictated by the presence of a carbon-bromine bond, which places it squarely in the category of halogenated organic waste .[1][2][3]
While a comprehensive toxicological profile for this specific compound is not widely available, its structural components—a brominated alkyl chain and a carboxylic acid—suggest that it should be handled as, at a minimum, a skin and eye irritant.[4] Similar brominated carboxylic acids are known to be corrosive and can cause severe burns.[5][6] Therefore, a cautious approach is mandated.
Table 1: Chemical and Hazard Summary
| Property | Information | Source(s) |
| Chemical Name | This compound | [7][8][9][10] |
| CAS Number | 35197-64-9 | [7][8][9][10] |
| Molecular Formula | C₁₂H₁₀BrNO₄ | [9][10] |
| Physical State | Solid | [5] |
| Primary Hazard Class | Halogenated Organic Compound | [2][11] |
| Inferred Hazards | Skin and eye irritant; potentially corrosive. Handle with caution as toxicological properties are not fully investigated.[4][6] | |
| Disposal Prohibition | DO NOT dispose of down the drain or in regular solid waste streams.[4][11][12] |
Foundational Safety: PPE and Engineering Controls
Before handling the chemical for any purpose, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[13][14]
-
Engineering Control: All handling of the solid compound and preparation of its waste container must be conducted within a certified chemical fume hood to minimize inhalation exposure.[15]
-
Eye and Face Protection: Wear ANSI-rated safety goggles to protect against dust and potential splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect them before use and change them immediately if contamination occurs.
-
Protective Clothing: A standard laboratory coat must be worn and fully fastened.
Immediate Response: Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the chemical fume hood is operational if the spill occurs within it.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Clean:
-
Dispose of Spill Debris: Place all contaminated materials (spilled substance, absorbent pads, used gloves) into a designated hazardous waste container, which must be sealed and labeled as described in Section 5.[4]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.
The Causality of Disposal: Why Waste Segregation is Critical
The single most important step in the proper disposal of this compound is segregation . Halogenated organic compounds cannot be mixed with non-halogenated waste streams.[2][17]
-
The Mechanistic Reason: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[2] Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire batch, dramatically increasing disposal costs and environmental complexity.[17]
Never combine this compound waste with:
-
Non-halogenated organic solvents (e.g., acetone, ethanol, hexane)[17]
-
Oxidizing agents[11]
-
Aqueous waste[2]
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol ensures compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) for hazardous waste generators.[12][19]
Step 1: Container Selection
-
Select a waste container that is in good condition, free of leaks, and has a secure, screw-top lid.[12][20]
-
The container material must be chemically compatible. A high-density polyethylene (HDPE) or glass container is appropriate for this solid.[21]
-
This container must be exclusively for halogenated organic solids .
Step 2: Container Labeling
-
Before any waste is added, the container must be clearly labeled.[11]
-
The label must include the following information as required by the EPA[19]:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
A clear indication of the hazards (e.g., "Irritant," "Corrosive")
-
Step 3: Waste Accumulation
-
Place the solid waste directly into the labeled container.
-
Keep the container sealed at all times, except when actively adding waste.[11][20] This is a critical safety and compliance requirement.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) .[19][20] The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][22]
-
The container should be in secondary containment to mitigate any potential leaks.
Step 4: Arranging for Final Disposal
-
Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department.
-
The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal vendor, ensuring it is transported and destroyed in compliance with all federal and state regulations.[21]
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 35197-64-9 [sigmaaldrich.com]
- 9. This compound CAS#: 35197-64-9 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. osha.gov [osha.gov]
- 14. mastercontrol.com [mastercontrol.com]
- 15. compliancy-group.com [compliancy-group.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 18. vumc.org [vumc.org]
- 19. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 20. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 21. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 22. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic Acid
As researchers dedicated to advancing drug development, our most critical asset is our own well-being. The safe handling of reactive chemical intermediates is the foundation of innovative and reproducible science. This guide provides a detailed, experience-driven framework for the safe handling of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid (CAS No. 35197-64-9), focusing on the selection and use of appropriate Personal Protective Equipment (PPE).
Our approach moves beyond a simple checklist, grounding each recommendation in the chemical's structural properties and the potential risks associated with each step of a typical laboratory workflow.
Hazard Analysis: A Tale of Two Moieties
A specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a prudent scientist must infer the potential hazards by analyzing its constituent parts: the phthalimide group and the α-bromo carboxylic acid group.[1]
-
Phthalimide Moiety: The 1,3-dioxoisoindoline portion is structurally related to phthalimide. Phthalimide itself is not classified as a hazardous substance under GHS (Globally Harmonized System) and presents a low hazard profile.[2][3]
-
α-Bromo Carboxylic Acid Moiety: This is the primary driver of the compound's hazardous properties. Analogous compounds, such as 2-bromobutyric acid and 4-bromobutyric acid, are classified as Category 1B Corrosives , causing severe skin burns and eye damage.[4][5][6] These compounds are also often lachrymators (tear-inducing agents) and harmful if swallowed or inhaled.[4][7]
The Core PPE Ensemble: Your Multi-Barrier Defense
For any work involving this compound, a baseline level of PPE is non-negotiable. This ensemble serves as your primary defense against unforeseen splashes, spills, and aerosol exposures.
-
Eye and Face Protection:
-
Chemical Safety Goggles: ANSI Z87.1-rated (or equivalent) chemical safety goggles are mandatory at all times.[8] Unlike safety glasses, goggles form a seal around the eyes, providing robust protection against splashes and fine dust.[8]
-
Face Shield: When handling larger quantities (>5 g), preparing stock solutions, or performing any operation with a heightened splash risk, a full-face shield must be worn over your safety goggles.[7][8] This protects your entire face from corrosive splashes.
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Standard lightweight latex or vinyl gloves are insufficient. Gloves made from nitrile or butyl rubber offer superior protection against corrosive acids and halogenated organic compounds.[7]
-
Double Gloving: Wearing two pairs of nitrile gloves is a highly recommended practice. This provides a critical time buffer in case the outer glove is compromised, allowing you to remove it without exposing your skin.
-
Proper Technique: Always inspect gloves for tears or pinholes before use. Use the proper glove removal technique (without touching the outer surface with your bare hand) to prevent skin contact.[3] Dispose of contaminated gloves immediately in the designated solid hazardous waste container.
-
-
Body Protection:
Procedural Safety: Adapting PPE to the Task
Effective safety requires adapting your PPE to the specific risks of each laboratory procedure. The following table outlines recommended PPE levels for common tasks. All operations should, by default, be performed within a certified chemical fume hood to minimize inhalation exposure.[10]
| Laboratory Task | Scale | Engineering Control | Minimum Required PPE | Rationale |
| Weighing Solid Compound | < 1 g | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Safety Goggles | Minimizes risk from fine dust inhalation and incidental skin contact. The fume hood contains airborne particulates. |
| Weighing Solid Compound | > 1 g | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 Respirator | Increased quantity elevates the risk of inhaling fine, corrosive dust. An N95 provides a necessary respiratory barrier. |
| Preparing Solutions | Any Scale | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield | The risk of splashing is highest during dissolution. A face shield provides critical protection for the entire face.[7][8] |
| Running Reaction / Transfers | Any Scale | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Safety Goggles | Standard procedure for handling contained chemical reactions. A face shield is recommended if splashes are possible. |
| Spill Cleanup | Any Scale | N/A | Double Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield, Respirator with Acid Gas/Organic Vapor Cartridge | A spill represents an uncontrolled release. Maximum protection is required to prevent exposure to high concentrations of dust or vapors.[11] |
Emergency Protocols and Decontamination
Preparedness is a key component of safety. In the event of an exposure or spill, immediate and correct action is crucial.
Step-by-Step Emergency Response:
-
Skin Exposure:
-
Immediately go to the nearest safety shower or drench hose.
-
Remove any contaminated clothing while rinsing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[4][6]
-
Seek immediate medical attention. Show the medical personnel this guide or an SDS for a similar corrosive compound.
-
-
Eye Exposure:
-
Immediately go to the nearest eyewash station.
-
Hold eyelids open and flush with a continuous, gentle stream of water for at least 15 minutes.[6]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
-
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department.
-
For small, manageable spills: Don the appropriate spill cleanup PPE (see table above).
-
Cover the spill with a chemical absorbent material suitable for acids (e.g., sodium bicarbonate or a commercial spill kit). Do not use combustible materials like paper towels.
-
Gently sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[10]
-
Decontaminate the area with soap and water.
-
Disposal Plan: All contaminated materials, including used gloves, absorbent pads, and disposable labware, must be treated as hazardous waste. Place them in a clearly labeled, sealed container for hazardous solid waste.[11] Do not mix with other waste streams.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection flowchart for handling the target compound.
References
- 1. This compound (35197-64-9) for sale [vulcanchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. leelinework.com [leelinework.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
